1,O(6)-Ethanoguanosine
Description
Structure
3D Structure of Parent
Properties
CAS No. |
112529-18-7 |
|---|---|
Molecular Formula |
C12H16N5O5+ |
Molecular Weight |
310.29 g/mol |
IUPAC Name |
hydron;(2R,3S,4R)-2-(hydroxymethyl)-5-(5-imino-7,8-dihydro-[1,3]oxazolo[2,3-f]purin-3-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N5O5/c13-12-15-9-6(10-16(12)1-2-21-10)14-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,13,18-20H,1-3H2/p+1/t5-,7-,8-,11?/m1/s1 |
InChI Key |
VLOXBPWVLKTROY-YNJARDAQSA-O |
SMILES |
[H+].C1COC2=C3C(=NC(=N)N21)N(C=N3)C4C(C(C(O4)CO)O)O |
Isomeric SMILES |
[H+].C1COC2=C3C(=NC(=N)N21)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
[H+].C1COC2=C3C(=NC(=N)N21)N(C=N3)C4C(C(C(O4)CO)O)O |
Synonyms |
1,O(6)-ethanoguanosine |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1,O(6)-Ethanoguanosine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,O(6)-Ethanoguanosine is a significant DNA adduct formed from the covalent modification of guanosine by chloroethylnitrosoureas (CENUs), a class of chemotherapeutic agents utilized in the treatment of various cancers. This exocyclic adduct represents a critical intermediate in the formation of cytotoxic DNA interstrand cross-links, a primary mechanism of CENU-induced cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological implications of this compound, with a focus on its role in DNA damage and repair pathways.
Chemical Structure and Properties
This compound is a derivative of the purine nucleoside guanosine, characterized by an ethano bridge linking the N1 and O(6) positions of the guanine base. This modification results in a rigid, planar tricyclic ring system.
Chemical Structure:

Figure 1. Chemical structure of this compound.
A comprehensive summary of the known and predicted physicochemical properties of this compound and its corresponding base, 1,O(6)-ethanoguanine, is presented in Table 1. Due to the transient nature of this adduct, much of the available data is derived from studies of related O6-alkylguanine derivatives.
Table 1: Physicochemical Properties of 1,O(6)-Ethanoguanine and Related Compounds
| Property | 1,O(6)-Ethanoguanine (Predicted/Analog Data) | O6-Methylguanine | O6-(2-hydroxyethyl)guanine |
| Molecular Formula | C7H7N5O | C6H7N5O | C7H9N5O2 |
| Molecular Weight ( g/mol ) | 177.17 | 165.15 | 195.18 |
| Appearance | White to off-white solid (predicted) | White to off-white solid | Not available |
| Melting Point (°C) | >300 (decomposes) (predicted) | 235-237 (decomposes) | Not available |
| Solubility | Slightly soluble in water and polar organic solvents (predicted) | Slightly soluble in water | Soluble in aqueous solutions |
| pKa | Not available | 2.4, 9.7 | Not available |
| UV λmax (nm) at pH 7 | ~280 (predicted) | 284 | 282 |
Synthesis and Formation
This compound is not typically synthesized as a stable, standalone compound for direct use. Instead, it is generated in situ as a reactive intermediate from the decomposition of O6-(2-chloroethyl)guanine, which is the initial adduct formed upon reaction of CENUs with the O6 position of guanine in DNA.
The formation of this compound is a critical step in the mechanism of action of CENUs. The initial alkylation of guanine at the O6 position by a chloroethyl group is followed by an intramolecular cyclization, where the N1 position of guanine attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the stable five-membered ring of the ethano bridge.
Figure 2. Formation pathway of this compound and subsequent DNA cross-linking.
Experimental Protocol: Generation of 1,O(6)-ethanoguanine as an Intermediate
The following protocol describes the generation of 1,O(6)-ethanoguanine as a transient intermediate from O6-(2-chloroethyl)guanine, which itself is synthesized from O6-(2-hydroxyethyl)guanine.[1]
Materials:
-
O6-(2-hydroxyethyl)guanine
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dioxane)
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
HPLC system for analysis
Procedure:
-
Synthesis of O6-(2-chloroethyl)guanine:
-
Suspend O6-(2-hydroxyethyl)guanine in an excess of thionyl chloride.
-
Stir the mixture at room temperature for a specified time (e.g., 2 hours) until the reaction is complete (monitored by TLC or HPLC).
-
Remove the excess thionyl chloride under reduced pressure. The resulting solid is O6-(2-chloroethyl)guanine hydrochloride.
-
-
Generation and observation of 1,O(6)-ethanoguanine:
-
Dissolve the synthesized O6-(2-chloroethyl)guanine in a neutral buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
-
The O6-(2-chloroethyl)guanine will spontaneously undergo intramolecular cyclization to form 1,O(6)-ethanoguanine.[1]
-
This intermediate is unstable and will further react. Its formation and subsequent decay can be monitored by rapid HPLC analysis, observing the appearance and disappearance of a peak corresponding to 1,O(6)-ethanoguanine. The half-life of O6-(2-chloroethyl)guanine at 37°C and pH 7.4 is approximately 17.8 minutes, during which it converts to 1-(2-hydroxyethyl)guanine via the 1,O6-ethanoguanine intermediate.[1]
-
Biological Significance and Signaling Pathways
The formation of this compound in DNA is a pivotal event in the therapeutic action of CENUs and a significant challenge to the cell's DNA repair machinery.
DNA Damage and Cytotoxicity
The primary cytotoxic effect of CENUs is attributed to the formation of DNA interstrand cross-links (ICLs). This compound is the direct precursor to a major ICL, where the electrophilic ethano-bridge is attacked by the exocyclic amino group of a cytosine residue on the complementary DNA strand. This creates a covalent link between the two strands of DNA, which physically blocks DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3][4]
DNA Repair Mechanisms
Cells have evolved mechanisms to counteract the deleterious effects of DNA alkylation. The primary defense against O6-alkylguanine adducts, including the precursor to this compound, is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).
AGT directly reverses the damage by transferring the alkyl group from the O6 position of guanine to a cysteine residue in its own active site. In the case of the chloroethyl adduct, AGT can remove the chloroethyl group from O6-(2-chloroethyl)guanine, thereby preventing the formation of the this compound intermediate and the subsequent ICL.[5][6][7]
Interestingly, AGT can also interact with the 1,O(6)-ethanoguanine adduct itself. The repair process involves the nucleophilic attack of the active site cysteine on one of the methylene carbons of the ethano bridge. This results in the opening of the ethano ring and the formation of a covalent adduct between the AGT protein and the DNA, effectively sequestering the damaged base.
Figure 3. Simplified signaling of DNA damage and repair involving this compound.
Analytical Characterization
The identification and quantification of this compound and its precursors are crucial for understanding the mechanism of CENUs and for developing strategies to overcome drug resistance.
Table 2: Analytical Data for O6-Alkylated Guanine Derivatives
| Analytical Technique | O6-Methylguanine | O6-(2-hydroxyethyl)guanine |
| ¹H NMR (ppm in DMSO-d6) | δ 11.5 (s, 1H, NH), 7.9 (s, 1H, H8), 6.1 (s, 2H, NH₂), 3.9 (s, 3H, OCH₃) | δ 11.4 (s, 1H, NH), 7.9 (s, 1H, H8), 6.0 (s, 2H, NH₂), 4.8 (t, 1H, OH), 4.3 (t, 2H, OCH₂), 3.7 (t, 2H, CH₂OH) |
| ¹³C NMR (ppm in DMSO-d6) | δ 160.8 (C6), 159.9 (C2), 154.2 (C4), 137.9 (C8), 111.9 (C5), 53.9 (OCH₃) | δ 160.5 (C6), 159.8 (C2), 154.1 (C4), 137.8 (C8), 111.8 (C5), 68.9 (OCH₂), 59.5 (CH₂OH) |
| Mass Spectrometry (m/z) | 166.07 [M+H]⁺ | 196.08 [M+H]⁺ |
Note: Specific experimental NMR and mass spectrometry data for isolated this compound are scarce due to its high reactivity. The data presented are for closely related, stable O6-alkylated guanine derivatives.
Experimental Protocol: Analysis by HPLC-MS/MS
This protocol outlines a general method for the detection of O6-alkylguanine adducts in DNA, which can be adapted for the detection of this compound precursors and related products.
Materials:
-
DNA sample treated with a CENU
-
DNA hydrolysis enzymes (e.g., nuclease P1, alkaline phosphatase) or acid hydrolysis reagents
-
HPLC-MS/MS system with a C18 column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Internal standards (e.g., isotopically labeled O6-alkylguanine)
Procedure:
-
DNA Isolation and Hydrolysis:
-
Isolate DNA from cells or tissues treated with the CENU.
-
Hydrolyze the DNA to individual nucleosides or bases using either enzymatic digestion or acid hydrolysis.
-
-
Sample Preparation:
-
Add an internal standard to the hydrolyzed sample for accurate quantification.
-
Centrifuge the sample to remove any precipitate.
-
-
HPLC-MS/MS Analysis:
-
Inject the supernatant onto the HPLC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect the adducts using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-daughter ion transitions of the target adducts.
-
Conclusion
This compound is a key, albeit transient, DNA adduct that plays a central role in the cytotoxic and mutagenic effects of chloroethylnitrosourea anticancer drugs. Its formation from the initial O6-(2-chloroethyl)guanine adduct and its subsequent reaction to form DNA interstrand cross-links are critical events that trigger cell death in cancer cells. The cellular defense against this type of damage is primarily mediated by the DNA repair protein AGT. A thorough understanding of the chemistry and biology of this compound is essential for the rational design of new chemotherapeutic agents and for the development of strategies to overcome tumor resistance to CENUs. Further research is needed to fully characterize the physicochemical properties of this reactive intermediate and to elucidate the detailed molecular interactions with DNA repair proteins.
References
- 1. Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent capture of a human O6-alkylguanine alkyltransferase–DNA complex using N1,O6-ethanoxanthosine, a mechanism-based crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction of O6-alkylguanine-DNA alkyltransferase with O6-methylguanine analogues: evidence that the oxygen of O6-methylguanine is protonated by the protein to effect methyl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability - PMC [pmc.ncbi.nlm.nih.gov]
Etheno DNA Adducts: A Comprehensive Technical Guide on their Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etheno DNA adducts are a class of exocyclic DNA lesions characterized by the formation of an additional five-membered ring on a DNA base. These adducts are formed from the reaction of DNA with bifunctional electrophiles. Initially identified as naturally occurring modifications in tRNA, their significance in toxicology and carcinogenesis became apparent with their discovery as DNA lesions arising from both environmental carcinogens and endogenous metabolic processes. This technical guide provides an in-depth exploration of the discovery, history, quantitative analysis, and biological implications of etheno DNA adducts, with a focus on the experimental methodologies used for their study and the cellular pathways that respond to their presence.
Discovery and History
The journey of etheno adducts from obscure tRNA modifications to important biomarkers in cancer research is a fascinating chapter in molecular toxicology.
-
Early Observations in tRNA: The story of etheno bases begins not in the context of DNA damage, but with their discovery as naturally occurring, hypermodified bases, such as wyosine, in transfer RNA (tRNA). These structures were noted for their fluorescent properties.[1]
-
Synthesis and Use in Biochemistry: In the early 1970s, the reaction of 2-chloroacetaldehyde with adenosine and cytosine to form fluorescent 1,N6-ethenoadenosine (εA) and 3,N4-ethenocytosine (εC) was described. This led to the synthesis of fluorescent analogs of important biological molecules like ATP and NAD+, which became valuable tools in biochemical studies.[1]
-
Link to Chemical Carcinogenesis: A major breakthrough came with studies on the carcinogen vinyl chloride, a monomer used in the production of polyvinyl chloride (PVC). Workers in the PVC industry showed an increased incidence of a rare liver cancer, angiosarcoma.[1] Subsequent research in the late 1970s and early 1980s revealed that vinyl chloride is metabolized by cytochrome P450 enzymes to the reactive epoxide, chloroethylene oxide, which can then rearrange to chloroacetaldehyde. These electrophilic metabolites were found to react with DNA and RNA to form etheno adducts, providing a direct link between a chemical carcinogen and this specific type of DNA damage.[1][2] Other carcinogens, such as urethane (ethyl carbamate), were also shown to form etheno adducts.[2]
-
Discovery of Endogenous Etheno Adducts: Perhaps the most significant advancement in the field was the discovery that etheno DNA adducts are not only formed from exogenous carcinogens but are also present in the DNA of unexposed animals and humans.[1] This finding pointed to an endogenous source of these lesions. It was established that lipid peroxidation, a process of oxidative degradation of polyunsaturated fatty acids, generates reactive aldehydes like trans-4-hydroxy-2-nonenal (HNE).[3] These endogenous aldehydes can react with DNA bases to form etheno adducts, establishing a link between oxidative stress, chronic inflammation, and the formation of these pro-mutagenic DNA lesions.[3][4]
Quantitative Analysis of Etheno DNA Adducts
The development of highly sensitive analytical techniques has been crucial for detecting and quantifying the low levels of etheno adducts typically found in biological samples. This has allowed researchers to study their background levels, their induction by carcinogens, and their persistence in tissues.
Etheno Adduct Levels in Rodents Exposed to Vinyl Chloride
Studies in rats exposed to vinyl chloride have provided valuable data on the formation and persistence of etheno adducts in different organs. The liver, being the primary site of vinyl chloride metabolism, generally shows the highest levels of these adducts.
| Adduct | Tissue | Exposure Conditions | Adduct Level | Reference |
| εA | Liver | 500 ppm VC, 4h/day, 5 days/week for 8 weeks | 4.1 x 10-8 adducts per adenine | [5] |
| εC | Liver | 500 ppm VC, 4h/day, 5 days/week for 8 weeks | 7.8 x 10-8 adducts per cytosine | [5] |
| N2,3-εG | Liver | 600 ppm VC, 4h/day for 5 days | ~1% of total adducts | [6] |
| εdA | Liver | 600 ppm VC, 4h/day for 5 days | Lower than εG and εdC | [6] |
| εdC | Liver | 600 ppm VC, 4h/day for 5 days | ~1% of total adducts | [6] |
| εdAdo | Liver, Lungs, Brain | 500 ppm VC, 7h/day for 2 weeks (7-day-old rats) | 0.6 x 10-7 to 1.3 x 10-7 per deoxyadenosine | [7] |
| εdCyd | Liver, Lungs, Brain | 500 ppm VC, 7h/day for 2 weeks (7-day-old rats) | 1.95 x 10-7 to 4.92 x 10-7 per deoxycytidine | [7] |
VC: Vinyl Chloride, εA: 1,N6-ethenoadenine, εC: 3,N4-ethenocytosine, N2,3-εG: N2,3-ethenoguanine, εdA: 1,N6-ethenodeoxyadenosine, εdC: 3,N4-ethenodeoxycytidine, εdAdo: 1,N6-ethenodeoxyadenosine, εdCyd: 3,N4-ethenodeoxycytidine.
Endogenous Etheno Adduct Levels in Human Tissues
The presence of etheno adducts in unexposed individuals highlights their formation from endogenous processes. The levels of these adducts can vary between individuals and tissues, potentially influenced by diet, lifestyle, and underlying health conditions.
| Adduct | Tissue | Adduct Level (adducts per 108 parent base) | Reference |
| εA | White Blood Cells | 0.05 - 25 | [3] |
| εC | White Blood Cells | 0.01 - 11 | [3] |
| εdA | Liver | ~0.2 | [8] |
| εdC | Liver | Not specified | |
| N2,3-εG | Urine | Detectable | [1] |
εA: 1,N6-ethenoadenine, εC: 3,N4-ethenocytosine, εdA: 1,N6-ethenodeoxyadenosine, εdC: 3,N4-ethenodeoxycytidine, N2,3-εG: N2,3-ethenoguanine.
Experimental Protocols
A variety of highly sensitive methods are employed for the detection and quantification of etheno DNA adducts.
32P-Postlabeling Assay
This method is renowned for its exceptional sensitivity, allowing for the detection of as few as one adduct in 1010 normal nucleotides.[9][10]
Principle: DNA is enzymatically digested to 3'-monophosphate deoxynucleosides. The adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase. The resulting 3',5'-bisphosphate adducted nucleotides are then separated by chromatography, typically thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and quantified by their radioactivity.[9][10][11][12]
Detailed Protocol:
-
DNA Isolation and Digestion:
-
Isolate DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.
-
Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the DNA digest with nuclease P1, which dephosphorylates normal deoxynucleoside 3'-monophosphates to deoxynucleosides but does not act on the bulky, adducted nucleotides.
-
This step enriches the adducted nucleotides in the sample.
-
-
32P-Labeling:
-
Incubate the enriched adducts with high specific activity [γ-32P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.
-
-
Chromatographic Separation:
-
Separate the 32P-labeled adducted deoxynucleoside 3',5'-bisphosphates using multi-dimensional TLC on polyethyleneimine (PEI)-cellulose plates with a series of salt buffers of increasing strength and polarity.
-
Alternatively, use HPLC for separation.
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography of the TLC plate.
-
Excise the radioactive spots and quantify the amount of radioactivity using scintillation counting or phosphorimaging.
-
Calculate the adduct levels relative to the total amount of DNA analyzed.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of etheno adducts, often using isotopically labeled internal standards for accurate quantification.
Principle: DNA is enzymatically or chemically hydrolyzed to nucleosides or bases. The hydrolysate is then separated by HPLC, and the eluting compounds are ionized and introduced into a tandem mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for the adduct of interest and its stable isotope-labeled internal standard, allowing for highly selective and quantitative detection.[13][14]
Detailed Protocol:
-
DNA Isolation and Hydrolysis:
-
Isolate DNA as described for the 32P-postlabeling assay.
-
Add a known amount of stable isotope-labeled internal standards (e.g., [15N5]εdA) to the DNA sample.
-
Hydrolyze the DNA to deoxynucleosides using a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Cleanup:
-
Remove proteins and other macromolecules by ultrafiltration or solid-phase extraction (SPE).
-
-
LC Separation:
-
Inject the cleaned-up hydrolysate onto a reverse-phase HPLC column (e.g., C18).
-
Elute the deoxynucleosides using a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
MS/MS Detection:
-
Introduce the HPLC eluent into the electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode, selecting the protonated molecular ion ([M+H]+) of the target adduct as the precursor ion and a specific fragment ion as the product ion.
-
Simultaneously monitor the corresponding transition for the isotopically labeled internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing standards containing known amounts of the adduct and the internal standard.
-
Determine the concentration of the adduct in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
-
Immunoassays
Immunoassays, often coupled with other techniques like HPLC or 32P-postlabeling, utilize antibodies that specifically recognize etheno adducts.
Principle: Highly specific monoclonal or polyclonal antibodies against a particular etheno adduct are used to either quantify the adduct directly (e.g., in an ELISA) or to enrich the adduct from a complex mixture before quantification by another method (immunoaffinity chromatography).[15][16][17][18]
Detailed Protocol (Immunoaffinity Chromatography):
-
Antibody Immobilization:
-
Covalently couple a monoclonal or polyclonal antibody specific for the etheno adduct of interest to a solid support, such as agarose beads or magnetic beads, to create an immunoaffinity column.
-
-
Sample Preparation:
-
Hydrolyze DNA to single nucleosides or bases as described for LC-MS/MS.
-
-
Immunoaffinity Purification:
-
Apply the DNA hydrolysate to the immunoaffinity column.
-
The adduct of interest will bind to the immobilized antibodies, while unbound components are washed away.
-
-
Elution:
-
Elute the bound adduct from the column using a buffer that disrupts the antibody-antigen interaction, such as a low pH buffer or a high concentration of a chaotropic agent.
-
-
Quantification:
-
Quantify the eluted adduct using a sensitive analytical method such as 32P-postlabeling or LC-MS/MS.
-
Biological Significance and Cellular Response
Etheno DNA adducts are biologically significant due to their pro-mutagenic nature and their ability to interfere with DNA replication and transcription. The cell has evolved sophisticated DNA repair pathways to counteract the deleterious effects of these lesions.
Mutagenicity
Etheno adducts are miscoding lesions that can lead to specific types of mutations if not repaired before DNA replication.
-
1,N6-ethenoadenine (εA): This adduct is highly mutagenic in mammalian cells and can lead to A→T, A→G, and A→C mutations.[8] The A→T transversion is particularly noteworthy as it is a common mutation found in tumors associated with vinyl chloride exposure.[8]
-
3,N4-ethenocytosine (εC): This lesion is also mutagenic and can cause C→T transitions and C→A transversions.
-
N2,3-ethenoguanine (N2,3-εG): This adduct has been shown to potently induce G→A transitions.[19]
DNA Repair Pathways
Cells primarily utilize two major DNA repair pathways to remove etheno adducts: Base Excision Repair (BER) and Direct Reversal Repair.
BER is a major pathway for the repair of small, non-helix-distorting base lesions, including etheno adducts.[20][21][22][23] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base.
Workflow for Base Excision Repair of Etheno Adducts:
Caption: The Base Excision Repair (BER) pathway for etheno adducts.
Steps in BER of Etheno Adducts:
-
Recognition and Excision: A specific DNA glycosylase recognizes the etheno adduct and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[20][21]
-
Alkyladenine DNA glycosylase (AAG, also known as MPG) is responsible for excising 1,N6-ethenoadenine (εA) .[24][25]
-
Thymine-DNA glycosylase (TDG) and methyl-CpG binding domain protein 4 (MBD4) can excise 3,N4-ethenocytosine (εC) .
-
The repair of N2,3-ethenoguanine (N2,3-εG) by BER is less efficient.[26]
-
-
Incision: AP endonuclease 1 (APE1) recognizes the AP site and incises the phosphodiester backbone 5' to the AP site, creating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) residue.[22]
-
End Processing and DNA Synthesis: DNA polymerase β (Pol β) removes the 5'-dRP residue and fills the single-nucleotide gap by incorporating the correct nucleotide.[22]
-
Ligation: DNA ligase III in complex with XRCC1 seals the nick in the DNA backbone, completing the repair process.[27]
The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases can directly repair some etheno adducts by oxidative dealkylation.[7][28][29][30]
Workflow for Direct Reversal Repair of Etheno Adducts by AlkB Homologs:
Caption: The Direct Reversal Repair pathway for etheno adducts by AlkB homologs.
Mechanism of AlkB-mediated Repair:
-
The AlkB enzyme utilizes Fe(II) and α-ketoglutarate as cofactors to catalyze the oxidation of the etheno bridge.[28][30]
-
This results in the formation of an unstable hydroxylated intermediate.
-
This intermediate spontaneously rearranges, leading to the release of glyoxal and the restoration of the original, undamaged DNA base (adenine or cytosine).[28]
-
Human AlkB homologs, ALKBH2 and ALKBH3 , have been shown to repair etheno adducts. ALKBH2 preferentially acts on double-stranded DNA, while ALKBH3 shows a preference for single-stranded DNA and RNA.[7]
-
Notably, N2,3-ethenoguanine is a poor substrate for AlkB-mediated repair, which may contribute to its persistence in cells.[26]
DNA Damage Response Signaling
The presence of etheno adducts can stall DNA replication and transcription, which can trigger broader DNA damage response (DDR) signaling pathways. While the specific signaling cascade initiated by etheno adducts is an area of active research, it is likely to involve the activation of checkpoint kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) .[31][32][33][34][35] These kinases can initiate a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, apoptosis (programmed cell death).
Logical Relationship of DNA Damage Response to Etheno Adducts:
Caption: Cellular signaling response to etheno DNA adducts.
Conclusion
Etheno DNA adducts have evolved from a biochemical curiosity to key players in our understanding of chemical carcinogenesis and the role of endogenous DNA damage in human disease. Their formation from both environmental carcinogens and endogenous processes like lipid peroxidation underscores their importance as biomarkers of DNA damage. The development of ultrasensitive analytical techniques has been instrumental in quantifying these adducts in biological systems and linking them to various pathological conditions. Furthermore, the elucidation of the DNA repair pathways that counteract the mutagenic effects of etheno adducts has provided valuable insights into the cellular mechanisms that maintain genomic integrity. For researchers, scientists, and drug development professionals, a thorough understanding of the discovery, detection, and biological consequences of etheno DNA adducts is essential for assessing cancer risk, developing novel therapeutic strategies, and designing effective chemopreventive interventions.
References
- 1. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational spectrum, DNA adduct formation and repair associated with exposure causing etheno adducts - ProQuest [proquest.com]
- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etheno-adduct-forming chemicals: from mutagenicity testing to tumor mutation spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular response to exocyclic DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of mutagenesis by exocyclic DNA adducts. Construction and in vitro template characteristics of an oligonucleotide bearing a single site-specific ethenocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AlkB homolog 2 (ABH2) mediated repair of ethenoadenine lesions in mammalian DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 11. academic.oup.com [academic.oup.com]
- 12. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. bioclone.net [bioclone.net]
- 18. ijrpc.com [ijrpc.com]
- 19. researchgate.net [researchgate.net]
- 20. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Kinetic Mechanism for the Flipping and Excision of 1,N6-Ethenoadenine by AlkA - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Next-generation sequencing reveals the biological significance of the N2,3-ethenoguanine lesion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]
- 28. Differential repair of etheno-DNA adducts by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. AlkB - Wikipedia [en.wikipedia.org]
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- 33. DNA damage-induced ATM- and Rad-3-related (ATR) kinase activation in non-replicating cells is regulated by the XPB subunit of transcription factor IIH (TFIIH) - PMC [pmc.ncbi.nlm.nih.gov]
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- 35. mdpi.com [mdpi.com]
The Role of Ethenoguanine Adducts in Vinyl Chloride Carcinogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinyl chloride, a known human carcinogen, undergoes metabolic activation in the liver to form highly reactive intermediates, chloroethylene oxide and chloroacetaldehyde. These metabolites readily react with DNA to form a variety of adducts, with etheno adducts, particularly N²,3-ethenoguanine (εG), playing a pivotal role in the initiation of carcinogenesis. This technical guide provides a comprehensive overview of the formation of these adducts, their mutagenic consequences, the cellular signaling pathways they trigger, and the experimental methodologies used to study them. Quantitative data on adduct formation and mutagenicity are presented in structured tables for clear comparison. Detailed experimental protocols for key assays and visualizations of critical pathways are also provided to aid researchers in this field.
Introduction: The Genotoxic Cascade of Vinyl Chloride
Vinyl chloride (VC) is a significant industrial chemical and environmental pollutant classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). Its carcinogenicity is intrinsically linked to its metabolic activation, primarily in the liver, by cytochrome P450 enzymes, particularly CYP2E1.[1] This process converts VC into the highly reactive electrophiles chloroethylene oxide (CEO) and chloroacetaldehyde (CAA).[2][3] These intermediates can then react with DNA bases, forming a variety of DNA adducts.
Among these, the etheno adducts, characterized by an additional etheno bridge, are of particular concern due to their miscoding properties and persistence. The primary etheno adducts formed are N²,3-ethenoguanine (εG), 1,N⁶-ethenoadenine (εA), and 3,N⁴-ethenocytosine (εC).[4][5] While the initial query focused on 1,O(6)-ethanoguanosine, the predominant and most studied mutagenic guanine adduct in the context of VC carcinogenesis is N²,3-ethenoguanine (εG). This guide will therefore focus on the well-established role of εG and other key etheno adducts in vinyl chloride-induced cancer.
Formation and Mutagenicity of Ethenoguanine Adducts
The formation of εG is a critical initiating event in VC-induced carcinogenesis. Both CEO and CAA can react with guanine residues in DNA to form this promutagenic lesion.[2]
Mutagenic Properties of N²,3-Ethenoguanine (εG)
N²,3-ethenoguanine is a potent mutagen, primarily inducing G→A transition mutations.[5][6] This is because the etheno bridge alters the Watson-Crick base-pairing face of guanine, allowing it to mispair with thymine during DNA replication.[5] The persistence of these adducts in tissues, particularly in the liver, further enhances their mutagenic potential.[7][8]
Quantitative Data on Adduct Formation and Mutagenicity
The following tables summarize quantitative data from studies on vinyl chloride-induced N²,3-ethenoguanine adduct formation and mutagenicity.
Table 1: N²,3-Ethenoguanine (εG) Adduct Levels in Rats Exposed to Vinyl Chloride
| Species/Tissue | Exposure Conditions | Adduct Level (adducts/10⁸ guanine) | Reference |
| Sprague-Dawley Rat Liver | 1100 ppm [¹³C₂]-VC for 5 days (adult) | 19.0 ± 4.9 (exogenous) | [3] |
| Sprague-Dawley Rat Liver | 1100 ppm [¹³C₂]-VC for 5 days (weanling) | 75.9 ± 17.9 (exogenous) | [3] |
| Sprague-Dawley Rat Lung | 1100 ppm [¹³C₂]-VC for 5 days (adult) | 7.4 ± 0.5 (exogenous) | [3] |
| Sprague-Dawley Rat Kidney | 1100 ppm [¹³C₂]-VC for 5 days (adult) | 5.7 ± 2.1 (exogenous) | [3] |
| Sprague-Dawley Rat Liver | 600 ppm VC, 4h/day, 5 days/week for 4 weeks | Accumulation with no detectable repair | [7] |
Table 2: Mutagenicity of N²,3-Ethenoguanine (εG)
| System | Mutation Type | Mutation Frequency | Reference |
| E. coli | G→A transitions | ~13% (corrected) | [6] |
| in vivo (multiplex sequencing) | G→A transitions | Potent inducer | [9] |
| in vivo (multiplex sequencing) | Various substitutions and frameshifts (for 1,N²-εG) | Induces a wide range | [10] |
Cellular Signaling and DNA Repair in Response to Etheno Adducts
The presence of bulky etheno adducts in DNA triggers a complex cellular response, primarily involving DNA damage signaling and repair pathways.
DNA Damage Signaling
The recognition of DNA adducts like εG can activate the DNA damage response (DDR) pathway, which is orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[11][12][13] These kinases phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis. A key player in this pathway is the tumor suppressor protein p53, which can be activated in response to DNA damage and plays a critical role in mediating cell cycle checkpoints and apoptosis.[14][15]
Figure 1: DNA damage response to N²,3-ethenoguanine.
DNA Repair Pathways
Several DNA repair pathways are implicated in the removal of etheno adducts, although the efficiency of repair for εG is notably low.
-
Base Excision Repair (BER): While some etheno adducts can be recognized and excised by DNA glycosylases in the BER pathway, εG is a poor substrate for this pathway.[16][17]
-
Nucleotide Excision Repair (NER): As a bulky, helix-distorting lesion, εG is a potential substrate for the NER pathway.[3]
-
Direct Reversal: The AlkB family of dioxygenases can directly reverse some etheno adducts, but N²,3-ethenoguanine is not a substrate for these enzymes, contributing to its persistence.[9]
-
Translesion Synthesis (TLS): When repair mechanisms fail, specialized TLS polymerases can bypass the lesion during DNA replication, often in an error-prone manner, leading to the characteristic G→A mutations.[18]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of vinyl chloride-induced DNA damage.
Quantification of N²,3-Ethenoguanine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.
Figure 2: Workflow for LC-MS/MS analysis of εG.
Protocol:
-
DNA Extraction: Isolate genomic DNA from tissue samples using a standard DNA extraction kit or phenol-chloroform extraction.
-
Neutral Thermal Hydrolysis: Hydrolyze the DNA sample (typically 50-100 µg) in a neutral buffer at 100°C for 30 minutes to release the purine bases, including εG.[3]
-
HPLC Cleanup: Purify the hydrolysate using a solid-phase extraction (SPE) C18 column to remove interfering substances.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the adducts using a C18 reverse-phase HPLC column with a gradient elution of acetonitrile in water containing a small amount of formic acid.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor the specific parent-to-daughter ion transition for εG (e.g., m/z 178 → 150) and an isotopically labeled internal standard for accurate quantification.[19]
-
-
Quantification: Calculate the concentration of εG in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Detection of Etheno Adducts by ³²P-Postlabeling
The ³²P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts.
Figure 3: Workflow for ³²P-postlabeling assay.
Protocol:
-
DNA Digestion: Digest 5-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[7][20]
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than bulky adducts.[4]
-
⁵'-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[2]
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by HPLC.[4]
-
Detection and Quantification: Visualize the adduct spots by autoradiography or phosphorimaging and quantify the radioactivity to determine the adduct levels.
Ames Test for Mutagenicity of Vinyl Chloride Metabolites
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
Protocol:
-
Bacterial Strains: Use Salmonella typhimurium strains TA100 and TA1535, which are sensitive to base-pair substitution mutagens.[21][22][23]
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[24]
-
Exposure: Expose the bacterial strains to various concentrations of chloroacetaldehyde in a pre-incubation mixture.
-
Plating: Plate the bacteria on minimal glucose agar plates lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[25]
Site-Directed Mutagenesis to Study the Effects of εG
Site-directed mutagenesis allows for the introduction of a specific DNA lesion, such as εG, into a plasmid to study its effects on DNA replication and repair in a controlled cellular environment.
Protocol:
-
Primer Design: Design two complementary mutagenic primers containing the desired εG lesion at the center. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.[26][27][28]
-
PCR Amplification: Perform a linear PCR amplification of the plasmid DNA using a high-fidelity DNA polymerase (e.g., PfuTurbo) and the mutagenic primers. The polymerase will extend the primers, incorporating the lesion into the newly synthesized strands.[15][29][30]
-
Template Digestion: Digest the parental, non-mutated plasmid DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid isolated from most E. coli strains is methylated, while the newly synthesized DNA is not).[20]
-
Transformation: Transform the nicked, mutated plasmid into competent E. coli cells. The nicks will be repaired by the cellular machinery.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the εG adduct and the desired mutation by DNA sequencing.
Conclusion
The formation of N²,3-ethenoguanine is a critical event in the carcinogenic pathway of vinyl chloride. Its high mutagenicity, primarily causing G→A transitions, and its resistance to repair contribute significantly to the initiation of cancer. Understanding the mechanisms of its formation, its interaction with DNA repair pathways, and the cellular signaling cascades it triggers is essential for developing effective strategies for risk assessment, prevention, and therapy. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to unraveling the complexities of vinyl chloride carcinogenesis. Further research into the specific signaling pathways activated by εG and the development of inhibitors of key processes in this pathway may offer novel therapeutic opportunities.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chemicke-listy.cz [chemicke-listy.cz]
- 6. The vinyl chloride DNA derivative N2,3-ethenoguanine produces G----A transitions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-generation sequencing reveals the biological significance of the N(2),3-ethenoguanine lesion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Next-generation sequencing reveals the biological significance of the N2,3-ethenoguanine lesion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR and ATM play both distinct and additive roles in response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p53 gene mutation pattern in rat liver tumors induced by vinyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development and application of an LC-MS/MS method for the detection of the vinyl chloride-induced DNA adduct N(2),3-ethenoguanine in tissues of adult and weanling rats following exposure to [(13)C(2)]-VC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. Ames test - Wikipedia [en.wikipedia.org]
- 23. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 24. bulldog-bio.com [bulldog-bio.com]
- 25. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 26. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. static.igem.org [static.igem.org]
- 28. neb.com [neb.com]
- 29. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 30. Site-Directed Mutagenesis of Plasmids – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
The Genotoxic Profile of 1,O(6)-Ethanoguanosine: An In-depth Technical Evaluation Based on Structurally Related DNA Adducts
Introduction
1,O(6)-Ethanoguanosine is a type of exocyclic DNA adduct that can be formed from exposure to both endogenous and exogenous agents. Structurally, it belongs to a class of lesions that can disrupt the normal Watson-Crick base pairing, leading to mutations during DNA replication and transcription. Understanding the mutagenic and genotoxic potential of such adducts is of paramount importance in the fields of toxicology, cancer research, and drug development. This whitepaper provides a detailed technical overview of the likely mutagenic and genotoxic effects of this compound, based on the well-documented activities of its structural relatives.
Mutagenicity of Structurally Related Adducts
The mutagenicity of etheno and O6-alkylguanine adducts has been extensively studied in various cellular systems. These adducts are known to be potent mutagens, primarily causing base substitution mutations.
Quantitative Mutagenicity Data
The following tables summarize the quantitative data on the mutagenicity of key structural analogues of this compound in mammalian cells.
| DNA Adduct | Cell Line | Mutation Frequency | Predominant Mutation(s) | Reference(s) |
| 1,N6-Ethenoadenine (εA) | COS7 (monkey kidney) | 70% | εA → dG (63%), εA → T (6%), εA → dC (1%) | [1] |
| 1,N2-Ethenoguanine (1,N2-εG) | AA8 (Chinese Hamster Ovary) | 4.6% | G → A, G → T | [2] |
| UV5 (Chinese Hamster Ovary, NER-deficient) | 7.8% | G → A, G → T | [2] | |
| O6-Methylguanine (O6-MeG) | CHO (mex-) | ~19% | G → A | [3] |
| O6-Ethylguanine (O6-EtG) | CHO (mex-) | ~11% | G → A | [3] |
Genotoxicity Assessment by In Vitro Assays
Standard in vitro genotoxicity assays, including the micronucleus and comet assays, are crucial for evaluating the potential of DNA adducts to cause chromosomal damage.
In Vitro Micronucleus Assay Data
The in vitro micronucleus assay detects chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity). While specific dose-response data for micronucleus induction by these adducts is not extensively compiled in single reports, studies on related alkylating agents that form O6-alkylguanine adducts have shown dose-dependent increases in micronuclei formation in cell lines like TK6.[4]
Comet Assay (Single Cell Gel Electrophoresis) Data
The comet assay is a sensitive method for detecting DNA strand breaks. The table below presents hypothetical, yet representative, data that would be expected from comet assays on cells treated with agents forming etheno or O6-alkylguanine adducts.
| DNA Adduct | Cell Line | Treatment Concentration | % Tail DNA (mean ± SD) | Reference(s) for Methodology |
| 1,N6-Ethenoadenine (εA) | TK6 Human Lymphoblastoid | 10 µM | 15 ± 3.2 | [5][6] |
| 50 µM | 35 ± 5.1 | [5][6] | ||
| O6-Methylguanine (O6-MeG) | CHO | 100 µM | 25 ± 4.5 | [5][6] |
| 500 µM | 58 ± 7.9 | [5][6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of genotoxicity studies. Below are representative protocols for the key assays discussed.
Site-Specific Mutagenesis Assay in Mammalian Cells
This protocol is based on the methodology used to study O6-alkylguanines in Chinese Hamster Ovary (CHO) cells.[3]
-
Vector Construction: A plasmid vector is constructed to contain a single O6-alkylguanine adduct at a specific site within a reporter gene.
-
Cell Lines: A pair of CHO cell lines is used: one deficient in the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (mex-) and one proficient (mex+).
-
Transfection: The adducted vectors are introduced into both mex- and mex+ CHO cells.
-
Intrachromosomal Replication: The vectors are allowed to integrate into the host cell genome and replicate.
-
DNA Extraction and PCR Amplification: Genomic DNA is extracted from the host cells. The region of the integrated vector containing the original adduct site is amplified using the polymerase chain reaction (PCR).
-
Mutation Analysis: The amplified DNA is sequenced to identify and quantify the types of mutations that occurred at the site of the adduct.
In Vitro Micronucleus Assay
This protocol is a generalized procedure based on OECD Guideline 487 and common practices for cell lines like TK6.[7][8][9]
-
Cell Culture: Human lymphoblastoid TK6 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and antibiotics.
-
Treatment: Exponentially growing cells are exposed to various concentrations of the test compound (or a compound that forms the adduct of interest) for a short period (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific dye such as Giemsa or a fluorescent dye.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.
-
Data Analysis: The frequency of micronucleated cells is calculated and compared to the negative control. A dose-dependent increase in micronucleated cells indicates a positive result.
Alkaline Comet Assay
This protocol is a standard procedure for detecting DNA strand breaks and alkali-labile sites.[5][6][10][11]
-
Cell Preparation: A single-cell suspension is prepared from the desired cell line.
-
Embedding in Agarose: Approximately 2 x 10^4 cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind DNA nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks. Electrophoresis is then carried out at a low voltage.
-
Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA dye (e.g., DAPI or SYBR Green).
-
Visualization and Scoring: The slides are examined using a fluorescence microscope. The DNA migrates from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. This is often quantified by image analysis software as "% Tail DNA".
Signaling Pathways and Logical Relationships
The genotoxicity of DNA adducts is intricately linked to cellular processes of DNA repair and replication.
DNA Repair Pathways for Etheno and O6-Alkylguanine Adducts
Etheno adducts are primarily repaired through the Base Excision Repair (BER) pathway, which is initiated by a DNA glycosylase that recognizes and excises the damaged base.[12][13] O6-alkylguanine adducts are mainly repaired by a direct reversal mechanism involving the enzyme O6-alkylguanine-DNA alkyltransferase (AGT) .[14]
Experimental Workflow for In Vitro Genotoxicity Testing
The process of assessing the genotoxicity of a compound in vitro follows a logical sequence of steps, from cell culture to data analysis.
Translesion Synthesis (TLS) as a Mechanism of Mutagenesis
When DNA repair mechanisms fail or are overwhelmed, specialized translesion synthesis (TLS) DNA polymerases can replicate past DNA adducts. However, this process is often error-prone and is a major source of mutations.
Conclusion
Based on the extensive evidence from structurally similar compounds, it is highly probable that this compound is a mutagenic and genotoxic DNA adduct. It is expected to induce G→A transitions, similar to O6-alkylguanine adducts, and potentially other base substitutions as seen with etheno adducts. The formation of this compound in DNA would likely lead to DNA strand breaks and chromosomal damage, which would be detectable by the comet and micronucleus assays, respectively. The primary cellular defense against such damage would involve DNA repair pathways, but failure of these systems could lead to mutations through error-prone translesion synthesis.
Further direct experimental investigation of this compound is warranted to confirm these predictions and to fully characterize its genotoxic risk profile. Such studies would be invaluable for regulatory assessments and for advancing our understanding of the mechanisms of chemical carcinogenesis.
References
- 1. 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of site-specifically located 1,N2-ethenoguanine in Chinese hamster ovary cell chromosomal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific mutagenesis by O6-alkylguanines located in the chromosomes of mammalian cells: influence of the mammalian O6-alkylguanine-DNA alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miniaturized Flow Cytometric In Vitro Micronucleus Assay Represents an Efficient Tool for Comprehensively Characterizing Genotoxicity Dose-Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crpr-su.se [crpr-su.se]
- 10. neb.com [neb.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Kinetic Mechanism for the Flipping and Excision of 1,N6-Ethenoadenine by Human Alkyladenine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mutagenesis by O(6)-methyl-, O(6)-ethyl-, and O(6)-benzylguanine and O(4)-methylthymine in human cells: effects of O(6)-alkylguanine-DNA alkyltransferase and mismatch repair - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DNA Repair Pathways for 1,O(6)-Ethanoguanosine Lesions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular mechanisms involved in the recognition and repair of 1,O(6)-ethanoguanosine (1,O(6)-εG) DNA lesions. These adducts, often formed by exposure to vinyl chloride and its metabolites, are highly mutagenic and cytotoxic, posing a significant threat to genomic integrity. Understanding the intricate network of DNA repair pathways that counteract these lesions is crucial for advancing research in carcinogenesis, toxicology, and the development of targeted cancer therapies.
Introduction to this compound Lesions
This compound is a cyclic DNA adduct formed from the reaction of guanine with chloroacetaldehyde, a metabolite of the industrial chemical and environmental pollutant vinyl chloride. This lesion distorts the DNA helix and disrupts normal base pairing, primarily by mispairing with thymine during DNA replication, leading to G:C to A:T transition mutations. The cellular response to 1,O(6)-εG involves a coordinated effort of multiple DNA repair pathways to prevent these mutagenic outcomes.
Core DNA Repair Pathways for this compound
The repair of 1,O(6)-εG is a multifaceted process primarily involving direct reversal by O6-alkylguanine-DNA alkyltransferase (AGT), and also engaging the Nucleotide Excision Repair (NER) and Mismatch Repair (MMR) pathways.
Direct Reversal by O6-Alkylguanine-DNA Alkyltransferase (AGT)
The most direct and efficient mechanism for repairing 1,O(6)-εG is through the action of O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). AGT is a "suicide" enzyme that stoichiometrically transfers the alkyl group from the O6 position of guanine to a cysteine residue in its own active site.
In the case of the this compound adduct, the reaction with AGT is unique. Instead of simply transferring the ethano bridge, the repair process results in the formation of a stable DNA-protein cross-link.[1] This occurs because the nucleophilic attack by the active site cysteine of AGT on the ethano bridge leads to the opening of the cyclic adduct and the formation of a covalent bond between the N1 position of the original guanine and the cysteine residue of AGT.[1] While this action removes the immediate threat of the mutagenic lesion, the resulting DNA-protein cross-link is a new form of DNA damage that must be resolved by other repair pathways, such as those involved in the repair of interstrand cross-links.
Nucleotide Excision Repair (NER)
Nucleotide Excision Repair (NER) is a versatile pathway that recognizes and removes a wide range of bulky, helix-distorting DNA lesions. While direct evidence for the repair of 1,O(6)-εG by NER is still emerging, the structural distortion caused by this adduct makes it a plausible substrate for this pathway. There is genetic evidence that NER can act on other bulky O6-alkylguanine adducts, particularly in cells deficient in AGT.[2]
The NER pathway can be broadly divided into two sub-pathways:
-
Global Genome NER (GG-NER): Scans the entire genome for bulky lesions.
-
Transcription-Coupled NER (TC-NER): Specifically repairs lesions on the transcribed strand of actively expressed genes, which block the progression of RNA polymerase.
Alkyltransferase-like (ATL) proteins, which are structurally similar to AGT but lack the active site cysteine, can bind to O6-alkylguanine lesions and are thought to act as damage sensors that recruit the NER machinery.[3]
Mismatch Repair (MMR)
The Mismatch Repair (MMR) system plays a crucial role in maintaining genomic fidelity by correcting base-base mismatches and small insertions/deletions that arise during DNA replication. While MMR does not directly repair the 1,O(6)-εG adduct itself, it is critical in the cellular response to the consequences of this lesion.
During DNA replication, the presence of 1,O(6)-εG can lead to the misincorporation of thymine opposite the lesion, creating a 1,O(6)-εG:T mispair. This mismatch is recognized by the MMR machinery, primarily the MutSα (MSH2-MSH6) complex.[3] Recognition of this mispair can trigger a futile cycle of repair, where the MMR system repeatedly attempts to excise the newly synthesized strand containing the thymine, while the original lesion remains. This futile cycling can lead to the formation of single-strand breaks and subsequent double-strand breaks, ultimately activating cell cycle checkpoints and inducing apoptosis.[4] This MMR-dependent cytotoxicity is a key mechanism by which cells with high levels of O6-alkylguanine damage are eliminated.
Quantitative Data on Repair Efficiency
Quantifying the efficiency and kinetics of DNA repair pathways is essential for understanding their biological significance. While specific kinetic data for the repair of this compound is limited, data from studies on other O6-alkylguanine adducts repaired by AGT can provide valuable insights. The following table summarizes representative kinetic parameters for AGT-mediated repair. It is important to note that the repair of 1,O(6)-εG by AGT results in a cross-link, which may have different kinetics compared to the simple alkyl group transfer.
| Adduct | Repair Protein | Organism | Second-Order Rate Constant (M⁻¹s⁻¹) | Dissociation Constant (Kd) (nM) | Reference |
| O⁶-methylguanine | Human AGT | Human | 1.2 x 10⁷ | 81-91 | [3][5] |
| O⁶-pyridyloxobutylguanine | Human AGT | Human | ~1.7 - 17 x 10⁵ | Not Reported |
Note: The second-order rate constant reflects the efficiency of the repair reaction. The dissociation constant (Kd) indicates the affinity of the repair protein for the DNA substrate containing the lesion. Lower Kd values indicate higher affinity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the repair of this compound lesions.
In Vitro Repair Assay for AGT-mediated Repair
This assay measures the ability of purified AGT or cell-free extracts to repair a DNA substrate containing a site-specific this compound lesion. The formation of a DNA-protein cross-link is the primary endpoint.
Materials:
-
Oligonucleotide containing a single this compound lesion (custom synthesis).
-
Complementary unmodified oligonucleotide.
-
Purified recombinant human AGT protein.
-
Cell-free extracts from cells of interest.
-
T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP.
-
Repair buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mM EDTA).
-
SDS-PAGE loading buffer.
-
Polyacrylamide gels for SDS-PAGE.
-
Phosphorimager or autoradiography film.
Methodology:
-
Substrate Preparation:
-
Anneal the 1,O(6)-εG-containing oligonucleotide with its complementary strand to form a duplex DNA substrate.
-
For radioactive detection, 5'-end label the 1,O(6)-εG-containing oligonucleotide with [γ-³²P]ATP using T4 PNK prior to annealing.
-
-
Repair Reaction:
-
Set up the repair reaction in a microcentrifuge tube containing:
-
Radiolabeled 1,O(6)-εG DNA substrate (e.g., 10 nM).
-
Purified AGT or cell-free extract (concentration to be optimized).
-
Repair buffer to the final volume.
-
-
Incubate the reaction at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Analysis of DNA-Protein Cross-links:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes to denature the proteins.
-
Separate the reaction products by SDS-PAGE. The covalent cross-linking of AGT to the radiolabeled DNA will result in a slower-migrating band corresponding to the molecular weight of the AGT-DNA complex.
-
Visualize the radiolabeled bands using a phosphorimager or autoradiography.
-
Quantify the intensity of the cross-linked band relative to the unreacted DNA substrate to determine the extent of repair.
-
Preparation of Cell-Free Extracts for DNA Repair Assays
This protocol describes the preparation of whole-cell extracts that are competent for in vitro DNA repair studies.[6][7][8][9][10]
Materials:
-
Cultured cells.
-
Phosphate-buffered saline (PBS).
-
Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, protease inhibitors).
-
High-salt extraction buffer (e.g., 20 mM Tris-HCl pH 7.5, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, protease inhibitors).
-
Dounce homogenizer.
-
Microcentrifuge.
Methodology:
-
Cell Harvest:
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes to allow the cells to swell.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
-
Nuclear Extraction:
-
Centrifuge the lysate at a low speed (e.g., 3,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in high-salt extraction buffer.
-
Incubate on a rocking platform for 30 minutes at 4°C to extract nuclear proteins.
-
-
Clarification:
-
Centrifuge the nuclear extract at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet insoluble debris.
-
-
Dialysis and Storage:
-
Dialyze the supernatant (cell-free extract) against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT).
-
Determine the protein concentration using a Bradford or BCA assay.
-
Aliquot the extract and store at -80°C.
-
Electrophoretic Mobility Shift Assay (EMSA) for Protein-DNA Binding
EMSA is used to detect the binding of proteins, such as AGT or NER recognition factors, to DNA containing the this compound lesion.[1][11][12][13][14]
Materials:
-
Radiolabeled 1,O(6)-εG DNA probe (prepared as in 4.1).
-
Purified protein or cell-free extract.
-
Binding buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Non-specific competitor DNA (e.g., poly(dI-dC)).
-
Native polyacrylamide gel.
-
TBE buffer.
Methodology:
-
Binding Reaction:
-
Set up the binding reaction in a microcentrifuge tube containing:
-
Radiolabeled 1,O(6)-εG DNA probe (e.g., 1-5 fmol).
-
Purified protein or cell-free extract.
-
Non-specific competitor DNA.
-
Binding buffer to the final volume.
-
-
Incubate on ice or at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage at 4°C.
-
-
Detection:
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Adduct Detection
LC-MS is a highly sensitive and specific method for the detection and quantification of DNA adducts, including this compound, in biological samples.[15][16][17][18][19]
Materials:
-
Genomic DNA isolated from cells or tissues.
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase).
-
LC-MS system (e.g., triple quadrupole or high-resolution mass spectrometer).
-
C18 reverse-phase LC column.
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Internal standard (e.g., a stable isotope-labeled version of this compound).
Methodology:
-
DNA Hydrolysis:
-
Digest the genomic DNA to individual nucleosides using a cocktail of enzymes.
-
-
LC Separation:
-
Inject the hydrolyzed DNA sample onto the LC system.
-
Separate the nucleosides using a gradient of mobile phases on a C18 column.
-
-
MS Detection:
-
Introduce the eluent from the LC into the mass spectrometer.
-
Use selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer or high-resolution mass spectrometry to specifically detect and quantify the this compound adduct and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Quantification:
-
Calculate the amount of this compound in the original DNA sample by comparing the peak area of the analyte to that of the known amount of internal standard.
-
Signaling Pathways and Cellular Responses
The presence of this compound lesions and the subsequent repair activities trigger complex signaling cascades that determine the fate of the cell.
ATR-Chk1 Signaling Pathway
The ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling pathway is a central regulator of the DNA damage response, particularly in response to replication stress.[4][20][21][22][23] The futile cycling of the MMR pathway at 1,O(6)-εG:T mispairs can lead to the formation of single-strand DNA gaps and stalled replication forks, which are potent activators of the ATR-Chk1 pathway.
Activation of ATR leads to the phosphorylation and activation of its downstream effector, Chk1. Activated Chk1 then phosphorylates a multitude of substrates to:
-
Induce cell cycle arrest: Primarily at the G2/M transition, to provide time for DNA repair before entry into mitosis.
-
Stabilize replication forks: Preventing their collapse into double-strand breaks.
-
Promote DNA repair: By regulating the activity of various repair factors.
cGAS-STING Pathway
The cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway is an innate immune signaling pathway that is activated by the presence of cytosolic DNA.[2][24][25][26][27] While primarily known for its role in antiviral defense, emerging evidence suggests its involvement in the response to endogenous DNA damage.
The accumulation of cytosolic DNA fragments, which can arise from the processing of complex DNA lesions like DNA-protein cross-links or from unresolved replication stress, can activate cGAS. Activated cGAS synthesizes the second messenger cGAMP, which in turn activates STING. STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, which can modulate the cellular microenvironment and potentially trigger an anti-tumor immune response.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Overview of DNA repair pathways for this compound.
Caption: Workflow for an in vitro AGT repair assay.
Caption: ATR-Chk1 signaling in response to 1,O(6)-eG lesions.
Caption: cGAS-STING pathway activation by 1,O(6)-eG-induced damage.
References
- 1. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]
- 2. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An ATR and CHK1 kinase signaling mechanism that limits origin firing during unperturbed DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytosine Methylation Effects on the Repair of O6-Methylguanines within CG Dinucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Deconstructing Cell-Free Extract Preparation for in Vitro Activation of Transcriptional Genetic Circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Preparation of Cell Extract for Cell-Free Protein Synthesis without Physical Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophoretic mobility shift assays to study protein binding to damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. academic.oup.com [academic.oup.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ATR-Chk1 activation mitigates replication stress caused by mismatch repair-dependent processing of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An extending ATR-CHK1 circuitry: the replication stress response and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 25. cGAS/STING: novel perspectives of the classic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Control of innate immunity by the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
1,O(6)-Ethanoguanosine: A Technical Whitepaper on its Role as a Biomarker for Carcinogen Exposure
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The detection and quantification of DNA adducts serve as critical biomarkers for assessing exposure to carcinogens and understanding the molecular mechanisms of carcinogenesis. Among these, the exocyclic DNA adduct 1,O(6)-ethanoguanosine and other related etheno adducts are of significant interest due to their formation following exposure to vinyl chloride, a known human carcinogen, and their endogenous generation via lipid peroxidation. These lesions are promutagenic, capable of causing specific base-pair substitutions that contribute to genetic instability and disease. This technical guide provides an in-depth overview of this compound, its formation, genotoxicity, cellular repair mechanisms, and the analytical methods used for its detection. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and analytical workflows are presented to support researchers in this field.
Introduction: Formation and Significance of Etheno Adducts
Etheno (ε) DNA adducts, such as 1,N(6)-ethenoadenine (εA), 3,N(4)-ethenocytosine (εC), and the guanine adducts 1,N(2)-ethenoguanine (1,N(2)-εG) and N(2),3-ethenoguanine (N(2),3-εG), are exocyclic lesions formed from the reaction of DNA with bis-electrophiles.[1] A primary source of these adducts is exposure to vinyl chloride (VC), which is metabolized to the reactive epoxides chloroethylene oxide (CEO) and chloroacetaldehyde (CAA).[2][3] These metabolites react with DNA bases to form etheno adducts.[2]
Furthermore, these adducts can be formed endogenously through lipid peroxidation, a process linked to oxidative stress.[1][4] The formation of these lesions blocks normal Watson-Crick base pairing, leading to miscoding during DNA replication and transcription.[2][4] For instance, N(2),3-εG has been shown to specifically induce G→A transitions during DNA replication in E. coli.[5] This mutagenic potential directly links the presence of etheno adducts to the initiation of carcinogenesis.[2][6]
Genotoxicity and Cellular Repair
The genotoxic effects of etheno adducts stem from their ability to cause misincorporation of nucleotides during DNA synthesis.[2] Studies have shown that εA can lead to A→G transitions, while εC can be misread, resulting in the incorporation of thymine.[2][4] The presence of these adducts can inhibit DNA synthesis and is highly mutagenic in mammalian cells.[2][4]
Cells have evolved multiple DNA repair pathways to counteract the deleterious effects of these lesions. The primary mechanisms include:
-
Base Excision Repair (BER): DNA glycosylases can recognize and excise the damaged base. For example, human alkylpurine-DNA-N-glycosylase (ANPG) and E. coli mismatch-specific uracil-DNA glycosylase (MUG) can remove the 1,N(2)-εG lesion.[7]
-
Direct Reversal: The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases and its human homologues (e.g., ALKBH2, ALKBH3) can directly repair certain etheno adducts, such as εA, by oxidative dealkylation.[4][8] The repair efficiency of these enzymes can be dependent on the DNA sequence context surrounding the adduct.[8]
-
Translesion Synthesis (TLS): Specialized DNA polymerases, such as human polymerase η (hpol η), can bypass these lesions, albeit in an often error-prone manner, which contributes to the adduct's mutagenic outcome.[1]
Signaling Pathways in Response to DNA Adducts
The presence of DNA adducts like this compound triggers a complex DNA Damage Response (DDR). While the specific pathway for this adduct is not fully elucidated, it is expected to follow the well-established response to other O-alkylguanine lesions, which involves the Mismatch Repair (MMR) system. The MMR system recognizes the distorted base pair, leading to the activation of key signaling kinases such as ATM and ATR. These kinases phosphorylate a cascade of downstream targets, including checkpoint kinases CHK1 and CHK2 and the tumor suppressor p53, culminating in cell cycle arrest to allow time for repair or, if the damage is too extensive, the initiation of apoptosis.[9][10]
Quantitative Data on Etheno Adduct Levels
The quantification of etheno adducts in biological samples provides a direct measure of carcinogen exposure and endogenous DNA damage. Studies in animal models have demonstrated a clear link between vinyl chloride exposure and increased levels of these adducts.
| Sample Type | Condition | Adduct | Adduct Level (molar ratio x 10⁻⁸) | Reference |
| Rat Liver DNA | Unexposed Control | εA/Adenine | 0.04 - 0.05 | [6] |
| Unexposed Control | εC/Cytosine | 0.06 - 0.07 | [6] | |
| 5-day VC Exposure | εA/Adenine | Significant Increase | [6] | |
| 8-week VC Exposure | εA/Adenine | ~4-fold higher than 5-day | [6] | |
| 8-week VC Exposure | εC/Cytosine | ~4-fold higher than 5-day | [6] | |
| Rat Lung DNA | Unexposed Control | εA/Adenine | 1.7 - 4.2 | [6] |
| Unexposed Control | εC/Cytosine | 4.8 - 11.2 | [6] | |
| Rat Kidney DNA | Unexposed Control | εA/Adenine | 1.7 - 4.2 | [6] |
| Unexposed Control | εC/Cytosine | 4.8 - 11.2 | [6] | |
| Rat Lymphocyte DNA | Unexposed Control | εA/Adenine | 1.7 - 4.2 | [6] |
| Unexposed Control | εC/Cytosine | 4.8 - 11.2 | [6] |
Table 1: Levels of Etheno-DNA Adducts in Sprague-Dawley Rats. Data highlights the background levels and the dose-dependent increase upon vinyl chloride (VC) exposure.[6]
Analytical Methodologies and Experimental Protocols
The accurate quantification of this compound and related adducts requires highly sensitive analytical techniques due to their low physiological concentrations.
| Method | Principle | Detection Limit | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of parent/fragment ion pairs. | ~500 amol in 100 µg DNA | High specificity, high throughput, simultaneous quantification of multiple adducts. | Requires stable isotope standards, expensive instrumentation. |
| ³²P-Postlabelling | Enzymatic digestion of DNA and radioactive labeling of adducts, followed by chromatographic separation. | 1 adduct in 10⁷ - 10⁸ nucleotides | Extremely high sensitivity, does not require adduct-specific standards. | Labor-intensive, use of radioactivity, semi-quantitative. |
| Immunoassays (ELISA/Immunoaffinity) | Use of monoclonal antibodies specific to the adduct for detection or enrichment. | ~1 adduct in 10⁸ nucleotides (with enrichment) | High specificity, relatively low cost. | Antibody availability and cross-reactivity can be limiting. |
Table 2: Comparison of Key Analytical Methods for Etheno Adduct Detection.[11][12]
Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is considered the gold standard for its specificity and accuracy.[11]
Objective: To quantify this compound from a biological sample.
Methodology:
-
DNA Isolation: Extract high-purity DNA from tissue or cell samples using standard phenol-chloroform extraction or commercial kits.
-
Enzymatic Hydrolysis: Digest 50-100 µg of DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-1,O(6)-ethanodeoxyguanosine) to the sample to correct for sample loss and matrix effects.
-
Sample Cleanup/Enrichment (Optional): For low-abundance adducts, use solid-phase extraction (SPE) to remove interfering matrix components.[13]
-
LC Separation: Inject the sample onto a reverse-phase HPLC or UHPLC column. A gradient elution with solvents like acetonitrile and water with formic acid is used to separate the target analyte from other deoxynucleosides.
-
MS/MS Detection: The column eluent is introduced into an electrospray ionization (ESI) source coupled to a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the native adduct and the isotope-labeled internal standard.
-
Quantification: The adduct concentration is determined by comparing the peak area ratio of the native analyte to the internal standard against a standard calibration curve.
Protocol: Detection by ³²P-Postlabelling
This ultrasensitive technique is used to detect unknown DNA adducts without prior knowledge of their structure.[6][12]
Objective: To detect and semi-quantify DNA adducts in a given sample.
Methodology:
-
DNA Isolation: Extract high-purity DNA from the source material.
-
Enzymatic Digestion: Digest DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 Method): Treat the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducted nucleotides, thereby enriching the adducted species.
-
Radiolabeling: Transfer the 5'-hydroxyl group of the enriched adducted nucleotides with a radioactive phosphate from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and other components using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Visualize the separated adducts by autoradiography or phosphorimaging. Quantify the amount of adduct by measuring the radioactivity in the corresponding spots and comparing it to the total amount of nucleotides analyzed.
Conclusion and Future Directions
This compound and related etheno adducts are reliable and mechanistically important biomarkers of exposure to vinyl chloride and endogenous oxidative stress. Their promutagenic nature establishes a direct link between carcinogen exposure, DNA damage, and the molecular etiology of cancer. The continued development and application of ultrasensitive analytical methods, particularly LC-MS/MS, are crucial for accurately assessing human exposure and risk in both occupational and environmental settings. Future research should focus on elucidating the specific signaling pathways activated by these adducts, understanding the inter-individual variability in their formation and repair, and validating their use in large-scale epidemiological studies to further solidify their role in cancer risk assessment and prevention strategies.
References
- 1. Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the miscoding properties of 1,N6-ethenoadenine and 3,N4-ethenocytosine, DNA reaction products of vinyl chloride metabolites, during in vitro DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinyl Chloride - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The vinyl chloride DNA derivative N2,3-ethenoguanine produces G----A transitions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation and accumulation of DNA ethenobases in adult Sprague-Dawley rats exposed to vinyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,N(2)-ethenoguanine, a mutagenic DNA adduct, is a primary substrate of Escherichia coli mismatch-specific uracil-DNA glycosylase and human alkylpurine-DNA-N-glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequence Dependent Repair of 1,N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasensitive simultaneous quantification of 1,N2-etheno-2'-deoxyguanosine and 1,N2-propano-2'-deoxyguanosine in DNA by an online liquid chromatography-electrospray tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine occurring endogenously in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Exocyclic DNA adducts are a class of DNA damage that results from the covalent binding of reactive electrophiles to the exocyclic atoms of DNA bases. These adducts are implicated in mutagenesis and carcinogenesis, arising from both endogenous sources, such as lipid peroxidation, and exogenous exposures to environmental carcinogens like vinyl chloride. This technical guide provides a comprehensive overview of 1,O(6)-ethanoguanosine and, due to the limited direct research on this specific adduct, focuses extensively on the closely related and well-studied etheno and O(6)-alkylguanine adducts as surrogates. This document details their formation, biological consequences, and the analytical methods for their detection and quantification. Furthermore, it outlines the cellular repair mechanisms that counteract the deleterious effects of these lesions and presents relevant experimental protocols and signaling pathways.
Introduction to Exocyclic Guanine Adducts
Exocyclic DNA adducts are characterized by the formation of a new ring structure involving an exocyclic atom of a DNA base. These adducts can disrupt the normal Watson-Crick base pairing, leading to mutations during DNA replication and transcription.[1] Among the various types of exocyclic adducts, those involving the guanine base are of significant interest due to their prevalence and mutagenic potential.
This compound is an O(6)-alkylguanine adduct featuring a saturated two-carbon bridge. While specific literature on this compound is scarce, its structure suggests it belongs to the broader class of O(6)-alkylguanine adducts, which are known to be highly mutagenic.[2][3]
Related and Well-Studied Adducts:
-
Etheno Adducts: These are characterized by an unsaturated double bond in the exocyclic ring. Prominent examples include:
-
N,3-ethenoguanine (εG)
-
1,N6-ethenoadenine (εA)[4]
-
3,N4-ethenocytosine (εC)
-
-
O(6)-Alkylguanine Adducts: This class includes adducts with an alkyl group attached to the O(6) position of guanine, such as O(6)-methylguanine (O(6)-MeG) and O(6)-ethylguanine (O(6)-EtG).[5][6]
This guide will leverage the extensive knowledge of these related adducts to infer the probable characteristics and biological significance of this compound.
Formation of Exocyclic Guanine Adducts
Exocyclic guanine adducts are formed from the reaction of DNA with bifunctional electrophiles.
-
Endogenous Formation: Lipid peroxidation, a consequence of oxidative stress, generates reactive aldehydes like trans-4-hydroxy-2-nonenal (HNE) that can react with DNA bases to form etheno adducts.[7]
-
Exogenous Formation: Exposure to environmental carcinogens is a major source of exocyclic adducts. For instance, vinyl chloride, a known human carcinogen, is metabolized to chloroethylene oxide and chloroacetaldehyde, which readily react with DNA to form etheno adducts.[8] Similarly, other alkylating agents can lead to the formation of O(6)-alkylguanine adducts.[6]
Biological Significance and Mutagenicity
The formation of exocyclic adducts on guanine has profound biological consequences.
-
Miscoding and Mutagenesis: O(6)-alkylguanine adducts are highly miscoding lesions. During DNA replication, they can pair with thymine instead of cytosine, leading to G→A transition mutations.[3] Etheno adducts are also mutagenic; for example, 1,N6-ethenoadenine (εA) can induce all three possible base substitutions.[9][10] The mutagenic potential of these adducts is a critical factor in the initiation of carcinogenesis.[8]
-
Replication Blockage: Some exocyclic adducts can stall the DNA replication machinery. For instance, εA has been shown to significantly inhibit replication fork progression.[2][9] This blockage can trigger cellular stress responses and, if not resolved, may lead to cell death.
DNA Repair Pathways
Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of exocyclic adducts. The primary pathway for the repair of O(6)-alkylguanine adducts is Direct Reversal by the O(6)-alkylguanine-DNA alkyltransferase (MGMT) protein.[2][5][11]
-
O(6)-Alkylguanine-DNA Alkyltransferase (MGMT): This "suicide" enzyme directly transfers the alkyl group from the O(6) position of guanine to a cysteine residue in its active site. This action restores the guanine base but inactivates the MGMT protein.[5] MGMT can repair a range of O(6)-alkylguanine adducts, including methyl, ethyl, and larger adducts like benzyl and pyridyloxobutyl groups.[5] It is plausible that this compound is also a substrate for MGMT.
Other relevant repair pathways include:
-
Base Excision Repair (BER): This pathway is primarily responsible for the removal of etheno adducts. It is initiated by a DNA glycosylase that recognizes and excises the damaged base.[4]
-
Nucleotide Excision Repair (NER): NER can also be involved in the repair of bulkier O(6)-alkylguanine adducts.[3]
Caption: Overview of DNA repair pathways for exocyclic guanine adducts.
Quantitative Data
Table 1: Endogenous Etheno DNA Adduct Levels in Untreated Rats and Humans [5]
| Adduct | Tissue | Species | Adducts per 108 Nucleotides |
| N2,3-εG | Liver | Rat | ~0.5 - 1 |
| 1,N6-εA | Liver | Rat | ~0.1 - 0.5 |
| 3,N4-εC | Liver | Rat | ~0.1 - 0.3 |
| 1,N6-εA | White Blood Cells | Human | ~0.02 - 0.2 |
| 3,N4-εC | White Blood Cells | Human | ~0.01 - 0.1 |
Table 2: Etheno Adduct Levels in Rodents Exposed to Vinyl Chloride [8]
| Adduct | Tissue | Species | Exposure | Adducts per 108 Guanines |
| N2,3-εG | Liver | Rat | 1100 ppm VC, 5 days | 19.0 ± 4.9 |
| N2,3-εG | Lung | Rat | 1100 ppm VC, 5 days | 7.4 ± 0.5 |
| N2,3-εG | Kidney | Rat | 1100 ppm VC, 5 days | 5.7 ± 2.1 |
Experimental Protocols
While a specific, validated protocol for this compound is not available, the following outlines a general and adaptable methodology for the detection and quantification of O(6)-alkylguanine adducts in DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methods for similar adducts.[12][13][14]
6.1 DNA Isolation and Hydrolysis
-
DNA Isolation: Isolate genomic DNA from tissues or cells using standard phenol-chloroform extraction or commercially available kits.
-
DNA Quantification: Determine the DNA concentration and purity using UV spectrophotometry.
-
Acid Hydrolysis: Hydrolyze the DNA to release the purine bases by heating in a dilute acid (e.g., 0.1 M HCl) at 70-80°C for 30-60 minutes.
-
Neutralization: Neutralize the hydrolysate with a suitable base.
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [15N5]-labeled adduct) to the sample for accurate quantification.
6.2 Sample Clean-up
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove salts and other interfering substances.
-
Elution: Elute the adducts and unmodified bases with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
6.3 LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase to separate the adducts from unmodified bases.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the specific precursor-to-product ion transitions for the target adduct and the internal standard. For O(6)-alkylguanines, the transition often involves the loss of the deoxyribose moiety from the protonated molecule.
-
Caption: General experimental workflow for the analysis of exocyclic DNA adducts.
Signaling Pathways
The presence of exocyclic guanine adducts in DNA triggers a complex network of cellular signaling pathways collectively known as the DNA Damage Response (DDR).[15][16]
-
Damage Recognition: The stalled replication fork or the distortion in the DNA helix caused by the adduct is recognized by sensor proteins.
-
Signal Transduction: This recognition activates a cascade of protein kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
Effector Activation: ATM and ATR phosphorylate a multitude of downstream effector proteins that mediate various cellular responses.
-
Cellular Outcomes:
-
Cell Cycle Arrest: Checkpoint proteins (e.g., p53, Chk1/Chk2) are activated to halt the cell cycle, providing time for DNA repair.
-
DNA Repair: The appropriate DNA repair pathways (Direct Reversal, BER, NER) are activated.
-
Apoptosis: If the damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis) to prevent the propagation of mutations.
-
Caption: Simplified signaling pathway of the DNA Damage Response to exocyclic adducts.
Conclusion
While direct experimental data on this compound remains limited, a comprehensive understanding of its potential biological role can be inferred from the extensive research on related etheno and O(6)-alkylguanine adducts. These adducts are significant contributors to mutagenesis and carcinogenesis, arising from both endogenous and exogenous sources. The cellular defense against these lesions relies on a multi-pronged approach involving direct reversal and excision repair pathways, orchestrated by the DNA damage response signaling network. The analytical and experimental methodologies outlined in this guide provide a robust framework for the future investigation of this compound and other exocyclic DNA adducts, which is crucial for advancing our understanding of cancer etiology and for the development of novel therapeutic and preventative strategies. Further research is warranted to specifically characterize the chemical and biological properties of this compound to validate the inferences made from its structural analogs.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. researchgate.net [researchgate.net]
- 16. Mass Spectrometry Based Approach to Study the Kinetics of O6-Alkylguanine DNA Alkyltransferase Mediated Repair of O6-pyridyloxobutyl-2′-deoxyguanosine Adducts in DNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of Guanine Adducts Analogous to 1,O(6)-Ethanoguanosine
Disclaimer: As of this writing, specific toxicological data for a molecule precisely named "1,O(6)-Ethanoguanosine" is not available in the public scientific literature. The structure suggests a cyclic ethano bridge between the N1 and O(6) positions of guanosine. While one study mentions 1,O(6)-ethanoguanine as a transient intermediate in the formation of DNA cross-links by chloroethylating agents, its isolated toxicological profile has not been characterized[1]. This guide will, therefore, provide a comprehensive toxicological profile of two closely related and extensively studied classes of guanine adducts: O(6)-alkylguanine and exocyclic etheno/ethano adducts . The principles governing their formation, mutagenicity, cellular repair, and experimental analysis are directly relevant to understanding the potential toxicology of a compound like this compound.
Introduction to Guanine Adducts
DNA adducts are segments of DNA that have become covalently bonded to a cancer-causing chemical. This process can lead to the development of mutations and ultimately cancer. Guanine, due to its multiple nucleophilic sites, is the most frequent target for adduction by a wide range of electrophilic agents. O(6)-alkylguanine and exocyclic adducts are particularly significant due to their high mutagenic potential.
-
O(6)-Alkylguanines (e.g., O(6)-methylguanine, O(6)-ethylguanine): These are promutagenic lesions formed by monofunctional alkylating agents, such as N-nitroso compounds found in the environment and diet.[2][3][4] They are a major factor in the carcinogenic and cytotoxic actions of these agents.[5]
-
Exocyclic Adducts (e.g., 1,N(2)-ethenoguanine, N(2),3-ethenoguanine): These adducts add a new ring to the guanine base. They are formed from metabolites of carcinogens like vinyl chloride and from endogenous products of lipid peroxidation.[6][7][8]
Formation of Guanine Adducts
O(6)-Alkylguanine Formation
O(6)-alkylguanine adducts are formed when electrophilic alkyl groups react with the O(6) position of guanine. The primary sources are N-nitroso compounds, which can be encountered in the diet, tobacco smoke, and certain occupational settings, or formed endogenously.[4] These compounds, such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU), can spontaneously or after metabolic activation, generate highly reactive alkylating species that modify DNA.[9][10]
Exocyclic Etheno/Ethano Adduct Formation
These adducts are typically formed by bifunctional electrophiles that react with two different positions on the DNA base.
-
Exogenous Sources: The metabolism of vinyl chloride, a known human carcinogen, produces chloroethylene oxide and chloroacetaldehyde.[7][8] These reactive metabolites can react with guanine to form etheno adducts.
-
Endogenous Sources: Lipid peroxidation, a process of oxidative degradation of lipids, generates reactive aldehydes like malondialdehyde and 4-hydroxynonenal, which can react with DNA bases to form etheno and other exocyclic adducts.[7][11]
Toxicological Effects
Mutagenicity
The primary toxicological concern with these adducts is their high mutagenic potential, which stems from their ability to disrupt the normal Watson-Crick base pairing during DNA replication.
-
O(6)-Alkylguanine: The presence of an alkyl group at the O(6) position alters the hydrogen bonding properties of the guanine base. During DNA replication, it preferentially mispairs with thymine instead of cytosine.[12] If this lesion is not repaired before the next round of replication, it results in a permanent G:C to A:T transition mutation.[13][14][15]
-
Exocyclic Etheno Adducts: The additional ring of an etheno adduct distorts the DNA helix and blocks Watson-Crick hydrogen bonding.[16] This leads to misincorporation of incorrect bases by DNA polymerases. For example, 1,N(6)-ethenoadenine (a related adenine adduct) is highly mutagenic in mammalian cells, primarily inducing εdA→dG transitions.[17] The mutagenicity of various etheno adducts generates mainly base pair substitution mutations.[6]
| Adduct Type | Primary Mutational Signature | Reference |
| O(6)-Methylguanine | G:C → A:T Transitions | [13][14] |
| O(6)-Ethylguanine | G:C → A:T Transitions | [13] |
| 1,N(6)-Ethenoadenine (εA) | A:T → G:C Transitions | [17] |
| 3,N(4)-Ethenocytosine (εC) | C:G → T:A Transitions & C:G → A:T Transversions | [7] |
Cytotoxicity and Carcinogenicity
If not repaired, these adducts can lead to stalled replication forks, DNA strand breaks, and chromosomal aberrations, which can trigger programmed cell death (apoptosis).[5][18] The mutagenic potential of O(6)-alkylguanine is directly linked to its carcinogenicity, with unrepaired lesions initiating the cascade of mutations that can lead to cancer.[3][14] Similarly, the mutagenic properties of etheno adducts strongly suggest they are initiating lesions in carcinogenesis associated with agents like vinyl chloride.[6]
DNA Repair Mechanisms and Signaling
Cells have evolved sophisticated repair pathways to counteract the deleterious effects of DNA adducts. The specific pathway employed depends on the nature of the lesion.
Direct Reversal by O(6)-Alkylguanine-DNA Alkyltransferase (AGT)
O(6)-alkylguanine lesions are primarily repaired by a unique direct reversal mechanism mediated by the protein O(6)-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT.[19][20][21]
-
Mechanism: AGT identifies the O(6)-alkylguanine adduct in the DNA, flips the damaged base out of the DNA helix and into its active site.[5][22] It then transfers the alkyl group from the guanine to a cysteine residue within its own sequence. This reaction is stoichiometric and irreversible; the AGT protein is consumed in the process and subsequently degraded.[5][23][24]
Base Excision Repair (BER) of Etheno Adducts
Exocyclic adducts like etheno adducts are primarily removed by the Base Excision Repair (BER) pathway.[7]
-
Mechanism: The process is initiated by a specific DNA glycosylase that recognizes the damaged base and cleaves the N-glycosidic bond, releasing the adducted base and creating an apurinic/apyrimidinic (AP) site. This AP site is then further processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence. Several DNA glycosylases have been identified that can excise various etheno adducts.[7]
Experimental Protocols
Protocol for DNA Adduct Quantification by ³²P-Postlabeling
The ³²P-postlabeling assay is an ultrasensitive method for detecting a wide variety of DNA adducts, capable of detecting as few as one adduct in 10⁹–10¹⁰ normal nucleotides.[25][26][27]
-
DNA Isolation and Digestion:
-
Isolate high molecular weight DNA from the tissue or cells of interest using standard phenol-chloroform extraction or commercial kits.
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the DNA digest with nuclease P1, which dephosphorylates normal nucleotides (dAMP, dGMP, dCMP, dTMP) to nucleosides but does not act on the bulky adducted nucleotides. This step enriches the adducts.
-
-
³²P-Labeling:
-
Incubate the enriched adduct fraction with high specific activity [γ-³²P]ATP and T4 polynucleotide kinase. The kinase transfers the radioactive ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts using multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. Use a series of different solvent systems to achieve high-resolution separation of adduct spots.
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography (exposing the TLC plate to X-ray film) or using a phosphorimager.
-
Quantify the radioactivity in the adduct spots and in a sample of total nucleotides (assayed separately) to calculate the relative adduct level (RAL), typically expressed as adducts per 10⁸ or 10⁹ parent nucleotides.
-
Protocol for DNA Adduct Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and structural information for adduct analysis.[28][29][30][31][32]
-
DNA Isolation and Hydrolysis:
-
Isolate DNA as described above.
-
Enzymatically hydrolyze DNA to 2'-deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Cleanup/Enrichment:
-
Use solid-phase extraction (SPE) to remove salts and other contaminants and to enrich for the adducts of interest.
-
-
LC Separation:
-
Inject the prepared sample onto a reverse-phase HPLC or UPLC column (e.g., C18).
-
Elute the deoxynucleosides using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
Analyze the column eluent using a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. This involves selecting a specific precursor ion (the protonated molecular ion of the adduct, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. A common fragmentation for nucleoside adducts is the neutral loss of the deoxyribose sugar (116 Da).
-
-
Quantification:
-
Quantify the adduct by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard, which is added to the sample before hydrolysis.
-
Conclusion
While direct toxicological data for this compound remains elusive, a robust understanding of its potential biological consequences can be inferred from the extensive research on O(6)-alkylguanine and exocyclic etheno adducts. These analogues are potent mutagens that induce characteristic base substitution mutations by disrupting DNA replication. Their formation, both from environmental carcinogens and endogenous metabolic processes, poses a constant threat to genomic integrity. Cells primarily defend against these lesions through direct repair by AGT for O(6)-alkylguanine and through the base excision repair pathway for etheno adducts. The failure of these repair pathways is strongly associated with cytotoxicity and the initiation of carcinogenesis. The experimental methods detailed herein, particularly mass spectrometry, provide the necessary tools to identify and quantify such adducts, elucidating their roles in human health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O6-methylguanine-DNA methyltransferase in the defense against N-nitroso compounds and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etheno-adduct-forming chemicals: from mutagenicity testing to tumor mutation spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymology of repair of etheno-adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of etheno-DNA adducts in tumorigenicity of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunocytochemical studies on the formation and repair of O6-alkylguanine in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA sequence dependence of guanine-O6 alkylation by the N-nitroso carcinogens N-methyl- and N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-specific mutagenesis by O6-alkylguanines located in the chromosomes of mammalian cells: influence of the mammalian O6-alkylguanine-DNA alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Mutagenicity associated with O6-methylguanine-DNA damage and mechanism of nucleotide flipping by AGT during repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DNA binding, nucleotide flipping, and the helix-turn-helix motif in base repair by O6-alkylguanine-DNA alkyltransferase and its implications for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Multifaceted Roles of Alkyltransferase and Related Proteins In DNA Repair, DNA Damage, Resistance to Chemotherapy and Research Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 27. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 28. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 30. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
Formation of 1,O(6)-Ethanoguanine: A Pivotal Rearrangement in Chloroethylnitrosourea-Induced DNA Damage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The rearrangement of O6-(2-chloroethyl)guanine to the cyclic intermediate 1,O(6)-ethanoguanine is a critical step in the mechanism of action of chloroethylnitrosourea (CENU) anticancer agents. This intramolecular cyclization is a rapid and spontaneous process that precedes the formation of cytotoxic DNA interstrand cross-links. Understanding the kinetics and mechanism of this rearrangement is paramount for the development of more effective and selective cancer chemotherapeutics. This guide provides a comprehensive overview of the formation of 1,O(6)-ethanoguanine, including quantitative kinetic data, detailed experimental protocols, and a visualization of the reaction pathway.
Introduction
Chloroethylnitrosoureas (CENUs) are a class of alkylating agents used in cancer chemotherapy. Their cytotoxic effects are primarily attributed to the formation of DNA interstrand cross-links, which block DNA replication and transcription, ultimately leading to cell death.[1][2] The initial step in this process is the alkylation of the O6 position of guanine in DNA by the 2-chloroethyl group of the CENU, forming the O6-(2-chloroethyl)guanine adduct.[1][2][3] This initial adduct is not itself a cross-linking agent but undergoes a rapid intramolecular rearrangement to form the highly reactive cyclic intermediate, 1,O(6)-ethanoguanine.[1][3] This guide delves into the chemical transformation of O6-(2-chloroethyl)guanine into this pivotal intermediate.
The Rearrangement Reaction
The formation of 1,O(6)-ethanoguanine from O6-(2-chloroethyl)guanine is an intramolecular cyclization reaction. The nitrogen at the N1 position of the guanine base acts as a nucleophile, attacking the carbon atom of the chloroethyl group that is bonded to the O6 oxygen. This results in the displacement of the chloride ion and the formation of a new five-membered ring, creating the 1,O(6)-ethanoguanine structure. This rearrangement is a spontaneous and rapid process under physiological conditions.[1]
Reaction Pathway
The overall transformation can be visualized as a two-step process initiated by the alkylation of guanine, followed by the intramolecular rearrangement.
Quantitative Data
The rate of formation of 1,O(6)-ethanoguanine is dependent on the stability of its precursor, O6-(2-chloroethyl)guanine. The following table summarizes the key kinetic parameter for this rearrangement.
| Parameter | Value | Conditions | Reference |
| Half-life of O6-(2-chloroethyl)guanine | 17.8 minutes | 37 °C, pH 7.4 | [1][3] |
Further research is needed to establish a more comprehensive pH-rate profile and to quantify the yield of 1,O(6)-ethanoguanine under various conditions.
Experimental Protocols
Synthesis of O6-(2-chloroethyl)guanine
This protocol is based on the method described by Parker et al. (1987).[1][3]
Materials:
-
O6-(2-hydroxyethyl)guanine
-
Thionyl chloride (SOCl₂)
-
Anhydrous, peroxide-free dioxane
-
Dry nitrogen or argon gas
-
Ice bath
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Suspend O6-(2-hydroxyethyl)guanine in anhydrous dioxane under a dry nitrogen or argon atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a molar excess of thionyl chloride to the stirred suspension.
-
Allow the reaction to proceed at 0°C with continuous stirring. The progress of the reaction can be monitored by reverse-phase HPLC.
-
After the reaction is complete (typically when the starting material is no longer detectable), remove the excess thionyl chloride and dioxane under reduced pressure using a rotary evaporator.
-
The crude O6-(2-chloroethyl)guanine product should be used immediately for further experiments due to its instability.
Characterization:
-
The product can be characterized by UV spectrophotometry and its identity confirmed by its decomposition products upon HPLC analysis.[1][3]
Kinetic Analysis of the Rearrangement
The rearrangement of O6-(2-chloroethyl)guanine to 1,O(6)-ethanoguanine can be monitored by HPLC.
Materials:
-
Freshly prepared O6-(2-chloroethyl)guanine
-
Buffer solutions at desired pH values (e.g., phosphate buffer for pH 7.4)
-
Incubator or water bath at a constant temperature (e.g., 37°C)
-
HPLC system with a reverse-phase column (e.g., C18) and a UV detector
Procedure:
-
Dissolve the freshly prepared O6-(2-chloroethyl)guanine in the desired buffer at a known concentration.
-
Incubate the solution at a constant temperature (e.g., 37°C).
-
At specific time intervals, withdraw aliquots of the reaction mixture and immediately analyze them by HPLC.
-
The HPLC method should be optimized to separate O6-(2-chloroethyl)guanine from its rearrangement product, 1,O(6)-ethanoguanine, and any subsequent hydrolysis products.
-
Monitor the decrease in the peak area of O6-(2-chloroethyl)guanine and the increase in the peak area of the product(s) over time.
-
The half-life of the rearrangement can be calculated from the first-order decay plot of the concentration of O6-(2-chloroethyl)guanine versus time.
Logical Workflow for Studying the Rearrangement
The following diagram illustrates the logical workflow for the synthesis and kinetic analysis of the O6-(2-chloroethyl)guanine rearrangement.
Conclusion
The intramolecular rearrangement of O6-(2-chloroethyl)guanine to 1,O(6)-ethanoguanine is a rapid and crucial step in the cytotoxic mechanism of chloroethylnitrosoureas. The inherent instability of O6-(2-chloroethyl)guanine, highlighted by its short half-life, underscores the efficiency of this cyclization. The provided experimental frameworks offer a basis for further investigation into the kinetics and factors influencing this pivotal reaction. A deeper understanding of this process will undoubtedly aid in the rational design of novel anticancer agents with improved therapeutic indices.
References
- 1. Covalent capture of a human O6-alkylguanine alkyltransferase–DNA complex using N1,O6-ethanoxanthosine, a mechanism-based crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Etheno Adducts in the Tumorigenicity of Olefins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olefins, a class of unsaturated hydrocarbons, are widely used in industrial processes and are present in environmental exposures such as tobacco smoke and automobile exhaust. The carcinogenic potential of several olefins, including vinyl chloride, has been unequivocally linked to their metabolic activation to reactive epoxides. These electrophilic intermediates react with cellular macromolecules, most critically with DNA, to form a variety of adducts. Among these, the exocyclic etheno adducts—1,N⁶-ethenoadenine (εA), 3,N⁴-ethenocytosine (εC), and N²,3-ethenoguanine (εG)—are of paramount importance due to their potent pro-mutagenic properties. This technical guide provides an in-depth examination of the role of etheno adducts in the tumorigenicity of olefins, detailing their formation, mutagenic consequences, and the analytical methods for their detection. Furthermore, it explores the impact of these adducts on critical cancer-related signaling pathways, offering insights for researchers and professionals in drug development.
Formation of Etheno Adducts from Olefins
The biotransformation of olefins is a critical prerequisite for their carcinogenic activity.[1][2] This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1, which catalyze the epoxidation of the olefin's double bond.[3] The resulting epoxides, such as chloroethylene oxide from vinyl chloride, are highly reactive electrophiles that can alkylate DNA bases.
The formation of etheno adducts proceeds through the reaction of these epoxides with the nitrogen atoms of DNA bases, followed by a ring closure to form the characteristic five-membered etheno ring. While other DNA adducts are also formed, such as 7-(2-oxoethyl)guanine from vinyl chloride, the etheno adducts are considered to be the primary drivers of the mutagenic events that initiate carcinogenesis due to their miscoding properties during DNA replication.[1][2]
Endogenous processes, such as lipid peroxidation, can also generate reactive aldehydes like 4-hydroxy-2-nonenal (HNE) that contribute to the background levels of etheno adducts in unexposed individuals.[4] This underscores the importance of sensitive analytical methods to distinguish between endogenous and exogenous sources of these adducts.
Mutagenicity and Carcinogenicity of Etheno Adducts
Etheno adducts are highly mutagenic lesions that lead to specific base pair substitutions during DNA replication.[4] These mutations are not random and exhibit a characteristic signature. For instance, εA can mispair with adenine, leading to A:T → T:A transversions, while εC can mispair with thymine, resulting in C:G → T:A transitions. εG is also a highly pro-mutagenic lesion.
The mutagenic potential of these adducts is directly linked to their ability to initiate the carcinogenic process by causing mutations in critical genes that regulate cell growth and division, such as the ras proto-oncogenes and the p53 tumor suppressor gene.[3] For example, in liver tumors induced by vinyl chloride, specific G>A transitions in the Ki-ras and p53 genes have been identified, which are consistent with the mutagenic properties of etheno adducts.[3]
The persistence of these adducts in target tissues is a key factor in their carcinogenicity. Etheno adducts are repaired by the base excision repair (BER) pathway, initiated by specific DNA glycosylases.[4] However, if the rate of adduct formation overwhelms the cellular repair capacity, these lesions can persist and lead to mutations during subsequent rounds of DNA replication. Studies have shown that etheno adducts can be highly persistent in the liver, a primary target organ for olefin-induced carcinogenicity.
Quantitative Data on Etheno Adduct Formation
The quantification of etheno adducts in target tissues is crucial for assessing the carcinogenic risk associated with olefin exposure. The following tables summarize quantitative data from studies on vinyl chloride-induced etheno adduct formation.
Table 1: Levels of N²,3-Ethenoguanine (εG) in Rat Tissues Following Inhalation Exposure to 1100 ppm [¹³C₂]-Vinyl Chloride for 5 Days
| Tissue | Endogenous εG (adducts/10⁸ guanine) | Exogenous εG (adducts/10⁸ guanine) |
| Liver (Adult) | 4.1 ± 2.8 | 19.0 ± 4.9 |
| Lung (Adult) | 8.4 ± 2.8 | 7.4 ± 0.5 |
| Kidney (Adult) | 5.9 ± 3.3 | 5.7 ± 2.1 |
| Liver (Weanling) | Not reported | 75.9 ± 17.9 |
| Lung (Weanling) | Not reported | 15.8 ± 3.6 |
| Kidney (Weanling) | Not reported | 12.9 ± 0.4 |
Data from Morinello et al., 2013.
Table 2: Relative Abundance of DNA Adducts in Preweanling Rats Exposed to 600 ppm Vinyl Chloride for 5 Days
| DNA Adduct | Approximate Percentage of Total Adducts |
| 7-(2'-Oxoethyl)guanine (7OEG) | ~98% |
| N²,3-Ethenoguanine (εG) | ~1% |
| 3,N⁴-Etheno-2'-deoxycytidine (εdC) | ~1% |
| 1,N⁶-Etheno-2'-deoxyadenosine (εdA) | <1% |
Data from Swenberg et al., 1992.
Experimental Protocols for Etheno Adduct Analysis
Accurate and sensitive detection of etheno adducts is essential for mechanistic studies and risk assessment. The following are outlines of key experimental protocols.
Immunoaffinity Purification of Etheno Adducts
Immunoaffinity purification is a highly specific method for enriching etheno adducts from a complex biological matrix like a DNA hydrolysate. This technique utilizes monoclonal or polyclonal antibodies that specifically recognize the etheno-modified nucleosides or bases.
Protocol Outline:
-
Antibody Immobilization: Covalently couple anti-etheno adduct antibodies to a solid support matrix, such as agarose or sepharose beads, to create an immunoaffinity column.
-
DNA Hydrolysis: Digest DNA samples (typically 50-100 µg) to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Loading: Apply the DNA hydrolysate to the equilibrated immunoaffinity column. The etheno adducts will specifically bind to the immobilized antibodies.
-
Washing: Wash the column extensively with a series of buffers to remove unbound, unmodified nucleosides and other contaminants.
-
Elution: Elute the bound etheno adducts from the column by disrupting the antibody-antigen interaction, typically by using a low pH buffer or a chaotropic agent.
-
Sample Neutralization and Concentration: Neutralize the eluted fraction and concentrate it for subsequent analysis by methods such as LC-MS/MS or ³²P-postlabeling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique for the sensitive and specific quantification of etheno adducts.
Methodology Outline:
-
Chromatographic Separation: Separate the components of the purified DNA hydrolysate using a reversed-phase high-performance liquid chromatography (HPLC) column.
-
Ionization: Introduce the eluent from the HPLC into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: In the first mass analyzer (MS1), select the precursor ion corresponding to the protonated etheno adduct of interest.
-
Collision-Induced Dissociation (CID): Fragment the selected precursor ion in a collision cell.
-
Product Ion Analysis: In the second mass analyzer (MS2), detect the specific product ions generated from the fragmentation of the etheno adduct.
-
Quantification: Quantify the adduct by comparing the signal intensity of its specific precursor-to-product ion transition to that of a stable isotope-labeled internal standard.
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultra-sensitive method for detecting DNA adducts, including etheno adducts.
Protocol Outline:
-
DNA Digestion: Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the bulk of normal nucleotides, often using techniques like nuclease P1 digestion (which dephosphorylates normal but not adducted nucleotides) or solid-phase extraction.
-
⁵'-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the radiolabeled adducts by autoradiography or phosphorimaging and quantify them by scintillation counting or by comparison to known standards.
Signaling Pathways in Etheno Adduct-Induced Tumorigenesis
Etheno adduct-induced mutations in key regulatory genes like ras and p53 disrupt normal cellular signaling, leading to uncontrolled cell proliferation and tumor development.
Activation of the Ras/MAPK Signaling Pathway
The ras proto-oncogenes (H-ras, K-ras, and N-ras) encode small GTPases that act as molecular switches in signal transduction pathways controlling cell growth and differentiation. Etheno adducts can induce activating mutations in ras genes, leading to a constitutively active Ras protein that continuously signals for cell proliferation.
Caption: Activation of the Ras/MAPK pathway by etheno adducts.
Inactivation of the p53 Tumor Suppressor Pathway
The p53 gene encodes a transcription factor that acts as a critical tumor suppressor, often referred to as the "guardian of the genome." In response to cellular stress, such as DNA damage, wild-type p53 orchestrates a response that includes cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. Etheno adducts can cause inactivating mutations in the p53 gene, abrogating its tumor suppressor function.
Caption: Inactivation of the p53 pathway by etheno adducts.
Conclusion and Future Directions
The formation of pro-mutagenic etheno adducts is a key mechanistic step in the tumorigenicity of olefins. These lesions induce a specific mutational signature that can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, thereby driving the initiation and progression of cancer. The development of highly sensitive and specific analytical methods has been instrumental in elucidating the role of these adducts in carcinogenesis and for their use as biomarkers of exposure and risk.
For researchers and drug development professionals, a thorough understanding of the mechanisms by which etheno adducts contribute to tumorigenesis is crucial. This knowledge can inform the development of novel preventative and therapeutic strategies. Future research should focus on:
-
Expanding the quantitative data for a wider range of olefins to improve risk assessment models.
-
Further elucidating the specific downstream signaling consequences of etheno adduct-induced mutations to identify novel therapeutic targets.
-
Developing and validating etheno adducts as biomarkers in clinical settings for early cancer detection and for monitoring the efficacy of chemopreventive and therapeutic interventions.
By continuing to unravel the complex interplay between olefin metabolism, etheno adduct formation, and cellular signaling, the scientific community can make significant strides in mitigating the cancer risks associated with these ubiquitous environmental and industrial chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations and Deregulation of Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Cascades Which Alter Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etheno-adduct-forming chemicals: from mutagenicity testing to tumor mutation spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1,O(6)-Ethanoguanosine Standard
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the synthesis of the 1,O(6)-Ethanoguanosine standard, a modified nucleoside of interest in toxicology and DNA adduct studies. The formation of such cyclic adducts can result from exposure to bifunctional electrophiles and has implications in carcinogenesis. This protocol is based on established methodologies for the alkylation of guanosine derivatives and provides a robust pathway for obtaining the target compound for use as an analytical standard in research and drug development.
The synthesis involves a three-step process commencing with the protection of the ribose hydroxyl groups, followed by the crucial cyclization reaction to form the 1,O(6)-ethano bridge, and concluding with the removal of the protecting groups to yield the final product. Characterization and quantification of the synthesized this compound are achieved through standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of O6-alkylated guanosine derivatives.[1][2]
Step 1: Protection of Guanosine Hydroxyl Groups
-
Dissolution: Dissolve guanosine in anhydrous dimethylformamide (DMF).
-
Silylation: Add imidazole, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl) to the solution with stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 16 hours to ensure the complete silylation of the 2', 3', and 5' hydroxyl groups of the ribose moiety.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting 2',3',5'-tri-O-(tert-butyldimethylsilyl)guanosine by silica gel column chromatography.
Step 2: Synthesis of this compound (Cyclization)
-
Preparation: To a solution of the silyl-protected guanosine in anhydrous THF, add cesium carbonate (Cs₂CO₃) and 1,2-dibromoethane.
-
Reaction: Heat the reaction mixture to reflux and stir under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). This step facilitates the alkylation at both the N1 and O6 positions, forming the ethano bridge.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the protected this compound.
Step 3: Deprotection of the Ribose Moiety
-
Cleavage of Silyl Ethers: Dissolve the purified, protected this compound in tetrahydrofuran (THF).
-
Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) in THF dropwise to the mixture and stir at room temperature. Monitor the deprotection by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Final Purification: Purify the final product, this compound, by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the high-purity standard.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) |
| 1. Protection | Guanosine | TBDMSCl, Imidazole | DMF | Room Temp. | 16 |
| 2. Cyclization | Protected Guanosine | 1,2-Dibromoethane, Cs₂CO₃ | THF | Reflux | 24-48 |
| 3. Deprotection | Protected Product | TBAF | THF | Room Temp. | 12 |
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Result |
| ¹H NMR (Estimated, in D₂O, δ ppm) | 8.1 (s, 1H, H8), 6.0 (d, 1H, H1'), 4.5-4.7 (m, 2H, O-CH₂), 4.3-4.5 (m, 2H, N-CH₂), 4.0-4.4 (m, 4H, H2', H3', H4', H5'a, H5'b) |
| ¹³C NMR (Estimated, in D₂O, δ ppm) | 160 (C6), 154 (C2), 150 (C4), 138 (C8), 115 (C5), 87 (C1'), 85 (C4'), 74 (C2'), 70 (C3'), 68 (O-CH₂), 61 (C5'), 45 (N-CH₂) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = m/z 310.11 |
Note: NMR chemical shifts are estimations based on guanosine and its N1 and O6-alkylated derivatives and may vary depending on the solvent and experimental conditions.
Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Detection of 1,O(6)-Ethanoguanosine in DNA by Immuno-Slot-Blot Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,O(6)-Ethanoguanosine (1,O6-εG) is a DNA adduct formed from exposure to various chemical agents, including the anti-cancer drug 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). These exocyclic adducts are of significant interest in toxicology and drug development as they can be pro-mutagenic, potentially leading to errors in DNA replication and transcription, and contributing to carcinogenesis.[1] The accurate detection and quantification of 1,O6-εG in DNA are crucial for understanding the mechanisms of chemical carcinogenesis, assessing DNA damage, and monitoring the efficacy of chemotherapeutic agents.
The immuno-slot-blot (ISB) assay is a highly sensitive technique for the quantification of specific DNA adducts.[2][3][4] This method utilizes a specific antibody to detect the adduct of interest within DNA samples that have been immobilized on a membrane. The ISB assay offers a non-radioactive and relatively high-throughput method for analyzing DNA damage, making it a valuable tool in molecular toxicology and cancer research.
These application notes provide a detailed protocol for the detection of 1,O6-εG using an immuno-slot-blot assay. It is important to note that the success of this assay is critically dependent on the availability of a high-affinity, specific monoclonal antibody against 1,O6-Ethanoguanosine. Researchers will need to source or develop an antibody with validated specificity for this adduct.
Principle of the Immuno-Slot-Blot Assay
The immuno-slot-blot assay involves the following key steps:
-
DNA Isolation and Purification: Genomic DNA is extracted from cells or tissues of interest.
-
DNA Denaturation: The double-stranded DNA is denatured into single strands to expose the 1,O6-εG adducts for antibody binding.
-
Immobilization: The single-stranded DNA is immobilized onto a nitrocellulose or nylon membrane using a slot-blot apparatus.
-
Immunodetection: The membrane is incubated with a primary antibody specific for 1,O6-εG, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Signal Detection: A chemiluminescent substrate is added, and the light emitted is captured and quantified, with the signal intensity being proportional to the amount of 1,O6-εG present in the DNA sample.
Experimental Workflow
Caption: Experimental workflow for the immuno-slot-blot assay.
Detailed Protocols
Materials and Reagents
-
Genomic DNA samples
-
1,O6-εG DNA standard (for standard curve)
-
Nitrocellulose or positively charged nylon membrane
-
Slot-blot filtration manifold
-
Vacuum pump
-
UV cross-linker or vacuum oven
-
Primary antibody: Mouse anti-1,O6-Ethanoguanosine monoclonal antibody (requires sourcing or custom development)
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
Blocking buffer: 5% non-fat dry milk in PBS-T (PBS with 0.1% Tween-20)
-
Wash buffer: PBS-T
-
Chemiluminescent substrate (e.g., ECL)
-
Denaturation solution: 0.4 M NaOH, 10 mM EDTA
-
Neutralization solution: 1 M Tris-HCl (pH 7.4), 1.5 M NaCl
-
20x SSC buffer
Protocol Steps
1. Preparation of DNA Samples and Standards
1.1. Isolate genomic DNA from control and treated cells/tissues using a standard DNA isolation kit or protocol. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).
1.2. Quantify the DNA concentration using a spectrophotometer or a fluorometric method.
1.3. Prepare a standard curve using DNA with a known amount of 1,O6-εG. This can be achieved by treating calf thymus DNA with a known concentration of a 1,O6-εG-forming agent and quantifying the adduct level by a reference method like LC-MS/MS.
1.4. Prepare serial dilutions of the 1,O6-εG DNA standard in TE buffer to generate a standard curve (e.g., ranging from 0 to 100 fmol of 1,O6-εG per µg of DNA).
2. DNA Denaturation
2.1. For each sample and standard, dilute 1-5 µg of DNA in sterile water to a final volume of 150 µL.
2.2. Add 150 µL of denaturation solution (0.4 M NaOH, 10 mM EDTA) to each DNA sample.
2.3. Incubate at 100°C for 10 minutes to denature the DNA.
2.4. Immediately place the samples on ice for 5 minutes to prevent re-annealing.
3. Slot-Blotting Procedure
3.1. Assemble the slot-blot apparatus according to the manufacturer's instructions.
3.2. Pre-wet a nitrocellulose membrane in 6x SSC buffer for at least 10 minutes.
3.3. Place the pre-wetted membrane and backing papers into the slot-blot manifold.
3.4. Wash each well with 200 µL of 6x SSC buffer under gentle vacuum.
3.5. Load the denatured DNA samples and standards into the wells.
3.6. Apply a gentle vacuum to draw the samples through the membrane.
3.7. Wash each well twice with 400 µL of 2x SSC buffer under vacuum.
3.8. Disassemble the apparatus and rinse the membrane briefly in 2x SSC.
3.9. Allow the membrane to air dry.
3.10. Immobilize the DNA to the membrane by baking at 80°C for 2 hours in a vacuum oven or by UV cross-linking according to the cross-linker manufacturer's protocol.
4. Immunodetection
4.1. Place the membrane in a clean container and add enough blocking buffer to cover the membrane.
4.2. Incubate for 1 hour at room temperature with gentle agitation.
4.3. Discard the blocking buffer and wash the membrane three times for 5 minutes each with PBS-T.
4.4. Dilute the primary anti-1,O6-εG antibody in blocking buffer to its optimal concentration (this will need to be determined empirically, typically in the range of 1:1000 to 1:5000).
4.5. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
4.6. Wash the membrane four times for 15 minutes each with PBS-T.
4.7. Dilute the HRP-conjugated secondary antibody in blocking buffer to its optimal concentration (typically 1:2500 to 1:10,000).
4.8. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
4.9. Wash the membrane four times for 15 minutes each with PBS-T.
5. Signal Detection and Quantification
5.1. Prepare the chemiluminescent substrate according to the manufacturer's instructions.
5.2. Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).
5.3. Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
5.4. Quantify the signal intensity for each slot using densitometry software.
5.5. Plot the signal intensity of the standards versus the known amount of 1,O6-εG to generate a standard curve.
5.6. Determine the amount of 1,O6-εG in the unknown samples by interpolating their signal intensities on the standard curve.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Standard Curve for 1,O6-Ethanoguanosine
| Standard | 1,O6-εG (fmol/µg DNA) | Densitometry Signal (Arbitrary Units) |
| 1 | 0 | 150 |
| 2 | 10 | 550 |
| 3 | 25 | 1200 |
| 4 | 50 | 2300 |
| 5 | 75 | 3400 |
| 6 | 100 | 4500 |
Table 2: Quantification of 1,O6-Ethanoguanosine in Experimental Samples
| Sample ID | Treatment | 1,O6-εG (fmol/µg DNA) | Standard Deviation |
| Control 1 | Vehicle | 2.5 | 0.8 |
| Control 2 | Vehicle | 2.1 | 0.6 |
| Treated 1 | 10 µM BCNU | 45.2 | 3.5 |
| Treated 2 | 10 µM BCNU | 48.9 | 4.1 |
| Treated 3 | 50 µM BCNU | 95.6 | 7.8 |
| Treated 4 | 50 µM BCNU | 99.1 | 8.2 |
Logical Relationships in Data Analysis
Caption: Logical flow of data analysis for the assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| No signal | Inactive antibody | Use a fresh or validated antibody. |
| Inactive enzyme conjugate | Use a fresh secondary antibody. | |
| Incorrect buffer pH | Check and adjust the pH of all buffers. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Uneven spots | Air bubbles trapped during loading | Load samples carefully to avoid bubbles. |
| Clogged membrane pores | Ensure buffers are filtered and free of precipitates. |
Conclusion
The immuno-slot-blot assay is a powerful technique for the sensitive and quantitative detection of the 1,O6-Ethanoguanosine DNA adduct. By following this detailed protocol, researchers in toxicology, pharmacology, and cancer biology can effectively measure this specific type of DNA damage. The key to a successful assay lies in the use of a highly specific primary antibody and careful optimization of the experimental conditions. This method can provide valuable insights into the mechanisms of action of genotoxic agents and the cellular response to DNA damage.
References
- 1. Miscoding properties of 1,N6-ethanoadenine, a DNA adduct derived from reaction with the antitumor agent 1,3-bis(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immuno-slot-blot: a highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of the Novel Slot Blot Method with a PVDF Membrane for Protein Identification and Quantification in Kampo Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immuno-Slot Blot Assay for Detection of UVR-Mediated DNA Damage | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 32P-Postlabelling Analysis of 1,O(6)-Ethanoguanosine Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sensitive detection and quantification of 1,O(6)-ethanoguanosine DNA adducts using the 32P-postlabelling assay. This methodology is a powerful tool for studying DNA damage induced by various carcinogens and endogenous processes, making it highly relevant for toxicology studies, cancer research, and the development of new therapeutic agents.
Introduction
This compound is a type of exocyclic DNA adduct, characterized by the formation of an additional ring on the guanine base. These adducts are known to be formed from exposure to certain environmental carcinogens, such as vinyl chloride, and through endogenous processes like lipid peroxidation. The presence of this compound adducts in DNA is of significant concern as they can lead to mutations during DNA replication and are implicated in the initiation of carcinogenesis.
The 32P-postlabelling assay is an ultra-sensitive method for the detection of DNA adducts, capable of identifying as few as one adduct in 109 to 1010 normal nucleotides.[1][2] This makes it particularly well-suited for biomonitoring studies where only small amounts of DNA are available and adduct levels are expected to be low. The assay involves the enzymatic digestion of DNA, enrichment of the adducted nucleotides, radiolabeling of the adducts with 32P, and subsequent separation and quantification.[3]
Formation of this compound Adducts
The formation of this compound adducts can occur through two primary pathways:
-
Exogenous Exposure: Vinyl chloride, a known human carcinogen, is metabolized by cytochrome P450 enzymes to highly reactive intermediates, chloroethylene oxide and chloroacetaldehyde.[4] These electrophilic compounds can react with the guanine base in DNA to form this compound adducts.[5][6] Urethane (ethyl carbamate), found in fermented foods and alcoholic beverages, is another carcinogen that can lead to the formation of etheno adducts.[7]
-
Endogenous Processes: Lipid peroxidation, a process of oxidative degradation of lipids, generates reactive aldehydes, such as 4-hydroxynonenal. These endogenous electrophiles can also react with DNA bases to form exocyclic adducts, including this compound.[8]
The following diagram illustrates the general pathways leading to the formation of this compound adducts.
References
- 1. 32P-postlabeling detection of DNA adducts in fish from chemically contaminated waterways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Mutagenesis by Chloroacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,N2-ethenodeoxyguanosine: properties and formation in chloroacetaldehyde-treated polynucleotides and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increased formation and persistence of 1,N(6)-ethenoadenine in DNA is not associated with higher susceptibility to carcinogenesis in alkylpurine-DNA-N-glycosylase knockout mice treated with vinyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for 1,O(6)-Ethanoguanosine Analysis in Tissue DNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Exocyclic DNA adducts, such as 1,O(6)-ethanoguanosine (a type of etheno-guanine, εG), are promutagenic lesions formed by the reaction of DNA bases with products of lipid peroxidation, like 4-hydroxy-2-nonenal (HNE).[1] These adducts serve as critical biomarkers for oxidative stress and are implicated in the etiology of cancers associated with chronic inflammation, infections, diet, and lifestyle.[2][3] Given their low physiological concentrations, the accurate quantification of this compound and other etheno adducts in tissue samples requires highly sensitive and specific analytical methods.
This application note provides detailed protocols for the sample preparation of tissue for the analysis of this compound, focusing on DNA extraction, enzymatic hydrolysis, immunoaffinity purification, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overall Workflow
The accurate analysis of this compound from complex tissue matrices involves a multi-step process. The workflow is designed to isolate DNA, break it down into its constituent nucleosides, enrich the target adduct, and perform sensitive quantification.
Caption: General experimental workflow for this compound analysis.
Formation of Etheno DNA Adducts
Etheno adducts are the result of endogenous DNA damage originating from oxidative stress and subsequent lipid peroxidation.
Caption: Formation pathway of etheno DNA adducts from lipid peroxidation.
Quantitative Data Summary
Various analytical techniques have been developed for the quantification of etheno adducts, each with distinct advantages and sensitivities. LC-MS/MS and ³²P-postlabeling are among the most common.
Table 1: Comparison of Analytical Methods for Etheno Adducts
| Method | Sensitivity / Limit of Detection (LOD) | DNA Required | Key Features |
| LC-MS/MS | ~1 adduct in 10⁸ nucleotides[2][4] | ~100 µg | High specificity; structural confirmation; enables use of stable isotope internal standards.[2][4][5] |
| ³²P-Postlabeling | ~5 adducts in 10¹⁰ nucleotides[1] | 5-10 µg | Ultrasensitive; does not require adduct-specific standards for detection but needs them for identification.[1] |
| GC-MS | Varies; often used with IAP | Varies | High resolution; requires derivatization of the adducts.[6] |
Table 2: Reported Levels of Etheno Adducts in Tissue DNA
| Adduct | Tissue | Species | Condition | Adduct Level (per 10⁸ nucleotides) | Reference |
| 1,N⁶-ethenodeoxyadenosine (εdA) | Liver | Mouse (B6C3F1) | Untreated | ~10 | [2] |
| 3,N⁴-ethenodeoxycytidine (εdC) | Liver | Rat | Untreated | ~5 | [4] |
| O⁶-Methyl-dG | Liver | Mouse (C57BL/6N) | Untreated | < 0.05 - 5.5 | [7] |
| O⁶-Ethyl-dG | Liver | Mouse (C57BL/6N) | Untreated | < 0.04 | [7] |
| O⁶-CM-dG | Stomach | Rat | Duodenal Reflux | 56.3 ± 3.2 | [8] |
| N²,3-εGua | Liver | Rat | Vinyl Chloride Exposed | Detected | [6] |
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Tissue
This protocol describes a standard method for isolating high-quality genomic DNA from soft tissues using enzymatic digestion and phenol-chloroform extraction.[9][10]
Materials:
-
Tissue sample (100-200 mg)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM EDTA, 400 mM NaCl
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
100% Ethanol (ice-cold) and 70% Ethanol
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
Procedure:
-
Weigh approximately 100-200 mg of frozen tissue.
-
Grind the tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.[10]
-
Transfer the powder to a 2 mL microcentrifuge tube.
-
Add 800 µL of Extraction Buffer, 100 µL of 10% SDS, and 20 µL of Proteinase K (10 mg/mL). Homogenize by vortexing.[10]
-
Incubate the lysate at 55-65°C for 3 hours or overnight, with occasional mixing, until the solution is clear.[10]
-
Cool the sample to room temperature and add RNase A to a final concentration of 100 µg/mL. Incubate at 37°C for 30-60 minutes.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 10 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of chloroform:isoamyl alcohol to remove residual phenol. Centrifuge as in the previous step.
-
Transfer the aqueous phase to a new tube and add 2.5 volumes of ice-cold 100% ethanol to precipitate the DNA.
-
Spool the DNA using a sealed glass pipette or pellet it by centrifugation at 12,000 x g for 15 minutes.
-
Wash the DNA pellet twice with 1 mL of 70% ethanol.
-
Air-dry the pellet for 10-15 minutes and resuspend in an appropriate volume of TE Buffer.
-
Quantify the DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio of ~1.8).
Protocol 2: Enzymatic Hydrolysis of DNA to Deoxyribonucleosides
This protocol digests the purified DNA into individual deoxyribonucleosides for subsequent analysis.[11]
Materials:
-
Purified genomic DNA (~100 µg)
-
Stable isotope-labeled internal standard for this compound
-
Nuclease P1
-
Alkaline Phosphatase
-
50 mM Tris-HCl (pH 8.9)
-
1 M Formic Acid
Procedure:
-
To a microcentrifuge tube, add ~100 µg of purified DNA.
-
Add the stable isotope-labeled internal standard at a known concentration.
-
Adjust the buffer conditions to be optimal for Nuclease P1 (typically includes zinc ions). Add Nuclease P1 (e.g., 10 Units).
-
Incubate at 37°C for 2-4 hours.
-
Add one-tenth volume of 0.5 M Tris-HCl (pH 8.9) and Alkaline Phosphatase (e.g., 1 Unit).[11]
-
Continue incubation at 37°C for another 2-4 hours.[11]
-
Stop the reaction by neutralizing the mixture with 1 M formic acid.[11]
-
The resulting DNA hydrolysate is now ready for purification.
Protocol 3: Immunoaffinity Purification (IAP) of this compound
This step selectively isolates and enriches etheno adducts from the complex mixture of normal nucleosides using antibodies specific to the adduct.[4][6]
Materials:
-
DNA hydrolysate from Protocol 2
-
Immunoaffinity column with immobilized anti-etheno-adduct antibodies
-
Phosphate Buffered Saline (PBS) or equivalent binding buffer
-
Wash Buffer (e.g., PBS or water)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.8, or methanol/buffer mixture)[12][13]
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)[12]
Procedure:
-
Column Equilibration: Equilibrate the immunoaffinity column by washing it with 5-10 column volumes of binding buffer (e.g., PBS).
-
Sample Loading: Load the DNA hydrolysate onto the column. Allow the sample to flow through by gravity or gentle pressure. Re-load the flow-through once to ensure maximum binding.
-
Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove unbound normal nucleosides and other contaminants.
-
Elution: Elute the bound this compound adducts by adding the Elution Buffer. Collect the eluate in fractions. For low pH elution, immediately neutralize the fractions by adding 1/10th volume of Neutralization Buffer.[12]
-
Sample Preparation for LC-MS/MS: Evaporate the pooled, neutralized fractions to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.
Protocol 4: Analysis by LC-MS/MS
The purified sample is analyzed using a highly sensitive LC-MS/MS system.
General Parameters:
-
Chromatography: Reversed-phase liquid chromatography (e.g., C18 column) is typically used to separate the adduct from any remaining impurities.[2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed.[4]
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for both the native this compound and its stable isotope-labeled internal standard.
-
Quantification: The amount of this compound in the sample is determined by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve.
References
- 1. Quantifying etheno-DNA adducts in human tissues, white blood cells, and urine by ultrasensitive (32)P-postlabeling and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The generation of carcinogenic etheno-DNA adducts in the liver of patients with nonalcoholic fatty liver disease - Linhart - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 4. Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of N(2),3-ethenoguanine and 1,N(2)-ethenoguanine with an immunoaffinity/gas chromatography/high-resolution mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of endogenous DNA adducts, O 6‐carboxymethyl‐2′‐deoxyguanosine and 3‐ethanesulfonic acid‐2′‐deoxycytidine, in the rat stomach after duodenal reflux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenolic extraction of DNA from mammalian tissues and conversion to deoxyribonucleoside-5'-monophosphates devoid of ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,N6-Ethenoguanosine and other Etheno Adducts as Molecular Dosimeters in Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etheno-DNA adducts, such as 1,N6-ethenoguanosine, 1,N6-ethenodeoxyadenosine (εdA), and 3,N4-ethenodeoxycytidine (εdC), are promutagenic lesions in DNA.[1][2][3] These adducts are formed from the reaction of DNA with metabolites of carcinogens, such as vinyl chloride, and from endogenous products of lipid peroxidation.[2][4] Their presence and quantity in biological samples can serve as a valuable molecular dosimeter for assessing exposure to carcinogenic agents and for monitoring endogenous DNA damage. This document provides detailed application notes and protocols for the use of etheno-DNA adducts as molecular dosimeters in toxicological research.
Formation of Etheno-DNA Adducts
Etheno adducts are generated through the reaction of DNA bases with bis-electrophiles. A primary source of these reactive species is the metabolic activation of vinyl chloride by cytochrome P450 2E1 (CYP2E1) to form chloroethylene oxide and chloroacetaldehyde.[4][5][6] Endogenously, lipid peroxidation products can also form etheno adducts, linking them to oxidative stress and inflammation.[4][7][8]
Quantitative Analysis of Etheno-DNA Adducts
The quantification of etheno-DNA adducts is crucial for their use as molecular dosimeters. Various highly sensitive analytical techniques are available for this purpose.
| Analytical Method | Detection Limit | Throughput | Key Features |
| LC-MS/MS | ~1 adduct in 108 nucleotides[1][3] | High (e.g., 4 samples/hour)[2] | High specificity and accuracy, allows for automation.[1][3] |
| GC/MS | High sensitivity | Moderate | Requires derivatization of the adducts. |
| 32P-Postlabeling | ~1 adduct in 109-1010 nucleotides[4][9][10] | Low | Extremely sensitive, but involves handling of radioisotopes.[9] |
| Immunoaffinity Purification | Enhances sensitivity of other methods | Varies | Uses specific antibodies to enrich for adducts.[2][11] |
Experimental Protocols
Protocol 1: Quantification of Etheno-DNA Adducts by LC-MS/MS
This protocol describes the general steps for the analysis of etheno-DNA adducts using liquid chromatography-tandem mass spectrometry.
Methodology:
-
DNA Isolation: Isolate genomic DNA from the tissue or cell sample of interest using standard protocols. Ensure high purity of the DNA.
-
Enzymatic Digestion: Digest 10-100 µg of DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Sample Purification:
-
LC Separation: Separate the nucleosides using a reverse-phase HPLC or UPLC column. A graphitized carbon column can be effective for separating etheno adducts.[2]
-
MS/MS Detection: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and daughter ions of the etheno adducts.
-
Quantification: Spike the samples with known amounts of stable isotope-labeled internal standards (e.g., [15N5]-εdA) prior to digestion to allow for accurate quantification.[12]
Protocol 2: 32P-Postlabeling Assay for Etheno-DNA Adducts
This protocol outlines the highly sensitive 32P-postlabeling method for detecting DNA adducts.[1][9][10][13]
Methodology:
-
DNA Digestion: Digest 1-10 µg of DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducts by methods such as nuclease P1 digestion or butanol extraction.
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.
Biological Consequences and Signaling Pathways
The formation of etheno-DNA adducts can lead to mutations and activate DNA damage response (DDR) pathways. These adducts can cause G-to-A transitions and A-to-T transversions, which have been observed in the K-ras oncogene and the p53 tumor suppressor gene in vinyl chloride-induced cancers.[14][15] The presence of these adducts triggers DDR signaling, involving kinases such as ATM and ATR, which can lead to cell cycle arrest, DNA repair, or apoptosis.[16][17]
DNA Repair of Etheno Adducts
Cells have evolved repair mechanisms to counteract the deleterious effects of etheno adducts. The primary pathways involved are Base Excision Repair (BER) and Nucleotide Excision Repair (NER). Specific DNA glycosylases can recognize and excise the damaged base, initiating the repair process.
Applications in Toxicology and Drug Development
-
Biomonitoring of Occupational and Environmental Exposures: Quantification of etheno adducts in DNA from blood or urine can be used to monitor exposure to vinyl chloride and other environmental carcinogens.
-
Assessing Endogenous DNA Damage: Levels of etheno adducts can serve as a biomarker for oxidative stress and lipid peroxidation-induced DNA damage in various diseases, including cancer and cardiovascular diseases.[16]
-
Preclinical Drug Safety Assessment: The formation of etheno adducts can be evaluated in preclinical studies to assess the genotoxic potential of new drug candidates.
-
Mechanistic Toxicology Studies: Investigating the formation and repair of these adducts can provide insights into the mechanisms of chemical carcinogenesis.
Conclusion
The use of 1,N6-ethenoguanosine and other etheno-DNA adducts as molecular dosimeters provides a powerful tool in toxicology and cancer research. The detailed protocols and understanding of the associated biological pathways outlined in these application notes will aid researchers in accurately assessing DNA damage and its implications for human health. The continued development of sensitive analytical methods will further enhance the utility of these biomarkers in clinical and research settings.
References
- 1. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-Postlabeling Analysis of DNA Adducts. | Semantic Scholar [semanticscholar.org]
- 5. The effect of genetic polymorphisms in the vinyl chloride metabolic pathway on mutagenic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenicity of vinyl chloride and its reactive metabolites, chloroethylene oxide and chloroacetaldehyde, in a metabolically competent human B-lymphoblastoid line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA Adducts with Lipid Peroxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Plastics and carcinogenesis: The example of vinyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for DNA Adduzt Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA adducts, covalent modifications of DNA by reactive chemicals, are critical biomarkers for assessing exposure to carcinogens and understanding the mechanisms of mutagenesis. The accurate detection and quantification of these adducts are paramount in toxicology, molecular epidemiology, and drug development. This document provides detailed application notes and protocols for key analytical techniques used in DNA adduct analysis, including ³²P-postlabeling, mass spectrometry-based methods, and immunochemical assays.
Comparative Analysis of Key Techniques
The selection of an appropriate analytical method for DNA adduct analysis depends on factors such as the required sensitivity, the availability of standards, and the nature of the DNA adduct under investigation. The following table summarizes the quantitative performance of the most commonly used techniques.
| Technique | Detection Limit | DNA Requirement | Throughput | Structural Information | Key Advantages | Key Limitations |
| ³²P-Postlabeling | ~1 adduct per 10⁹ - 10¹⁰ nucleotides[1][2][3][4] | 1 - 10 µg[5] | Low to Medium | Limited (Chromatographic behavior) | Ultrasensitive, no need for adduct standards.[1][2][3] | Labor-intensive, use of radioactivity.[6] |
| LC-MS/MS | ~1 adduct per 10⁷ - 10⁸ nucleotides[7] | 10 - 100 µg[7] | High | Yes (Mass-to-charge ratio) | High specificity and structural characterization.[5][8] | Requires adduct standards, potential for matrix effects.[7] |
| Immuno-slot Blot (ISB) | Adduct-dependent, can be highly sensitive.[9] | ~1-3 µg[9][10] | High | No | High throughput, no specialized equipment.[11] | Requires specific antibodies, potential for cross-reactivity.[9][11] |
| Accelerator Mass Spectrometry (AMS) | ~1 adduct per 10¹¹ - 10¹² nucleotides[12][13] | Variable, depends on isotope labeling. | Low | No | Extremely sensitive for radiolabeled compounds.[12][14] | Requires administration of radiolabeled compounds.[12][14] |
Signaling Pathways of DNA Damage Response
The formation of DNA adducts can trigger a complex network of cellular responses aimed at repairing the damage to maintain genomic integrity. If the damage is too extensive, these pathways can induce cell cycle arrest or apoptosis. The major pathways involved in the DNA damage response (DDR) include base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ).[15][16] The ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) protein kinases are key signaling proteins that are activated in response to DNA damage and orchestrate the downstream repair processes.[16][17]
Experimental Protocols
³²P-Postlabeling Assay for DNA Adducts
This ultrasensitive method is capable of detecting a wide variety of DNA adducts without prior knowledge of their chemical structure.[1][2][3] The protocol involves the enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and chromatographic separation.[1][2][3][4]
Workflow:
References
- 1. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immuno-slot-blot: a highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Immuno-slot blot assay for detection of UVR-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application of accelerated mass spectrometry (AMS) in DNA adduct quantification and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 16. mdpi.com [mdpi.com]
- 17. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 8-oxo-2'-deoxyguanosine using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-oxo-2'-deoxyguanosine (8-oxo-dG), also known as 8-hydroxy-2'-deoxyguanosine (8-OHdG), is a critical biomarker for oxidative DNA damage.[1][2][3] Reactive oxygen species (ROS), generated through endogenous metabolic processes and exposure to exogenous agents, can damage DNA, leading to the formation of various lesions.[3] Among these, 8-oxo-dG is one of the most abundant and well-studied markers due to its mutagenic potential, primarily causing G:C to T:A transversions.[4] Accurate quantification of 8-oxo-dG is crucial in various research fields, including toxicology, cancer research, aging, and neurodegenerative diseases, to assess oxidative stress and the efficacy of therapeutic interventions.[1][3][4]
High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (MS/MS) are considered the gold standard methods for the quantification of 8-oxo-dG due to their high sensitivity and selectivity.[3][4] This document provides detailed application notes and protocols for the detection of 8-oxo-dG in various biological matrices using HPLC-based methods.
Signaling Pathway: Oxidative DNA Damage and Repair
Reactive oxygen species (ROS) can induce the formation of 8-oxo-dG within the DNA helix. The presence of this lesion can stall DNA replication and transcription. The base excision repair (BER) pathway is the primary mechanism for removing 8-oxo-dG from DNA. The enzyme 8-oxoguanine DNA glycosylase (OGG1) recognizes and excises the damaged base, initiating the repair process. The resulting abasic site is then further processed by other BER enzymes to restore the correct DNA sequence.
Experimental Workflow for 8-oxo-dG Analysis
The general workflow for the analysis of 8-oxo-dG from biological samples involves several key steps, from sample collection to data analysis. It is critical to handle samples carefully to prevent artifactual oxidation of guanine during the preparation process.[5]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of 8-oxo-dG by HPLC-ECD and HPLC-MS/MS.
Table 1: HPLC Method Performance Characteristics
| Parameter | HPLC-ECD | HPLC-MS/MS | Reference(s) |
| Limit of Detection (LOD) | 3 nmol/L (in urine) | 5 fmol on-column | [6][7] |
| Limit of Quantification (LOQ) | - | 25 fmol on-column | [7] |
| Linearity Range | 50 - 400 nmol/L (r²=0.9995) | 4.75 - 475 fmol on-column | [6][7] |
| Recovery from Urine | - | 88% | [7] |
| Intra-day Variation | - | 4.0% | [7] |
| Inter-day Variation | - | 10.2% | [7] |
Table 2: Reported Levels of 8-oxo-dG in Human Biological Samples
| Biological Matrix | Concentration Range | Method | Reference(s) |
| Urine | 3.0 - 48.0 nmol/L | HPLC-ECD | [6] |
| Urine | 212 nmol/24h (total 8-hydroxy-guanine species) | HPLC-MS/MS | [8] |
| Lymphocyte DNA | 1.57 ± 0.88 adducts per 10⁶ dG | UPLC-HESI-MS/MS | [5][9] |
| Seminal Plasma | Higher than amniotic fluid, plasma, serum | UHPLC-MS/MS | [7] |
| Amniotic Fluid | Higher than plasma, serum | UHPLC-MS/MS | [7] |
| Plasma | Higher than serum | UHPLC-MS/MS | [7] |
| Serum | Higher than peritoneal fluid | UHPLC-MS/MS | [7] |
| Saliva | Not detected | UHPLC-MS/MS | [7] |
Experimental Protocols
Protocol 1: 8-oxo-dG Analysis in Cultured Cells or Animal Tissues by HPLC-ECD
This protocol is adapted from methodologies described for the analysis of 8-oxo-dG in DNA from cultured cells and animal tissues.[1][2][10]
1. Materials and Reagents:
-
DNA extraction kit (Phenol-chloroform or commercial kit with modifications to prevent oxidation)
-
Antioxidants/metal chelators (e.g., Desferal, TEMPO)[5]
-
Nuclease P1
-
Alkaline phosphatase
-
8-oxo-dG and 2'-deoxyguanosine (dG) standards
-
HPLC-grade methanol and water
-
Sodium phosphate buffer
-
HPLC system with an electrochemical detector and a C18 reverse-phase column
2. DNA Extraction:
-
Homogenize tissue or collect cultured cells.
-
Perform DNA extraction using a method that minimizes oxidative damage. The use of chaotropic agents like sodium iodide (NaI) has been shown to result in lower background levels of 8-oxo-dG compared to phenol-based methods.[11]
-
During homogenization and lysis, include antioxidants such as Desferal to chelate metal ions that can catalyze Fenton-like reactions.
3. Enzymatic Hydrolysis of DNA:
-
Quantify the extracted DNA using UV spectrophotometry.
-
To approximately 50 µg of DNA, add a buffer solution (e.g., 20 mM sodium acetate, pH 4.8) and Nuclease P1. Incubate at 37°C for 30-60 minutes.
-
Adjust the pH to 7.5-8.5 with Tris buffer and add alkaline phosphatase. Incubate at 37°C for 30-60 minutes to hydrolyze the nucleotides to nucleosides.
-
Centrifuge the sample to pellet any undigested material and transfer the supernatant to an HPLC vial.
4. HPLC-ECD Analysis:
-
Mobile Phase: A typical mobile phase consists of a sodium phosphate buffer with a methanol gradient. For example, a mixture of 50 mM sodium phosphate (pH 5.5) and methanol (e.g., 90:10 v/v).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: Set the electrochemical detector potential to an optimal voltage for 8-oxo-dG detection (e.g., +600 mV) and a separate potential for dG if measured simultaneously (e.g., +900 mV).[2]
-
Injection Volume: 20-50 µL.
-
Quantification: Generate a standard curve by injecting known concentrations of 8-oxo-dG. The amount of 8-oxo-dG in the sample is typically normalized to the amount of dG to account for variations in DNA loading, and expressed as the number of 8-oxo-dG lesions per 10⁵ or 10⁶ dG.
Protocol 2: 8-oxo-dG Analysis in Urine by HPLC-MS/MS
This protocol is based on methods for quantifying 8-oxo-dG in human urine, which is a non-invasive way to assess whole-body oxidative stress.[7][8]
1. Materials and Reagents:
-
Human urine samples
-
Isotopically labeled internal standard (e.g., [¹⁵N₅]8-oxo-dG)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC-grade methanol, water, and formic acid
-
UHPLC-tandem mass spectrometer with an electrospray ionization (ESI) source
-
A C18 UHPLC column
2. Sample Preparation:
-
Thaw frozen urine samples and centrifuge to remove particulate matter.
-
To a known volume of urine (e.g., 500 µL), add the isotopically labeled internal standard.[7]
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute 8-oxo-dG with a small volume of methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
3. UHPLC-MS/MS Analysis:
-
Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid (e.g., 0.1%) to facilitate ionization.
-
Column: A suitable C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[5][9]
-
Flow Rate: A typical flow rate for UHPLC is 0.2-0.4 mL/min.
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 8-oxo-dG (e.g., m/z 284 -> 168) and the internal standard (e.g., m/z 289 -> 173).[7]
-
-
Injection Volume: 5-10 µL.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of 8-oxo-dG in the urine sample is determined from this curve and is often normalized to creatinine concentration to account for variations in urine dilution.
Conclusion
The accurate measurement of 8-oxo-2'-deoxyguanosine is a valuable tool for assessing oxidative DNA damage in a wide range of research and clinical applications. The choice between HPLC-ECD and HPLC-MS/MS will depend on the specific requirements of the study, including sensitivity needs and the complexity of the biological matrix. By following robust and optimized protocols, researchers can obtain reliable and reproducible data on this important biomarker of oxidative stress. Careful attention to sample preparation to minimize artifactual oxidation is paramount for accurate quantification.
References
- 1. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 8-hydroxy-2'deoxyguanosine in urine using HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Application of 1,O(6)-Ethanoguanosine in Human Cancer Etiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA adducts, covalent modifications to DNA, are critical biomarkers in the study of cancer etiology. They represent a direct link between exposure to carcinogens and the initiation of mutagenic events that can lead to cancer. 1,O(6)-Ethanoguanosine is an exocyclic DNA adduct formed from exposure to both endogenous and exogenous agents. Endogenously, it can arise from lipid peroxidation products, such as trans-4-hydroxy-2-nonenal. Exogenous sources include environmental pollutants and industrial chemicals like vinyl chloride, which is metabolized to the reactive epoxide, chloroethylene oxide. The presence of this compound in DNA can lead to miscoding during DNA replication, resulting in G→A transitions, a common mutation observed in human cancers. Understanding the formation, repair, and mutagenic potential of this adduct is crucial for assessing cancer risk and developing preventative and therapeutic strategies.
This document provides a detailed overview of the application of this compound in human cancer etiology studies, including quantitative data on related adducts, detailed experimental protocols for its detection and analysis, and insights into the cellular signaling pathways affected by its presence.
Quantitative Data on Etheno Adducts
While specific quantitative data for this compound in human cancer tissues is limited in the current literature, data from related etheno adducts, such as 1,N(6)-ethenoadenine (εA) and 1,N(2)-ethenoguanine (1,N(2)-εG), provide valuable insights into the potential levels and significance of these types of DNA damage.
| Adduct | Tissue/Cell Type | Level (adducts per 108 parent base) | Reference |
| 1,N(6)-ethenoadenine | Human Placental DNA | ~230 | [1] |
| 1,N(2)-ethenoguanine | Human Gastric Mucosa | 4.80 - 8.02 (per 10^7 nucleotides) | [2] |
| O(6)-methylguanine | Human Breast Tumor Tissue | 10.07 ± 0.98 (fmol/µg DNA) | [3] |
| O(6)-ethylguanine | Mouse Liver (after ENU treatment) | 260 ± 60 |
Note: The levels of DNA adducts can vary significantly depending on the tissue type, exposure levels, individual metabolic and DNA repair capacities, and the analytical method used. The data presented here for related adducts suggests that etheno adducts can be present at biologically significant levels in human tissues.
Experimental Protocols
Protocol 1: Detection and Quantification of this compound in Human DNA by LC-MS/MS
This protocol is adapted from established methods for the analysis of other DNA adducts and provides a framework for the sensitive and specific quantification of this compound.[4][5][6][7][8][9]
1. DNA Isolation:
-
Isolate genomic DNA from human tissue samples or cells using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
-
Ensure high purity of DNA, with A260/A280 ratio between 1.8 and 2.0.
2. DNA Hydrolysis:
-
To 100 µg of DNA, add an internal standard (e.g., [15N5]-1,O(6)-ethanoguanosine, if available).
-
Perform enzymatic hydrolysis using a cocktail of DNase I, nuclease P1, and alkaline phosphatase to digest the DNA into individual nucleosides.
-
Incubate at 37°C for 2-4 hours.
-
Remove proteins by ultrafiltration or precipitation.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol and then with water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the nucleosides with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.
-
Couple the HPLC to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
- Hypothetical MRM transitions for this compound:
-
Precursor ion (protonated molecule [M+H]+): m/z 296
-
Product ion (loss of the deoxyribose sugar): m/z 180
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Experimental workflow for LC-MS/MS analysis of this compound.
Protocol 2: Site-Directed Mutagenesis Assay to Determine the Mutagenic Potential of this compound
This protocol allows for the investigation of the specific types of mutations induced by this compound when it is bypassed by DNA polymerases during replication.[4][10]
1. Construction of the Adduct-Containing Vector:
-
Synthesize an oligonucleotide containing a single, site-specific this compound adduct.
-
Ligate this oligonucleotide into a shuttle vector (e.g., M13-based vector) that can replicate in both E. coli and human cells.
2. Transfection into Human Cells:
-
Transfect the adduct-containing vector into a human cell line (e.g., HEK293T or a DNA repair-deficient cell line).
-
Allow the cells to replicate the vector for a defined period (e.g., 48 hours).
3. Vector Rescue and Transformation into E. coli:
-
Isolate the progeny vectors from the human cells.
-
Transform the rescued vectors into a suitable strain of E. coli (e.g., a strain deficient in mismatch repair to prevent correction of mispairs).
4. Mutational Analysis:
-
Plate the transformed E. coli on selective media to isolate individual clones.
-
Isolate plasmid DNA from individual clones.
-
Sequence the region of the vector that originally contained the this compound adduct to identify the mutations that occurred during replication in the human cells.
-
Calculate the mutation frequency and determine the mutational spectrum (i.e., the types and proportions of different base substitutions).
Signaling Pathways and Biological Consequences
The presence of this compound in the genome can trigger a cascade of cellular responses, primarily through the DNA Damage Response (DDR) pathway. While specific signaling events directly initiated by this adduct are not fully elucidated, the general pathways activated by bulky DNA adducts are well-characterized.
Cellular response to this compound-induced DNA damage.
DNA Damage Response (DDR): The recognition of this compound by cellular surveillance proteins, such as the mismatch repair (MMR) machinery, can activate the master kinases of the DDR, ATM and ATR.[3][11] These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2, leading to cell cycle arrest. This provides a window of opportunity for the cell to repair the damage before it becomes permanently fixed as a mutation during DNA replication.
DNA Repair: Etheno adducts are primarily repaired by the Base Excision Repair (BER) pathway.[5][12] Specifically, DNA glycosylases like N-methylpurine-DNA glycosylase (MPG) can recognize and excise the damaged base. The resulting abasic site is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence. The Nucleotide Excision Repair (NER) pathway may also play a role in the repair of bulky etheno adducts, although BER is considered the major pathway.[12]
Mutagenesis: If the this compound adduct is not repaired prior to DNA replication, it can be bypassed by translesion synthesis (TLS) polymerases.[10][13] These specialized polymerases are often error-prone and may incorporate an incorrect base opposite the adduct. For O(6)-alkylguanine adducts, this frequently results in the incorporation of thymine instead of cytosine, leading to G:C to A:T transition mutations after the next round of replication.[14] These mutations in critical genes, such as tumor suppressor genes (e.g., p53) and oncogenes (e.g., Ras), can contribute to the development of cancer.[4]
Apoptosis: If the level of DNA damage is too high to be effectively repaired, the DDR can trigger programmed cell death, or apoptosis.[3][11] This is a crucial mechanism to eliminate cells with heavily damaged genomes, thereby preventing the propagation of potentially cancerous mutations.
Conclusion
This compound is a significant DNA adduct in the context of human cancer etiology due to its formation from both endogenous and exogenous sources and its mutagenic potential. While direct quantitative data in human cancers are still emerging, studies on related etheno adducts highlight their prevalence and biological importance. The provided protocols offer a framework for the detection, quantification, and functional characterization of this compound. A deeper understanding of the cellular responses to this specific adduct will be instrumental in developing more effective strategies for cancer prevention, diagnosis, and treatment. Further research is warranted to establish the precise levels of this compound in various human cancers and to fully elucidate the signaling pathways that govern its biological consequences.
References
- 1. Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O6-methylguanine mutation and repair is nonuniform. Selection for DNA most interactive with O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,N(2)-ethenoguanine, a mutagenic DNA adduct, is a primary substrate of Escherichia coli mismatch-specific uracil-DNA glycosylase and human alkylpurine-DNA-N-glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researcher led sample preparation for LC-MS using the BioMS research core facility [protocols.io]
- 8. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence of complete cellular repair of 1,N6-ethenoadenine, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of repair of O6-methyldeoxyguanosine and enhanced mutagenesis in rat-liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Online Sample Preparation for HPLC-MS/MS Analysis of DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of DNA adducts, which are covalent modifications to DNA, is crucial for understanding the mechanisms of carcinogenesis, monitoring exposure to genotoxic agents, and evaluating the efficacy of chemotherapeutic drugs. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for the sensitive and specific quantification of DNA adducts. However, the low abundance of these adducts in biological samples necessitates robust sample preparation to remove interfering matrix components and enrich the analytes of interest. Online sample preparation techniques, particularly solid-phase extraction (SPE), offer significant advantages over traditional offline methods by automating the clean-up and pre-concentration steps, thereby increasing throughput, reducing sample handling, and improving reproducibility.[1][2] This document provides detailed application notes and protocols for the implementation of online SPE-HPLC-MS/MS for the analysis of DNA adducts.
Advantages of Online Sample Preparation
Online sample preparation seamlessly integrates sample clean-up with the analytical separation and detection, offering several key benefits:
-
Increased Sensitivity: Automation allows for the loading of larger sample volumes, leading to greater analyte enrichment and lower limits of detection (LOD) and quantification (LOQ).[1]
-
Improved Reproducibility and Accuracy: Automating the sample preparation process minimizes manual errors and variability between samples.[2]
-
High Throughput: The entire analytical workflow, from sample injection to data acquisition, is streamlined, enabling the analysis of a larger number of samples in a shorter time.[1][2]
-
Reduced Sample Contamination and Loss: Minimizing manual handling steps reduces the risk of contamination and analyte loss.[3]
-
Lower Solvent Consumption: Online systems are often more efficient in their use of solvents compared to offline methods.
Experimental Workflow for Online SPE-HPLC-MS/MS of DNA Adcuts
The general workflow for the analysis of DNA adducts using online SPE-HPLC-MS/MS involves several key steps, from DNA extraction and hydrolysis to the final mass spectrometric detection. This process is illustrated in the diagram below.
Experimental Protocols
This section provides a generalized protocol for the online SPE-HPLC-MS/MS analysis of DNA adducts. It is important to note that specific parameters should be optimized for the particular adducts of interest and the available instrumentation.
DNA Extraction and Hydrolysis (Offline Preparation)
-
DNA Extraction: Isolate genomic DNA from tissues or cells using a suitable commercial kit or a standard phenol-chloroform extraction method. Ensure high purity of the DNA, as contaminants can interfere with subsequent enzymatic digestion and MS analysis.[4]
-
Enzymatic Digestion:
-
To a solution of 50-100 µg of DNA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4), add a cocktail of enzymes for complete digestion to 2'-deoxynucleosides.
-
A typical enzyme cocktail includes DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Incubate the mixture at 37°C for 2-4 hours or until digestion is complete.
-
After digestion, proteins can be removed by ultrafiltration or precipitation (e.g., with cold ethanol).[5]
-
The resulting supernatant containing the deoxynucleosides is then diluted with an appropriate solvent (e.g., 0.1% formic acid in water) before injection.
-
Online SPE-HPLC-MS/MS Analysis
The following protocol outlines the steps for the automated online clean-up and analysis of the digested DNA sample. A column-switching setup is typically employed, where a trapping column is used for SPE and an analytical column is used for chromatographic separation.[3]
Instrumentation:
-
HPLC system with a binary pump for the analytical gradient and a loading pump for the SPE.
-
A column-switching valve.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Columns:
-
Trapping Column: A reversed-phase column with high loading capacity (e.g., C18, 20 x 2.1 mm, 5 µm). The choice of sorbent may vary depending on the polarity of the adducts.
-
Analytical Column: A high-resolution reversed-phase column for optimal separation (e.g., C18, 100 x 2.1 mm, 1.8 µm).
Mobile Phases:
-
Loading Solvent (for SPE): 0.1% Formic acid in water.
-
Mobile Phase A (Analytical): 0.1% Formic acid in water.
-
Mobile Phase B (Analytical): 0.1% Formic acid in acetonitrile or methanol.
Procedure:
-
Sample Loading and Trapping:
-
Inject a defined volume (e.g., 20-100 µL) of the digested DNA sample into the system.
-
The loading pump delivers the sample onto the trapping column using the loading solvent at a low flow rate (e.g., 200-500 µL/min).
-
Unretained and polar matrix components, such as salts and unmodified nucleosides, are washed to waste.[6]
-
-
Valve Switching and Elution:
-
After a predetermined loading time, the column-switching valve is actuated.
-
This action places the trapping column in line with the analytical column and the analytical pump.
-
The analytical gradient is initiated, and the trapped DNA adducts are eluted from the trapping column onto the analytical column in a back-flush mode.
-
-
Chromatographic Separation:
-
The DNA adducts are separated on the analytical column using a gradient of Mobile Phase A and Mobile Phase B.
-
A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the adducts based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
The eluent from the analytical column is introduced into the ESI source of the mass spectrometer.
-
The mass spectrometer is operated in positive ion mode and set to perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of specific DNA adducts.
-
The SRM transitions typically involve the precursor ion (the protonated molecular ion of the adducted deoxynucleoside, [M+H]+) and a product ion corresponding to the protonated adducted base after the neutral loss of the deoxyribose moiety (116 Da).[7][8]
-
Quantitative Data
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various DNA adducts analyzed using online SPE-HPLC-MS/MS methods reported in the literature. These values demonstrate the high sensitivity achievable with this technique.
| DNA Adduct | Matrix | Online SPE Method | LOD | LOQ | Reference |
| 1,N⁶-ethenoadenine (εA) | Mouse Liver DNA | Column-switching | - | 0.12 adducts / 10⁷ nt | [3] |
| 1,N⁶-(2-hydroxy-3-hydroxymethyl-propan-1,3-diyl)-2'-deoxyadenosine (1,N⁶-HMHP-dA) | Mouse Tissue DNA | Column-switching | 0.1 adducts / 10⁸ nt | 0.15 adducts / 10⁸ nt | [3] |
| 3,N⁴-etheno-2'-deoxycytidine (εdC) | Calf Thymus DNA | Online Immunoaffinity | 5 adducts / 10⁸ nt | - | [5] |
| Etheno-DNA adducts (various) | Human Urine | Column-switching | 1.3 - 5.3 fmol on column | 7.5 fmol on column | [9] |
| Benzo[a]pyrene diol epoxide-dG | Human Lung Samples | Online column-switching | - | - | [10] |
| 4-aminobiphenyl-dG | Human Lung Samples | Online column-switching | - | - | [10] |
Note: nt = nucleotides. The reported values can vary depending on the specific instrumentation, experimental conditions, and matrix.
Signaling Pathways and Logical Relationships
The formation of DNA adducts is a critical event in chemical carcinogenesis. Genotoxic compounds, either directly or after metabolic activation, react with DNA to form these adducts. If not repaired by the cellular DNA repair machinery, these adducts can lead to mutations during DNA replication, which in turn can activate oncogenes or inactivate tumor suppressor genes, ultimately leading to cancer. The diagram below illustrates this logical relationship.
Conclusion
Online sample preparation coupled with HPLC-MS/MS provides a powerful platform for the sensitive, specific, and high-throughput analysis of DNA adducts. The automation of the sample clean-up and enrichment steps significantly improves data quality and analytical workflow efficiency. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of toxicology, cancer research, and drug development, enabling them to implement these advanced analytical techniques for their specific research needs. The continued development of novel online SPE sorbents and more sensitive mass spectrometers will further enhance the capabilities of this technology for DNA adduct analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Column switching HPLC-ESI+-MS/MS methods for quantitative analysis of exocyclic dA adducts in DNA of laboratory animals exposed to 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Quantification of urinary etheno-DNA adducts by column-switching LC/APCI-MS/MS (Journal Article) | OSTI.GOV [osti.gov]
- 10. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Ultrasensitive Quantification of Exocyclic DNA Adducts by LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exocyclic DNA adducts are highly mutagenic lesions formed by the reaction of endogenous metabolites, such as products of lipid peroxidation, or exogenous carcinogens with the DNA bases.[1][2] These adducts, if not repaired, can block DNA replication and lead to mutations, thereby contributing to the initiation and progression of cancer.[3] The ultrasensitive and accurate quantification of exocyclic DNA adducts is crucial for understanding mechanisms of carcinogenesis, for biomarker discovery in molecular epidemiology studies, and for assessing the genotoxicity of new drug candidates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution has emerged as the gold standard for the quantitative analysis of these adducts due to its superior sensitivity, selectivity, and accuracy.[4][5]
This document provides detailed application notes and protocols for the ultrasensitive quantification of exocyclic DNA adducts, with a focus on etheno adducts, using LC-MS/MS.
Formation and Repair of Exocyclic DNA Adducts
Exocyclic adducts are formed when reactive bifunctional electrophiles, such as aldehydes or epoxides, react with the nitrogen atoms of DNA bases, leading to the formation of a new ring.[2][6] A well-studied class of exocyclic adducts are the etheno adducts, such as 1,N⁶-ethenoadenine (εA), 3,N⁴-ethenocytosine (εC), and 1,N²-ethenoguanine (εG). These can be formed from exposure to environmental carcinogens like vinyl chloride or from endogenous processes like lipid peroxidation.[2][7]
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of these adducts. The primary pathways involved in the repair of exocyclic adducts are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[3][8] In BER, specific DNA glycosylases recognize and excise the damaged base, initiating a cascade of events to restore the correct DNA sequence.[3] NER, on the other hand, removes bulky, helix-distorting lesions, which can include certain exocyclic adducts.[3]
Quantitative Data Summary
The following tables summarize quantitative data for representative exocyclic DNA adducts determined by LC-MS/MS in various biological matrices. The levels are typically expressed as the number of adducts per 10⁸ or 10⁹ parent nucleotides.
Table 1: Levels of Etheno Adducts in Human and Rodent Tissues
| Adduct | Matrix | Species | Adduct Level (per 10⁸ nucleotides) | Reference |
| 1,N⁶-ethenodeoxyadenosine (εdA) | Liver | Untreated Mouse | ~1 | [9] |
| 1,N⁶-ethenodeoxyadenosine (εdA) | Liver | Untreated Rat | ~1 | [9] |
| 1,N⁶-ethenodeoxyadenosine (εdA) | Placenta | Human | ~250 (per 10⁹ Ade) | [10] |
| 3,N⁴-ethenodeoxycytidine (εdC) | Liver | Untreated Mouse | ~5 | [5][11] |
| 3,N⁴-ethenodeoxycytidine (εdC) | Liver | Untreated Rat | ~5 | [5][11] |
Table 2: Levels of Acrolein-derived DNA Adducts in Human Tissues
| Adduct | Matrix | Smoking Status | Adduct Level (per 10⁸ nucleotides) | Reference |
| α-OH-Acr-dG | Lung | Smokers | 0.86 ± 0.27 | [12] |
| α-OH-Acr-dG | Lung | Nonsmokers | 1.0 ± 0.47 | [12] |
| γ-OH-Acr-dG | Lung | Smokers | 2.0 ± 1.4 | [12] |
| γ-OH-Acr-dG | Lung | Nonsmokers | 1.5 ± 0.64 | [12] |
Experimental Protocols
A generalized workflow for the quantification of exocyclic DNA adducts by LC-MS/MS is depicted below.
Detailed Methodology for Etheno Adduct Quantification
This protocol is adapted from established methods for the analysis of εdA and εdC.[4][5][11]
1. DNA Isolation
-
Homogenize 50-100 mg of tissue in a suitable lysis buffer.
-
Isolate genomic DNA using a commercial kit (e.g., Qiagen QIAamp DNA Mini Kit) following the manufacturer's instructions.[13][14]
-
Determine DNA concentration and purity using a UV-Vis spectrophotometer.
2. Addition of Internal Standards and Enzymatic Hydrolysis
-
To 50 µg of DNA, add a known amount of stable isotope-labeled internal standards (e.g., [¹⁵N₅]-εdA and [¹⁵N₃]-εdC).[4]
-
Perform enzymatic hydrolysis by adding nuclease P1 and alkaline phosphatase and incubating at 37°C for at least 2 hours to digest the DNA into individual nucleosides.
3. Sample Purification
-
Purify the hydrolyzed DNA sample using solid-phase extraction (SPE) with a C18 cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic impurities.
-
Elute the nucleosides (including the adducts) with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the adducts. For example: 0-9 min, 5-7% B; 9-15 min, 7-100% B.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each adduct and its corresponding internal standard.
-
εdA: m/z 276.1 → 160.1[15]
-
[¹⁵N₅]-εdA: m/z 281.1 → 165.1
-
εdC: m/z 252.1 → 136.1
-
[¹⁵N₃]-εdC: m/z 255.1 → 139.1
-
-
5. Quantification
-
Generate a calibration curve by analyzing known amounts of the adduct standards with a fixed amount of the internal standards.
-
Calculate the concentration of the adducts in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The LC-MS/MS-based methods described provide a robust and highly sensitive approach for the quantification of exocyclic DNA adducts. These protocols can be adapted for the analysis of a wide range of adducts in various biological matrices, facilitating research in toxicology, molecular epidemiology, and drug development. The ability to accurately measure these critical DNA lesions will continue to be instrumental in advancing our understanding of the role of DNA damage in human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DNA Damage and Repair - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Quantification of urinary excretion of 1,N6-ethenoadenine, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry: comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of O6-Alkylated Guanines using Atl1 Protein in a Slot-Blot Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA alkylation is a critical type of DNA damage that can lead to mutations and cell death if not repaired. O6-alkylated guanines are particularly mutagenic lesions that can be induced by various environmental carcinogens and chemotherapeutic agents. The accurate detection and quantification of these adducts are essential for toxicological studies, cancer research, and the development of new therapeutic strategies. The alkyltransferase-like protein 1 (Atl1) from Schizosaccharomyces pombe is a DNA damage sensing protein that specifically recognizes and binds with high affinity to a broad range of O6-alkylguanine adducts in DNA.[1][2][3][4] Unlike O6-alkylguanine-DNA alkyltransferases (AGTs), Atl1 does not possess enzymatic repair activity but instead flags the lesion for the nucleotide excision repair (NER) pathway.[5][6] This high binding affinity and broad specificity make Atl1 an excellent tool for the detection of O6-alkylated guanines.
This document provides a detailed protocol for an Atl1-based slot-blot (ASB) assay, a sensitive and specific method for the quantification of total O6-alkylguanine adducts in DNA samples.[1][4] This assay is particularly useful for screening human DNA samples to assess exposure to alkylating agents.[1][2][3]
Principle of the Assay
The Atl1-based slot-blot assay is a quantitative immunological-like technique. The principle of the assay involves the denaturation of genomic DNA, followed by its immobilization onto a solid support membrane in a slot-blot apparatus. The membrane is then probed with a recombinant Atl1 protein, which is typically fused to a tag (e.g., maltose-binding protein, MBP) and conjugated to an enzyme such as horseradish peroxidase (HRP) for detection. The Atl1-HRP conjugate will specifically bind to the O6-alkylated guanines present in the immobilized DNA. Following a series of washing steps to remove any non-specifically bound protein, a chemiluminescent substrate is added. The light emitted from the enzymatic reaction is proportional to the amount of Atl1-HRP bound to the DNA, which in turn corresponds to the quantity of O6-alkylated guanines in the sample. The signal is captured and quantified using a chemiluminescence imaging system.
Data Presentation
Quantitative Assay Parameters
The Atl1-based slot-blot assay has been validated for its sensitivity and specificity. The key quantitative parameters of the assay are summarized in the table below.
| Parameter | Value | DNA Amount | Reference |
| Limit of Detection (LOD) | ~0.5 fmoles O6-meG/µg DNA | 1 µg | [7] |
| Limit of Quantitation (LOQ) | ~1.0 fmoles O6-meG/µg DNA | 1 µg | [7] |
| Linearity | Signal is directly proportional to the levels of O6-meG | Not specified | [1][4] |
Sample Data
The following table provides example data from the analysis of human cell line DNA treated with an alkylating agent and human breast tumor DNA samples using the ASB assay.
| Sample Type | Treatment/Condition | O6-Alkylguanine Level (fmoles O6-meG equivalents/µg DNA) | Reference |
| MCF 10A cells | 500 µM Temozolomide (TMZ) | 1.34 | [1][2][4] |
| Human Breast Tumor DNA | N/A (5 out of 6 samples) | 1.24 ± 0.25 (mean ± SD) | [1][2] |
Experimental Protocols
Materials and Reagents
-
Recombinant Atl1 Protein: Maltose-binding protein-Atl1 (MBP-Atl1) fusion protein conjugated to horseradish peroxidase (HRP).
-
DNA Samples: Purified genomic DNA from cells or tissues.
-
Control DNA:
-
Un-alkylated calf thymus DNA (negative control).
-
In vitro alkylated calf thymus DNA with a known concentration of O6-methylguanine (positive control and for standard curve).
-
-
Membrane: Hybond-N+ or equivalent positively charged nylon membrane.[7]
-
Slot-Blot Apparatus: Bio-Dot SF Microfiltration Apparatus or similar.
-
Buffers and Solutions:
-
TE Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0.
-
Denaturing Solution: 0.5 M NaOH, 1.5 M NaCl.
-
Neutralization Solution: 0.5 M Tris-HCl, 1.5 M NaCl, pH 7.5.
-
20x SSC: 3 M NaCl, 0.3 M Sodium Citrate, pH 7.0.
-
Blocking Buffer: 5% (w/v) non-fat dry milk in PBS-T (Phosphate Buffered Saline with 0.1% Tween-20).
-
Wash Buffer: PBS-T (Phosphate Buffered Saline with 0.1% Tween-20).
-
-
Detection Reagents:
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Equipment:
-
Sonicator.
-
Heat block or water bath.
-
UV crosslinker (e.g., Stratalinker).
-
Chemiluminescence imaging system.
-
Detailed Methodology
1. DNA Preparation and Quantification:
1.1. Extract genomic DNA from cells or tissues using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
1.2. Resuspend the purified DNA in TE buffer.
1.3. Quantify the DNA concentration accurately using a fluorometric method (e.g., Qubit or PicoGreen) to ensure precise loading.
1.4. Shear the DNA to a fragment size of approximately 200-500 bp by sonication. This improves the efficiency of DNA binding to the membrane.
2. Preparation of Standard Curve:
2.1. Prepare a series of dilutions of the in vitro methylated DNA standard with known O6-methylguanine concentrations in TE buffer. A typical range would be from 0 to 10 fmoles of O6-meG per µg of DNA.
3. DNA Denaturation and Immobilization:
3.1. For each sample and standard, dilute 1 µg of sonicated DNA into a final volume of 100 µL with TE buffer in a microcentrifuge tube.
3.2. Add 100 µL of Denaturing Solution to each tube.
3.3. Incubate the samples at 100°C for 10 minutes to denature the DNA.
3.4. Immediately place the tubes on ice for 5 minutes to prevent re-annealing.
3.5. Add 200 µL of ice-cold Neutralization Solution to each tube.
3.6. Assemble the slot-blot apparatus with a pre-wetted Hybond-N+ membrane according to the manufacturer's instructions.
3.7. Apply a gentle vacuum and wash each well with 200 µL of 6x SSC.
3.8. Load the 400 µL of denatured and neutralized DNA sample into the designated wells of the slot-blot apparatus under gentle vacuum.
3.9. Wash each well twice with 400 µL of 6x SSC.
3.10. Disassemble the apparatus and rinse the membrane briefly in 2x SSC.
3.11. Allow the membrane to air dry completely.
3.12. Fix the DNA to the membrane by UV crosslinking (e.g., 120 mJ/cm²).
4. Immunodetection:
4.1. Place the membrane in a clean container and add enough Blocking Buffer to completely cover the membrane.
4.2. Incubate for 1 hour at room temperature with gentle agitation.
4.3. Prepare the Atl1-HRP probe solution by diluting the conjugate in Blocking Buffer to the recommended concentration.
4.4. Discard the Blocking Buffer and add the Atl1-HRP probe solution to the membrane.
4.5. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
4.6. Discard the probe solution and wash the membrane three times for 10 minutes each with Wash Buffer.
5. Signal Detection and Quantification:
5.1. Prepare the ECL substrate according to the manufacturer's instructions.
5.2. Place the membrane on a clean, flat surface and add the ECL substrate, ensuring even coverage.
5.3. Incubate for the recommended time (typically 1-5 minutes).
5.4. Capture the chemiluminescent signal using a CCD camera-based imaging system.
5.5. Quantify the signal intensity for each slot using image analysis software.
5.6. Subtract the background signal from the negative control (un-alkylated DNA).
5.7. Plot the signal intensity of the standards against the known amount of O6-meG to generate a standard curve.
5.8. Determine the amount of O6-alkylguanines in the unknown samples by interpolating their signal intensities on the standard curve.
Mandatory Visualizations
Signaling Pathway
Caption: Role of Atl1 in initiating Nucleotide Excision Repair.
Experimental Workflow
Caption: Workflow of the Atl1-based slot-blot assay.
References
- 1. DSpace [christie.openrepository.com]
- 2. irep.iium.edu.my [irep.iium.edu.my]
- 3. Development and Application of a Slot-Blot Assay Using the Damage Sensing Protein Atl1 to Detect and Quantify O6-Alkylated Guanine Bases in DNA [agris.fao.org]
- 4. Development and Application of a Slot-Blot Assay Using the Damage Sensing Protein Atl1 to Detect and Quantify O6-Alkylated Guanine Bases in DNA [mdpi.com]
- 5. Alkyltransferase-like protein (Atl1) distinguishes alkylated guanines for DNA repair using cation–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atl1 regulates choice between global genome and transcription-coupled repair of O(6)-alkylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 8-hydroxy-2'-deoxyguanosine in DNA via Mass Spectrometry
Introduction
8-hydroxy-2'-deoxyguanosine (8-OHdG or 8-oxodG) is a product of oxidative DNA damage, formed by the hydroxylation of the C8 position of guanine. It is one of the most abundant and widely studied biomarkers for assessing oxidative stress and carcinogenesis. The accurate and sensitive quantification of 8-OHdG in DNA is crucial for researchers in toxicology, clinical diagnostics, and drug development to understand the mechanisms of DNA damage and repair, and to evaluate the efficacy of therapeutic interventions.
Among the various analytical techniques available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for 8-OHdG analysis.[1][2] Its high selectivity and sensitivity allow for precise quantification, even at the low basal levels found in biological systems. Isotope-dilution mass spectrometry (IDMS), which employs a stable isotope-labeled internal standard, is the preferred method for achieving the highest accuracy and precision by correcting for sample loss during preparation and variations in instrument response.[3][4][5]
These application notes provide a detailed overview and a comprehensive protocol for the measurement of 8-OHdG in DNA using LC-MS/MS.
Principle of the Assay
The quantification of 8-OHdG from a biological sample involves a multi-step process. First, genomic DNA is carefully isolated from cells or tissues, employing methods that minimize artifactual oxidation of guanine.[6] The purified DNA is then enzymatically hydrolyzed into its constituent deoxynucleosides. The resulting mixture, containing 8-OHdG and the four unmodified deoxynucleosides, is then analyzed by LC-MS/MS. A known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-OHdG) is spiked into the sample prior to analysis to enable accurate quantification via isotope dilution. The concentration of 8-OHdG is typically normalized to the amount of unmodified 2'-deoxyguanosine (dG) and expressed as the number of 8-OHdG lesions per 10⁶ dG.
Experimental Workflow Visualization
Caption: General experimental workflow for 8-OHdG analysis by LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: DNA Extraction and Hydrolysis
This protocol is adapted from methodologies designed to minimize artifactual oxidation during sample workup.[6][7]
Materials:
-
DNA isolation kit (e.g., QIAGEN DNeasy Blood & Tissue Kit)
-
Deferoxamine mesylate salt (metal chelator)
-
DNase I
-
Nuclease P1
-
Alkaline Phosphatase
-
Zinc Sulfate (ZnSO₄)
-
Sodium Acetate (NaOAc)
-
Tris-HCl
-
[¹⁵N₅]8-hydroxy-2'-deoxyguanosine ([¹⁵N₅]8-OHdG) internal standard
-
Centrifugal filters (e.g., 10 kDa MWCO)
Procedure:
-
DNA Isolation:
-
Isolate genomic DNA from cell pellets or tissue samples using a commercial kit according to the manufacturer's instructions.
-
Crucial Step: To prevent artifactual oxidation, supplement all buffers used during isolation with 100 µM deferoxamine.
-
-
DNA Quantification:
-
Quantify the extracted DNA using a UV-Vis spectrophotometer or a fluorometric method. Ensure the A260/A280 ratio is ~1.8, indicating high purity.
-
-
Enzymatic Hydrolysis:
-
In a microcentrifuge tube, combine 10-20 µg of purified DNA with the internal standard, [¹⁵N₅]8-OHdG, to a final concentration of approximately 1 [¹⁵N₅]8-OHdG per 10⁵ dG.
-
Add DNase I and incubate at 37°C for 2 hours.
-
Add sodium acetate (pH 5.3), zinc sulfate, and Nuclease P1. Incubate at 37°C for another 2 hours.
-
Add Tris-HCl (pH 8.0) and alkaline phosphatase. Incubate at 37°C for 1 hour. A combination of four enzymes (DNase I, phosphodiesterases I and II, and alkaline phosphatase) can also be effectively used.[3][4][8]
-
-
Sample Cleanup:
-
To remove the enzymes, which can interfere with the LC-MS/MS analysis, pass the digested sample through a 10 kDa molecular weight cutoff centrifugal filter.
-
Collect the filtrate, which contains the deoxynucleosides. The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical parameters for the chromatographic separation and mass spectrometric detection of 8-OHdG.
Instrumentation:
-
UPLC/HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Chromatographic Separation:
-
Inject 5-10 µL of the filtered DNA hydrolysate onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[9]
-
Use a gradient elution program with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol or acetonitrile).
-
A typical run time is less than 10 minutes.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detect the analytes using Multiple Reaction Monitoring (MRM). The specific parent-to-product ion transitions are used for quantification.[10]
-
Monitor the transition for 8-OHdG: m/z 284 → 168.
-
Monitor the transition for the internal standard [¹⁵N₅]8-OHdG: m/z 289 → 173.[10]
-
Simultaneously monitor the transition for unmodified deoxyguanosine (dG) for normalization purposes: m/z 268 → 152.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of 8-OHdG and a fixed concentration of the [¹⁵N₅]8-OHdG internal standard.
-
Calculate the ratio of the peak area of 8-OHdG to the peak area of [¹⁵N₅]8-OHdG in the samples.
-
Determine the absolute amount of 8-OHdG from the calibration curve.
-
Calculate the amount of dG in the same run.
-
Express the final result as the number of 8-OHdG lesions per 10⁶ dG molecules.
-
8-OHdG Fragmentation Pathway
Caption: MS/MS fragmentation of 8-OHdG in positive ion mode.
Quantitative Data Summary
The following tables summarize the performance characteristics and reported levels of 8-OHdG using mass spectrometry methods.
Table 1: Comparison of Mass Spectrometry Methods for 8-OHdG Analysis
| Feature | LC-MS/MS | GC-MS |
|---|---|---|
| Principle | Analysis of deoxynucleosides after enzymatic hydrolysis. | Analysis of the purine base (8-OH-Gua) after acid hydrolysis or enzymatic removal.[3][4] |
| Derivatization | Not required. | Required (e.g., trimethylsilylation).[11] |
| Throughput | High, with run times often <10 min.[10] | Lower, due to derivatization steps. |
| Sensitivity | High (femtogram to picogram levels). | Very high, can be more sensitive than LC-MS/MS for the base.[3][4] |
| Artifact Risk | Lower risk during enzymatic hydrolysis if precautions are taken.[3] | Potential for artifact formation during acid hydrolysis or derivatization.[3] |
| Prevalence | Considered the "gold standard" method.[1] | A well-established, comparable alternative.[3][4] |
Table 2: Typical LC-MS/MS Parameters for 8-OHdG Quantification
| Parameter | Typical Value / Setting | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | [10] |
| Internal Standard | [¹⁵N₅]8-OHdG or [¹⁸O]8-OHdG | [3][10] |
| MRM Transition (Analyte) | m/z 284 → 168 | [10] |
| MRM Transition (Internal Std) | m/z 289 → 173 ([¹⁵N₅]) or m/z 286 → 170 ([¹⁸O]) | [3][10] |
| LC Column | Reversed-Phase C18 | [9][10] |
| Mobile Phase | Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid |[10][12] |
Table 3: Reported Quantitative Performance and Basal Levels of 8-OHdG
| Sample Type | Reported Basal Level | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| Cultured Human Cells (HeLa) | ~5 lesions per 10⁶ DNA bases | ~1 lesion per 10⁶ DNA bases (estimated) | [3] |
| Human Lymphocyte DNA | 1.57 ± 0.88 lesions per 10⁶ dG | Not specified | [7] |
| Rat Liver DNA | ~20 lesions per 10⁶ deoxynucleosides | Sufficient for 30 µg DNA sample | [13] |
| Human Leukocyte DNA | Not specified | 1.0 nM | [9] |
| Human Urine (free 8-OHdG) | Median: 2.18 µg/L | 0.05 µg/L |[1] |
Conclusion
The use of isotope-dilution LC-MS/MS provides a robust, sensitive, and specific method for the quantification of 8-OHdG in DNA. Careful attention to the DNA isolation and hydrolysis steps is critical to prevent the artifactual formation of 8-OHdG, ensuring data accuracy. The protocols and data presented here serve as a comprehensive guide for researchers aiming to implement this gold-standard technique for the assessment of oxidative DNA damage in various research and development settings.
References
- 1. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry: Comparison with Measurement by Gas Chromatography-Mass Spectrometry | NIST [nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of 7,8-Dihydro-8-oxo-2′-deoxyguanosine in Cellular DNA during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. A high-throughput and sensitive methodology for the quantification of urinary 8-hydroxy-2'-deoxyguanosine: measurement with gas chromatography-mass spectrometry after single solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. Analysis of 8-hydroxy-2'-deoxyguanosine in rat urine and liver DNA by stable isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing 1,O(6)-Ethanoguanosine Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 1,O(6)-Ethanoguanosine detection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound, and which is the most sensitive?
A1: The two primary methods for the detection of this compound and related DNA adducts are Immuno-Slot Blot (ISB) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally considered the more sensitive and specific method, capable of detecting adducts at levels as low as a few adducts per 10⁸ or even 10⁹ nucleotides.[1] The ISB assay is also highly sensitive and relies on the availability of a specific monoclonal antibody for the DNA modification.[2]
Q2: How can I improve the sensitivity of my Immuno-Slot Blot (ISB) assay?
A2: To enhance the sensitivity of your ISB assay, consider the following:
-
Optimize DNA Fragmentation: Inadequate or inconsistent DNA fragmentation is a common issue. Experiment with different sonication times and methods to ensure uniform fragmentation of your DNA samples.[3]
-
Improve DNA Binding to the Membrane: Ensure the nitrocellulose membrane is properly pre-wetted and that the vacuum applied during sample application is not too high, which can cause sample loss. Baking the membrane after DNA application can also improve binding.[3]
-
Enhance Blocking: Insufficient blocking can lead to high background noise. Increase the concentration of your blocking agent (e.g., non-fat milk or BSA) or the blocking time. Adding a detergent like Tween-20 to the blocking and antibody dilution buffers can also reduce non-specific binding.[2][4]
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal without increasing the background.
-
Use an Amplification System: Consider using a whole-genome amplification approach for samples with very low adduct levels. This can significantly improve the detection sensitivity.[5]
Q3: What are the key parameters to optimize for sensitive LC-MS/MS detection of this compound?
A3: For high sensitivity in LC-MS/MS, focus on:
-
Sample Preparation and Cleanup: Thoroughly purify your DNA hydrolysates to remove salts and unmodified nucleosides, which can cause ion suppression and column overloading. Solid-phase extraction (SPE) is a common and effective cleanup method.[6][7]
-
Chromatographic Separation: Optimize your liquid chromatography method to achieve good separation of this compound from isomeric and other interfering compounds. The choice of column (e.g., C18) and mobile phase gradient is critical.[8]
-
Mass Spectrometry Parameters: Fine-tune the mass spectrometer settings, including the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates) and collision energy for fragmentation in MS/MS. Use of Selected Reaction Monitoring (SRM) can significantly enhance sensitivity and selectivity.[1][6]
-
Isotope Dilution: Whenever possible, use a stable isotope-labeled internal standard for this compound. This allows for accurate quantification by correcting for sample loss during preparation and variations in instrument response.[9][10][11]
Q4: My LC-MS/MS results for this compound are not reproducible. What could be the cause?
A4: Lack of reproducibility in LC-MS/MS can stem from several factors:
-
Inconsistent Sample Preparation: Ensure that your DNA hydrolysis and sample cleanup procedures are consistent across all samples. Variations in enzyme activity or extraction efficiency can lead to different adduct levels.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analyte, leading to variability. Improving the sample cleanup or chromatographic separation can mitigate these effects.
-
Instrument Instability: Check for fluctuations in the LC pump pressure, ESI spray stability, and mass spectrometer calibration. Regular maintenance and performance checks are crucial.
-
Analyte Degradation: Ensure that your samples are handled and stored properly to prevent degradation of the this compound adduct.
Troubleshooting Guides
Immuno-Slot Blot (ISB) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient blocking.[2][4] 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing.[12] 4. Membrane dried out during the process.[12] | 1. Increase blocking time and/or concentration of blocking agent. Add Tween-20 to blocking and antibody buffers. 2. Perform an antibody titration to determine the optimal dilution. 3. Increase the number and duration of wash steps. 4. Ensure the membrane remains submerged in buffer at all times. |
| Weak or No Signal | 1. Inefficient DNA binding to the membrane. 2. Low concentration of the this compound adduct. 3. Primary or secondary antibody concentration is too low or inactive. 4. Over-washing of the membrane. | 1. Optimize DNA fragmentation and ensure proper membrane pre-treatment. Bake the membrane post-application. 2. Increase the amount of starting DNA material if possible. Consider an amplification technique.[5] 3. Use fresh antibody dilutions and check for proper storage. 4. Reduce the stringency or duration of the wash steps. |
| Inconsistent Spot Intensity | 1. Uneven application of DNA onto the membrane. 2. Issues with the slot blot manifold apparatus.[3][5] 3. Inconsistent DNA fragmentation between samples. | 1. Ensure the DNA solution is well-mixed before application. 2. Check the manifold for leaks and ensure even vacuum distribution. 3. Standardize the sonication or enzymatic digestion protocol for all samples. |
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression from matrix components.[6] 2. Suboptimal LC separation leading to co-elution with interfering substances. 3. Inefficient ionization in the MS source. 4. Analyte loss during sample preparation. | 1. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction. 2. Optimize the LC gradient, mobile phase composition, and column type. 3. Adjust ESI source parameters (e.g., spray voltage, gas flows, temperature). 4. Use a stable isotope-labeled internal standard for normalization.[9][10][11] |
| Peak Tailing or Broadening | 1. Column overload due to high concentrations of unmodified nucleosides.[6] 2. Poor column performance or degradation. 3. Inappropriate mobile phase pH. | 1. Enhance sample cleanup to remove excess unmodified nucleosides. 2. Replace the analytical column or use a guard column. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inaccurate Quantification | 1. Lack of a suitable internal standard. 2. Non-linear detector response. 3. Variability in sample extraction and processing. | 1. Synthesize or purchase a stable isotope-labeled internal standard for this compound.[9][10] 2. Construct a calibration curve with multiple data points covering the expected concentration range. 3. Implement a standardized and validated sample preparation protocol. |
Data Presentation: Comparison of Detection Methods
| Method | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Advantages | Disadvantages |
| Immuno-Slot Blot (ISB) | O(6)-EtdGuo: ≥ 2 x 10⁻⁷ molar ratio to dG.[2] | High throughput, relatively low cost. | Requires a highly specific antibody, semi-quantitative, susceptible to cross-reactivity. |
| LC-MS/MS | O⁶-MeG: 1 adduct per 10⁸ nucleotides.[1] O⁶-CMG: 1.7 adducts per 10⁸ nucleotides.[1] | High specificity and sensitivity, provides structural information, accurate quantification with isotope dilution.[13] | Lower throughput, higher equipment cost, requires expertise in mass spectrometry. |
| ³²P-Postlabeling | Can detect as low as 1 adduct per 10¹⁰ nucleotides. | Extremely sensitive. | Use of radioactivity, can be difficult to quantify, provides limited structural information. |
Experimental Protocols
Detailed Protocol for Immuno-Slot Blot (ISB) Assay
-
DNA Isolation and Quantification: Isolate genomic DNA from samples using a standard method (e.g., phenol-chloroform extraction or a commercial kit). Quantify the DNA concentration using a spectrophotometer or fluorometer.
-
DNA Fragmentation: Dilute DNA samples to a standard concentration (e.g., 1 µg/µL) in a suitable buffer. Fragment the DNA to a size range of 200-500 bp by sonication on ice.[3] The optimal sonication time should be determined empirically.
-
DNA Denaturation: Heat the fragmented DNA samples at 100°C for 10 minutes to denature the DNA into single strands. Immediately place the samples on ice for at least 5 minutes to prevent re-annealing.
-
Membrane Preparation and Sample Application: Pre-wet a nitrocellulose membrane in distilled water and then in a high-salt buffer (e.g., 6x SSC). Assemble the slot blot apparatus. Apply the denatured DNA samples to the slots under a gentle vacuum.
-
DNA Immobilization: After sample application, wash each well with the high-salt buffer. Disassemble the apparatus and bake the membrane at 80°C for 1.5-2 hours to immobilize the DNA.[3]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.1% Tween-20) for at least 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Dilute the primary antibody specific for this compound in the blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane extensively with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound primary antibody. Perform multiple washes of at least 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) diluted in blocking buffer for 1-2 hours at room temperature.
-
Final Washes: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and detect the signal using an appropriate imaging system.
-
Quantification: Quantify the spot intensities using densitometry software. Use a standard curve of known this compound concentrations to determine the amount of adduct in the samples.
Detailed Protocol for LC-MS/MS Analysis
-
DNA Isolation and Hydrolysis: Isolate and purify genomic DNA. For enzymatic hydrolysis, digest the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[14] For acid hydrolysis, treat the DNA with an acid (e.g., formic acid) to release the adducted bases.[15]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled this compound internal standard to each sample before hydrolysis or cleanup to enable accurate quantification.[9][10]
-
Sample Cleanup: Purify the DNA hydrolysate using solid-phase extraction (SPE) with a C18 cartridge to remove salts and other interfering substances.[6][7] Elute the nucleosides with an appropriate solvent (e.g., methanol).
-
LC Separation:
-
Column: Use a C18 reversed-phase column suitable for nucleoside analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: Develop a gradient elution method to separate this compound from unmodified nucleosides and other adducts. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.
-
Flow Rate: Use a flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).
-
-
MS/MS Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Analysis Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
SRM Transitions: Determine the specific precursor ion (the [M+H]⁺ of this compound) and a characteristic product ion (resulting from the loss of the deoxyribose moiety) for both the native adduct and the internal standard.
-
Optimization: Optimize the declustering potential and collision energy for each SRM transition to maximize signal intensity.
-
-
Data Analysis and Quantification: Integrate the peak areas for the SRM transitions of both the native this compound and the internal standard. Calculate the concentration of the adduct in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of the adduct and internal standard.
Visualizations
DNA Repair Pathway for O⁶-Alkylguanine Adducts
Caption: O⁶-Alkylguanine DNA adduct repair and mutagenesis pathway.
Experimental Workflow for Improving this compound Detection Sensitivity
Caption: Workflow for enhancing this compound detection sensitivity.
References
- 1. An approach based on ultra-high pressure liquid chromatography-tandem mass spectrometry to quantify O6-methyl and O6-carboxymethylguanine DNA adducts in intestinal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arp1.com [arp1.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. Optimizing immunoslot blot assays and application to low DNA adduct levels using an amplification approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 1,O(6)-Ethanoguanosine
Welcome to the technical support center for the quantification of 1,O(6)-Ethanoguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the analysis of this specific DNA adduct.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying low levels of this compound?
A1: The two primary analytical techniques for quantifying low levels of this compound and similar DNA adducts are immuno-slot blot (ISB) assays and liquid chromatography-mass spectrometry (LC-MS/MS). ISB is a highly sensitive immunoassay that relies on specific antibodies to detect the adduct.[1][2] LC-MS/MS offers high specificity and sensitivity and can be used for simultaneous quantification of multiple adducts.[3][4]
Q2: I am not getting a detectable signal for this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of signal:
-
Low Adduct Levels: The concentration of this compound in your sample may be below the detection limit of your assay.
-
Inefficient DNA Isolation: Poor DNA yield or quality can lead to insufficient amounts of the adduct for detection.
-
Sample Degradation: Improper storage or handling of DNA samples can lead to the degradation of the adduct.
-
Antibody Issues (ISB): If using an immuno-slot blot, the primary antibody may have low affinity or may not be specific to this compound. The antibody may also have degraded due to improper storage.
-
Mass Spectrometer Settings (LC-MS/MS): For LC-MS/MS, optimization of parameters such as collision energy and ion transitions is crucial for sensitive detection.
Q3: How can I improve the sensitivity of my this compound measurement?
A3: To enhance sensitivity, consider the following:
-
Increase Sample Amount: If possible, start with a larger amount of DNA.
-
Enrichment Steps: Utilize techniques like solid-phase extraction (SPE) to enrich the adducts in your sample and remove interfering substances.
-
Optimize Antibody Concentration (ISB): Titrate your primary and secondary antibodies to find the optimal concentrations for signal amplification.
-
Use a High-Sensitivity Detection System (ISB): Chemiluminescent substrates can provide higher sensitivity than colorimetric ones.[5]
-
Optimize LC-MS/MS Parameters: Fine-tune the mass spectrometer settings, including the use of stable isotope-labeled internal standards for accurate quantification.[4]
Q4: I am observing high background noise in my immuno-slot blot. How can I reduce it?
A4: High background can be addressed by:
-
Blocking: Ensure adequate blocking of the nitrocellulose membrane to prevent non-specific antibody binding. Common blocking agents include non-fat dry milk or bovine serum albumin (BSA).
-
Washing Steps: Increase the number and duration of washing steps to remove unbound antibodies.
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to increased background. Try using more dilute antibody solutions.
-
Membrane Quality: Ensure the nitrocellulose membrane is of high quality and handled carefully to avoid contamination.
Q5: What are the critical steps in sample preparation for LC-MS/MS analysis of this compound?
A5: Key sample preparation steps include:
-
DNA Isolation and Purification: It is crucial to obtain high-purity DNA, free from proteins and other contaminants.
-
DNA Hydrolysis: The DNA must be hydrolyzed to individual nucleosides. Enzymatic hydrolysis is often preferred as it is milder than acid hydrolysis and prevents adduct degradation.
-
Solid-Phase Extraction (SPE): SPE is often necessary to remove salts and other interfering compounds from the DNA hydrolysate that can cause matrix effects in the mass spectrometer.[6]
Quantitative Data Summary
The following table summarizes the detection limits for etheno-DNA adducts using different analytical methods. This data provides a reference for the expected sensitivity of these techniques.
| Analyte | Method | Detection Limit | Sample Matrix | Reference |
| O6-Ethyldeoxyguanosine (O6-EtdGuo) | Immuno-Slot Blot (ISB) | ≥ 0.3 x 10⁻¹⁵ mol | 3 µg DNA | [1] |
| O4-Ethyldeoxythymidine (O4-EtdThd) | Immuno-Slot Blot (ISB) | ≥ 0.1 x 10⁻¹⁵ mol | 3 µg DNA | [1] |
| 1,N²-Etheno-2'-deoxyguanosine (1,N²-εdGuo) | LC-MS/MS | ~500 amol | 100 µg hydrolyzed DNA | [4] |
| 1,N²-Propano-2'-deoxyguanosine | LC-MS/MS | ~500 amol | 100 µg hydrolyzed DNA | [4] |
Experimental Protocols
Immuno-Slot Blot (ISB) Protocol for this compound Detection
This protocol is a generalized procedure based on established methods for similar DNA adducts.[1][5]
-
DNA Isolation and Quantification: Isolate DNA from cells or tissues using a standard DNA extraction method. Quantify the DNA concentration using a spectrophotometer.
-
DNA Denaturation: Dilute the DNA samples to a final concentration of 1 µg/µL in a denaturing buffer (e.g., 0.1 M NaOH, 0.2 M NaCl). Heat the samples at 100°C for 10 minutes, then immediately cool on ice for 5 minutes to keep the DNA single-stranded.
-
Membrane Preparation: Pre-wet a nitrocellulose membrane in a suitable buffer (e.g., 6x SSC).
-
Slot Blotting: Assemble the slot blot apparatus and apply the denatured DNA samples to the wells. Apply a gentle vacuum to immobilize the DNA onto the membrane.
-
Baking: After blotting, wash the membrane briefly in 6x SSC and bake at 80°C for 2 hours to fix the DNA to the membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Imaging and Quantification: Capture the chemiluminescent signal using a suitable imaging system. Quantify the signal intensity of the slots and compare to a standard curve of known this compound concentrations.
Visualizations
Caption: Immuno-Slot Blot (ISB) experimental workflow for this compound.
Caption: Troubleshooting guide for low signal in this compound quantification.
References
- 1. Immuno-slot-blot: a highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An immuno-slot-blot assay for detection and quantitation of alkyldeoxyguanosines in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 1,N2-ethenoguanine and 5,6,7,9-tetrahydro-7-hydroxy-9-oxoimidazo[1,2-a]purine in DNA treated with 2-chlorooxirane by high performance liquid chromatography/electrospray mass spectrometry and comparison of amounts to other DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasensitive simultaneous quantification of 1,N2-etheno-2'-deoxyguanosine and 1,N2-propano-2'-deoxyguanosine in DNA by an online liquid chromatography-electrospray tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immuno-Slot Blot Assay for Detection of UVR-Mediated DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
troubleshooting 1,O(6)-Ethanoguanosine analysis by mass spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,O(6)-Ethanoguanosine analysis by mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process in a direct question-and-answer format.
Question: Why am I seeing poor signal intensity or no peak for this compound?
Answer:
Poor or absent signal intensity is a common issue in mass spectrometry.[1] Several factors, from sample preparation to instrument settings, can contribute to this problem.[1][2]
-
Sample Concentration: The concentration of this compound in your sample may be below the instrument's detection limit.[1][2] Conversely, an overly concentrated sample can cause ion suppression, also leading to a weaker signal.[1]
-
Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity.[1] Electrospray ionization (ESI) is generally preferred for polar analytes like DNA adducts.[3][4] Ensure your ESI source parameters (e.g., spray voltage, gas flow, temperature) are optimized for your specific compound and flow rate.
-
Sample Preparation and Stability: Issues during sample preparation, such as sample loss or degradation, can lead to low analyte concentration.[2] Some post-translational modifications are known to be unstable during sample preparation.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial to correct for these variations and ensure accurate quantification.[4][6][7]
-
Instrument Performance: The mass spectrometer may require tuning and calibration.[1] Regular calibration with appropriate standards is essential for maintaining mass accuracy and sensitivity.[1]
Question: My mass spectra have a high background or excessive noise. What can I do?
Answer:
A high background signal can obscure analyte peaks and complicate data interpretation.[8] Consider the following potential causes:
-
Solvent and Reagent Contamination: Ensure the use of high-purity, LC-MS grade solvents and reagents. Contaminants in the mobile phase or sample diluent can create a high background.
-
System Contamination: The LC system, including tubing, injector, and ion source, can become contaminated over time. Flushing the system and cleaning the ion source according to the manufacturer's protocol is recommended.[9]
-
Column Bleed: As a chromatography column ages, the stationary phase can degrade and "bleed," contributing to a noisy baseline.[8] This is often more pronounced at higher temperatures.
-
Improper Detector Settings: Adjusting detector settings, such as the gain, can help minimize noise.[1]
Question: The mass accuracy of my measurement is poor. How can I fix this?
Answer:
Accurate mass determination is critical for confident compound identification.[1]
-
Mass Calibration: The most common cause of poor mass accuracy is inadequate or infrequent calibration.[1] Perform mass calibration regularly using the manufacturer-provided standards to ensure your instrument is accurate across the desired mass range.[1]
-
Instrument Stability: Environmental factors like temperature fluctuations can affect instrument stability and, consequently, mass accuracy. Ensure the instrument is in a stable environment.
-
Sufficient Resolution: Ensure the mass spectrometer is operating at a sufficient resolution to distinguish the analyte from nearby interferences.
Question: I'm observing poor peak shape (tailing, fronting, or splitting). What's the cause?
Answer:
Poor peak shape is typically a chromatographic issue.
-
Column Issues: A degraded or contaminated column is a frequent cause. Using a guard column can help extend the life of your analytical column.[8]
-
Mobile Phase Incompatibility: Ensure the pH of the mobile phase is appropriate for the analyte and the column chemistry. Also, check that the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Sample Overload: Injecting too much sample can lead to peak fronting.[10] Try diluting the sample.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Action |
| Poor/No Signal | Low sample concentration or ion suppression.[1] | Optimize sample concentration; check for matrix effects.[9] |
| Inefficient ionization.[1] | Tune ion source parameters (voltage, gas, temp). | |
| Sample degradation.[5] | Use fresh samples; incorporate stable isotope-labeled internal standards.[7] | |
| Instrument not calibrated.[1] | Perform routine tuning and mass calibration. | |
| High Background | Contaminated solvents or reagents.[8] | Use LC-MS grade solvents; run solvent blanks. |
| System contamination. | Clean the ion source and flush the LC system.[9] | |
| Column bleed.[8] | Use a new column or operate at a lower temperature. | |
| Poor Mass Accuracy | Infrequent or incorrect calibration.[1] | Calibrate the mass spectrometer with appropriate standards. |
| Instrument drift.[1] | Allow the instrument to stabilize; check for temperature fluctuations. | |
| Poor Peak Shape | Column degradation or contamination. | Replace the column or use a guard column.[8] |
| Sample solvent incompatibility. | Match sample solvent to the initial mobile phase. | |
| Sample overload.[10] | Dilute the sample and reinject. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable sample preparation method for analyzing this compound from DNA?
A reliable method involves isolating the DNA, breaking it down into individual nucleosides, and then cleaning the sample to remove interfering substances. The key steps are:
-
DNA Isolation: Extract DNA from cells or tissues using standard protocols.
-
Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a combination of enzymes like nuclease P1 and alkaline phosphatase. This is a critical step to release the this compound adduct.
-
Solid Phase Extraction (SPE): Use an SPE cartridge (e.g., C18) to purify and concentrate the nucleosides.[11] This step removes salts and other hydrophilic impurities that can interfere with LC-MS analysis.[5][11]
Q2: Which ionization technique is best suited for this compound?
Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique ideal for polar, non-volatile, and thermally unstable molecules like modified nucleosides, minimizing in-source fragmentation and preserving the molecular ion.[3][4] It is typically operated in positive ion mode for guanosine adducts.
Q3: What is the characteristic fragmentation pattern for this compound in MS/MS analysis?
The most common and characteristic fragmentation of nucleosides in tandem mass spectrometry (MS/MS) is the cleavage of the N-glycosidic bond.[12] This results in a product ion corresponding to the protonated ethanoguanine base. This specific and predictable fragmentation is ideal for developing a sensitive and selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay for quantification.
Q4: How can I improve the sensitivity for detecting low levels of this compound?
Detecting DNA adducts often requires ultra-sensitive methods due to their low abundance.[4][13]
-
Nano-LC-MS: Miniaturized liquid chromatography (nano-LC) operates at very low flow rates, which can significantly enhance ESI efficiency and improve sensitivity.
-
High-Resolution Mass Spectrometry (HRMS): Using instruments like an Orbitrap or TOF allows for accurate mass measurements, which can help distinguish the analyte from background interferences, thereby improving the signal-to-noise ratio.[14]
-
Optimized Sample Preparation: A clean sample is crucial. Refining the SPE cleanup step can reduce matrix effects, such as ion suppression, which directly improves sensitivity.[9][11]
Q5: What are common sources of contamination in LC-MS analysis?
Contamination can come from many sources and introduce interfering peaks.
-
Solvents and Water: Always use the highest purity solvents (LC-MS grade).
-
Plasticware: Phthalates and other plasticizers can leach from tubes and containers. Use polypropylene tubes where possible and minimize storage time.
-
Glassware: Adsorption of analytes can occur. Ensure rigorous cleaning procedures. Using different glassware for different analyses can help avoid cross-contamination.[9]
-
Carryover: Previous samples, especially highly concentrated ones, can contaminate subsequent runs. Running blank injections between samples is necessary to clean the column and prevent carryover.[10]
Experimental Protocols & Data
Protocol: Sample Preparation for LC-MS/MS Analysis of this compound from DNA
This protocol provides a general methodology for preparing DNA samples for the quantification of this compound.
-
DNA Isolation:
-
Extract genomic DNA from tissue or cell samples using a commercial DNA isolation kit or standard phenol-chloroform extraction.
-
Quantify the isolated DNA using UV spectrophotometry (e.g., NanoDrop) and assess its purity.
-
-
Addition of Internal Standard:
-
Enzymatic Hydrolysis to Nucleosides:
-
Adjust the DNA sample to the appropriate buffer conditions for enzymatic digestion.
-
Add nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside 3'-monophosphates.
-
Add alkaline phosphatase and continue incubation at 37°C for another 2-4 hours to dephosphorylate the nucleotides into deoxynucleosides.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.[11]
-
Load the hydrolyzed DNA sample onto the conditioned cartridge.[11]
-
Wash the cartridge with water to remove salts and other highly polar interferences.[11]
-
Elute the nucleosides (including this compound) with methanol or an acetonitrile/water mixture.[11]
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution:
-
Reconstitute the dried sample in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Typical LC-MS/MS Parameters
| Parameter | Typical Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 50-70% B over 10-15 min |
| Flow Rate | 200 - 400 µL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | [M+H]⁺ of 1,O(6)-Ethanoguanine base (after loss of deoxyribose) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
Troubleshooting Logic for Poor Signal Intensity
Caption: Decision tree for troubleshooting poor signal.
Fragmentation Pathway of this compound
Caption: Characteristic fragmentation of the precursor ion.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. opentrons.com [opentrons.com]
- 12. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of O6-[4-(3-Pyridyl)-4-oxobut-1-yl]-2′-deoxyguanosine and Other DNA Adducts in Rats Treated with Enantiomeric or Racemic N′-Nitrosonornicotine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of DNA Hydrolysis for 1,O(6)-Ethanoguanosine Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of DNA for the release and quantification of the 1,O(6)-ethanoguanosine (1,O(6)-εG) adduct.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental workflow, from sample preparation to data analysis.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable 1,O(6)-εG signal in LC-MS/MS analysis. | 1. Incomplete DNA Hydrolysis: Insufficient enzyme concentration or incubation time. 2. Degradation of the Adduct: The 1,O(6)-εG adduct may be labile under certain pH or temperature conditions. The glycosidic bond is a known weak point in DNA structure.[1] 3. Poor Recovery During Sample Cleanup: Adduct loss during solid-phase extraction (SPE) or other purification steps. 4. Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection, collision energy, or source parameters. | 1. Optimize Enzyme Concentrations: Systematically vary the concentrations of nuclease P1 and alkaline phosphatase to find the optimal ratio. One study found that reducing enzyme amounts of micrococcal nuclease, phosphodiesterase, and alkaline phosphatase still resulted in quantitative DNA digestion.[2][3] 2. Control pH and Temperature: Maintain the pH of the digestion buffer within the optimal range for the enzymes (typically pH 5.0-5.4 for nuclease P1 and pH 7.5-8.0 for alkaline phosphatase). Avoid prolonged incubation at high temperatures.[4][5] 3. Validate SPE Protocol: Use a stable isotope-labeled internal standard for 1,O(6)-εG to track recovery through the cleanup process. Adjust SPE sorbent, wash, and elution solvents as needed. 4. Optimize MS/MS Method: Perform infusion of a 1,O(6)-εG standard to determine the optimal MS parameters. |
| High variability in replicate measurements. | 1. Inconsistent Enzyme Activity: Degradation of enzyme stock solutions. 2. Pipetting Errors: Inaccurate dispensing of small volumes of enzymes or standards. 3. Matrix Effects in LC-MS/MS: Co-eluting compounds from the DNA digest suppressing or enhancing the ionization of 1,O(6)-εG. | 1. Aliquot and Store Enzymes Properly: Store enzymes in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially those used for small volumes. 3. Improve Chromatographic Separation: Modify the LC gradient to better separate 1,O(6)-εG from interfering matrix components. Consider a more rigorous sample cleanup. |
| Presence of unexpected adducts or interfering peaks in the chromatogram. | 1. Contamination: Contamination from labware, reagents, or carryover from previous samples. 2. Side Reactions During Hydrolysis: Some enzymes may have secondary activities. For instance, some phosphodiesterase preparations can cause deamination of deoxyadenosine.[2][3] 3. In-source Fragmentation in the Mass Spectrometer: The adduct may be fragmenting in the ion source before mass analysis. | 1. Use High-Purity Reagents and Clean Labware: Use LC-MS grade solvents and reagents. Thoroughly clean all labware. Run blank injections between samples to check for carryover. 2. Screen Enzyme Lots: Test new lots of enzymes for unwanted side activities using known standards. 3. Optimize Ion Source Conditions: Adjust the ion source temperature and voltages to minimize in-source fragmentation. |
| Incomplete digestion of DNA, leading to oligonucleotides in the final sample. | 1. Insufficient Nuclease Activity: The initial digestion to mononucleotides is incomplete. 2. Presence of Enzyme Inhibitors: Contaminants in the DNA sample may be inhibiting the enzymes. | 1. Increase Nuclease P1 Concentration or Incubation Time: Ensure complete conversion of DNA to 3'-mononucleotides before the addition of alkaline phosphatase. 2. Purify DNA Thoroughly: Ensure the DNA isolation method effectively removes potential inhibitors such as salts, EDTA, or organic solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for the enzymatic hydrolysis of DNA to release 1,O(6)-εG?
A1: A widely used and reliable method involves a two-step digestion with nuclease P1 and alkaline phosphatase.[4][5]
Experimental Protocol: Two-Step Enzymatic Hydrolysis
-
DNA Denaturation:
-
Dissolve 10-20 µg of purified DNA in 100 µL of water.
-
Denature the DNA by heating at 95-100°C for 10 minutes.
-
Immediately cool on ice for 5 minutes to prevent re-annealing.
-
-
Nuclease P1 Digestion:
-
Add 50 µL of a solution containing 40 mM sodium acetate (pH 5.0-5.4) and 0.4 mM ZnCl₂.
-
Add 50 µL of nuclease P1 solution (e.g., 5 U/mL).
-
Incubate at 37°C for 30-60 minutes.
-
-
Alkaline Phosphatase Digestion:
-
Adjust the pH to 7.5-8.0 by adding 20 µL of 1 M Tris-HCl (pH 7.5).
-
Add 15 µL of alkaline phosphatase solution (e.g., 10 U/mL).
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Terminate the reaction by heating at 95°C for 10 minutes to inactivate the enzymes.
-
Place the samples on ice. The digested DNA is now ready for sample cleanup and LC-MS/MS analysis.
-
Q2: Which enzymes are crucial for the release of 1,O(6)-εG from DNA?
A2: The most common and effective enzyme combination for releasing nucleoside adducts is:
-
Nuclease P1: An endonuclease that hydrolyzes single-stranded DNA and RNA into 5'-mononucleotides. It is crucial for the initial breakdown of the DNA backbone.
-
Alkaline Phosphatase: A phosphatase that removes the 5'-phosphate group from the mononucleotides, yielding the deoxynucleosides required for LC-MS/MS analysis.
Some protocols may also include a phosphodiesterase to ensure complete digestion to mononucleotides.
Q3: How can I be sure that the enzymatic digestion is complete?
A3: To verify complete digestion, you can analyze a small aliquot of the hydrolyzed sample by HPLC with UV detection. The chromatogram should show the four major deoxynucleosides (dC, dG, dT, dA) and no remaining oligonucleotides. For a more rigorous check, you can use a more robust enzyme digestion cocktail and compare the results.
Q4: Is 1,O(6)-εG stable during the hydrolysis procedure?
A4: Etheno adducts are generally considered chemically stable.[1] One study found that N2,3-ε-Gua was stable to enzymatic oxidation in rat liver cytosol.[1] However, it is always good practice to minimize the incubation times and use the mildest effective conditions to prevent any potential degradation. The use of a stable isotope-labeled internal standard added at the beginning of the procedure is the best way to account for any loss during hydrolysis and sample processing.
Quantitative Data on Enzymatic Hydrolysis
The optimal enzyme concentrations for complete DNA digestion with maximal adduct recovery can vary. It is recommended to perform an optimization experiment for your specific conditions.
Table 1: Example of Enzyme Concentration Optimization for DNA Hydrolysis
| Enzyme | Concentration Range to Test (Units per 20 µg DNA) | Recommended Starting Concentration (Units) |
| Nuclease P1 | 1 - 10 | 5 |
| Alkaline Phosphatase | 5 - 20 | 10 |
Note: This table provides a general guideline. Optimal concentrations may vary depending on the source and purity of the enzymes and the nature of the DNA sample.
A study on other DNA adducts demonstrated that enzyme levels could be significantly reduced without compromising the quantitative digestion of DNA.[2][3] This suggests that using excessive amounts of enzymes is not always necessary and can be optimized to reduce costs and potential for contamination or side reactions.
Experimental Workflows and Diagrams
The following diagrams illustrate the key processes in the analysis of this compound.
Caption: Overall experimental workflow for 1,O(6)-εG analysis.
Caption: Troubleshooting logic for low 1,O(6)-εG signal.
References
- 1. Oxidation and Glycolytic Cleavage of Etheno and Propano DNA Base Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
minimizing artifact formation during 1,O(6)-Ethanoguanosine sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifact formation during the sample preparation of 1,O(6)-Ethanoguanosine for analytical studies, particularly those involving mass spectrometry.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound is a DNA adduct, a chemical modification to DNA that can result from exposure to certain environmental mutagens or as a byproduct of cellular processes. Accurate quantification of such adducts is crucial in toxicology, cancer research, and drug development to understand the mechanisms of DNA damage and repair, assess carcinogenic risk, and evaluate the efficacy of therapeutic agents.
Q2: What are the most common artifacts formed during this compound sample preparation?
The primary artifacts are guanine and 1-hydroxy-ethanoguanosine, resulting from depurination and hydrolysis of the ethano bridge, respectively. These artifacts can lead to an underestimation of the actual amount of the this compound adduct in a sample.
Q3: What are the critical factors that influence the formation of these artifacts?
The main factors are pH and temperature . Acidic conditions and elevated temperatures significantly accelerate the rates of both depurination and hydrolysis.
Q4: How can I minimize artifact formation during my sample preparation?
To minimize artifact formation, it is critical to maintain a neutral to slightly alkaline pH (around 7.0-8.0) and keep the sample at low temperatures (ideally 4°C or on ice) throughout the preparation process, especially during enzymatic digestion and any subsequent purification steps.
II. Troubleshooting Guides
This section provides a question-and-answer guide to troubleshoot common issues encountered during this compound sample preparation and analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for this compound in LC-MS/MS analysis. | 1. Degradation during sample preparation: The adduct may have degraded due to acidic conditions or high temperatures. | - Ensure all buffers are at a neutral or slightly alkaline pH (7.0-8.0).- Perform all steps at 4°C or on ice.- Minimize the duration of each sample preparation step. |
| 2. Inefficient enzymatic digestion: Incomplete release of the adducted nucleoside from the DNA backbone. | - Optimize the concentration of enzymes (e.g., nuclease P1, alkaline phosphatase).- Ensure the digestion buffer composition is optimal for all enzymes used.- Consider using a multi-enzyme cocktail for more robust digestion.[1][2][3][4] | |
| 3. Poor recovery during purification: The adduct may be lost during solid-phase extraction (SPE) or other cleanup steps. | - Select an SPE sorbent with appropriate chemistry for retaining the adduct.- Optimize the wash and elution solvents and volumes.- Perform recovery experiments with a known amount of this compound standard. | |
| High background or interfering peaks in the chromatogram. | 1. Contamination: Contamination from reagents, plasticware, or carryover from previous injections. | - Use high-purity, LC-MS grade solvents and reagents.- Use low-binding plasticware.- Run blank injections between samples to check for carryover. |
| 2. Matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte. | - Improve sample cleanup using a more selective SPE protocol.- Optimize the chromatographic separation to resolve the analyte from interfering matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Presence of high levels of guanine or other unexpected peaks. | 1. Depurination: Acid-catalyzed cleavage of the glycosidic bond, releasing guanine. | - Strictly maintain a neutral to slightly alkaline pH throughout the procedure.- Avoid any acid treatment steps. |
| 2. Hydrolysis of the ethano bridge: Cleavage of the O(6)-ethano linkage. | - Maintain low temperatures and neutral pH. | |
| 3. In-source fragmentation: The adduct may be fragmenting in the mass spectrometer's ion source. | - Optimize ion source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation. |
III. Quantitative Data on Artifact Formation
Table 1: Estimated Effect of pH on the Half-life (t½) of this compound at 37°C
| pH | Estimated Half-life (hours) | Predominant Degradation Pathway |
| 3.0 | < 1 | Depurination |
| 5.0 | ~ 24 | Depurination & Hydrolysis |
| 7.4 | > 200 | Minimal degradation |
| 9.0 | > 500 | Minimal degradation |
Disclaimer: These are estimated values based on data for other O6-alkylguanine adducts. Actual rates for this compound may vary.
Table 2: Estimated Effect of Temperature on the Rate of Depurination of this compound at pH 5.0
| Temperature (°C) | Relative Rate of Depurination (compared to 4°C) |
| 4 | 1 (Baseline) |
| 25 | ~10x faster |
| 37 | ~50x faster |
| 50 | ~200x faster |
Disclaimer: These are estimated values based on general knowledge of chemical kinetics and data for similar compounds.
IV. Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of DNA for this compound Analysis
This protocol is designed to release this compound from the DNA backbone with minimal artifact formation.
Materials:
-
DNA sample (in 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (from calf intestine)
-
50 mM Ammonium acetate buffer (pH 7.4)
-
100 mM Magnesium chloride
-
LC-MS grade water
Procedure:
-
To 10-50 µg of DNA in a microcentrifuge tube, add 50 mM ammonium acetate buffer (pH 7.4) to a final volume of 180 µL.
-
Add 10 µL of 100 mM MgCl₂.
-
Add 5 units of Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add 10 units of Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
Immediately after digestion, place the sample on ice to prevent degradation.
-
Proceed to solid-phase extraction (SPE) for purification.
Protocol 2: Solid-Phase Extraction (SPE) for Purification of this compound
This protocol is for the cleanup of the DNA digest to remove enzymes and other interfering substances prior to LC-MS/MS analysis.
Materials:
-
C18 SPE cartridge
-
Methanol (LC-MS grade)
-
LC-MS grade water
-
5% Methanol in water (v/v)
-
80% Methanol in water (v/v)
Procedure:
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.
-
Load the entire DNA digest from Protocol 1 onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elute the this compound and other nucleosides with 2 mL of 80% methanol in water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
V. Visualizations
Caption: Artifact formation pathways during sample preparation.
Caption: Recommended workflow for this compound analysis.
Caption: Troubleshooting logic for low adduct signal.
References
stability issues of 1,O(6)-Ethanoguanosine in solution
This technical support center provides guidance on the stability of 1,O(6)-Ethanoguanosine in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to assist with their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of modified guanosine analogs like this compound in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. Like many nucleosides, it can be susceptible to hydrolysis, particularly at acidic or alkaline pH, which can lead to the cleavage of the N-glycosidic bond. Elevated temperatures can accelerate this degradation.
Q2: What are the likely degradation pathways for a modified guanosine analog?
A2: The most common degradation pathway for nucleosides is the hydrolysis of the N-glycosidic bond, which separates the purine base from the ribose sugar.[1] Other potential degradation routes for guanosine derivatives can include deamination or oxidation of the guanine moiety. The specific degradation pathway for this compound would need to be determined experimentally through forced degradation studies.[2][3]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for monitoring the degradation of nucleoside analogs.[4][5] These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active substance and identification of the degradants.[4]
Q4: What are some general strategies to improve the stability of this compound in solution?
A4: To enhance the stability of this compound in solution, consider the following:
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pH Optimization: Buffer the solution to a pH where the compound exhibits maximum stability, likely in the neutral range.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down degradation kinetics.
-
Excipient Addition: The use of certain stabilizers or co-solvents may be explored, although their compatibility and efficacy would need to be tested.
-
Protection from Light: If the compound is found to be light-sensitive, store it in amber vials or in the dark.
Troubleshooting Guides
Issue 1: Loss of Compound Activity or Concentration Over Time
Possible Cause: Degradation of this compound in the experimental solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the stock solutions and experimental samples are stored at the recommended temperature and protected from light.
-
pH Measurement: Check the pH of your solution. Deviations from the optimal pH range can accelerate hydrolysis.
-
Analytical Confirmation: Use HPLC or LC-MS to analyze a sample of your solution to confirm the presence of degradation products and quantify the remaining this compound.
-
Forced Degradation Study: If not already done, perform a forced degradation study to understand the compound's stability profile under various stress conditions (acid, base, oxidation, heat, light).[2][3]
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use LC-MS/MS to determine the mass of the unknown peaks and compare them to potential degradation products (e.g., the free base, deglycosylated products).
-
Review Degradation Pathways: Based on the mass data, propose a potential degradation pathway. Common pathways include hydrolysis of the glycosidic bond.[1]
-
Compare with Stressed Samples: Analyze samples from a forced degradation study to see if the same unknown peaks are generated under specific stress conditions, which can help identify the nature of the degradants.
Experimental Protocols
Forced Degradation Study Protocol (General)
Objective: To determine the intrinsic stability of this compound and identify its degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
Aliquot for Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Stress: Incubate a sample at an elevated temperature (e.g., 80°C).
-
Photolytic Stress: Expose a sample to a light source (e.g., UV lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for a Typical Guanosine Analog.
| Stress Condition | Reagent/Parameter | Typical Incubation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Cleavage of N-glycosidic bond, formation of free base |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Cleavage of N-glycosidic bond, potential ring opening |
| Oxidation | 3% H₂O₂ | Room Temperature | Oxidized derivatives of the guanine base |
| Thermal Stress | 80°C | 24 hours | Acceleration of hydrolysis and other degradation pathways |
| Photolytic Stress | UV Light (e.g., 254 nm) | 24 hours | Photodegradation products |
Visualizations
Caption: General degradation pathway of a guanosine analog via hydrolysis.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Shock-Induced Degradation of Guanosine and Uridine Promoted by Nickel and Carbonate: Potential Applications [mdpi.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Etheno Adduct Resolution in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of etheno adducts by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of etheno adducts in reversed-phase HPLC?
The resolution of etheno adducts is primarily influenced by three key factors:
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Mobile Phase Composition: The choice of organic modifier (acetonitrile or methanol), pH, and the type and concentration of additives or buffers are crucial for achieving optimal selectivity.[1][2]
-
Stationary Phase Chemistry: The selection of the HPLC column, including the stationary phase (e.g., C18, C8, Phenyl), particle size, and column dimensions, significantly impacts retention and separation.[3][4]
-
Gradient Elution Program: The gradient's slope, duration, and any hold steps are critical for separating adducts with different polarities from each other and from matrix components.[5]
Q2: Why am I seeing poor peak shapes (tailing or fronting) for my etheno adducts?
Poor peak shape is a common issue and can often be attributed to:
-
Secondary Interactions: Etheno adducts, particularly those with basic functionalities, can interact with residual silanol groups on silica-based columns, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing broader, asymmetric peaks.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Column Degradation: A void at the column inlet or a contaminated frit can lead to peak shape issues.
Q3: My sensitivity for etheno adducts is low. What are the likely causes?
Low sensitivity in LC-MS/MS analysis of etheno adducts is a frequent challenge due to their low abundance in biological samples.[6] Common causes include:
-
Ion Suppression: Co-eluting matrix components from biological samples (e.g., salts, lipids) can interfere with the ionization of etheno adducts in the mass spectrometer source.[7][8]
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Suboptimal Mobile Phase pH: The pH of the mobile phase affects the ionization state of the adducts, which in turn influences their ionization efficiency in the MS source.
-
Inefficient Sample Cleanup: Inadequate removal of interfering substances during sample preparation is a primary cause of ion suppression.[8]
-
MS Source Contamination: A dirty ion source can lead to a general decrease in signal intensity.[7]
Troubleshooting Guides
Issue 1: Poor Resolution Between Etheno Adduct Peaks
Symptoms:
-
Co-eluting or overlapping peaks for different etheno adducts (e.g., 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC)).
-
Resolution (Rs) value below 1.5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Peak Tailing
Symptoms:
-
Asymmetric peaks with a "tail" extending from the peak maximum.
-
Tailing factor > 1.2.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Silanol Interactions | Add a competitive base to the mobile phase (e.g., low concentrations of triethylamine, observing MS compatibility). Use a modern, base-deactivated column or a column with a different stationary phase (e.g., polymer-based). |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Metal Chelation | For adducts sensitive to metal ions, consider using mobile phase additives like EDTA or a biocompatible HPLC system. |
| Column Contamination/Void | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 3: Low Signal-to-Noise Ratio / Poor Sensitivity
Symptoms:
-
Difficulty in detecting low-level etheno adducts.
-
High baseline noise.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Ion Suppression | Improve sample cleanup using Solid-Phase Extraction (SPE) to remove matrix interferences.[8] Adjust the chromatographic gradient to separate adducts from the bulk of the matrix components. |
| Suboptimal Mobile Phase for MS | Use volatile mobile phase additives like formic acid or ammonium formate.[7] Optimize the concentration of the additive, as high concentrations can also cause suppression. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Dirty MS Ion Source | Perform routine cleaning of the mass spectrometer's ion source, cone, and ion optics as per the manufacturer's recommendations. |
Data Presentation
Table 1: Comparison of HPLC Columns for DNA Adduct Separation
| Stationary Phase | Particle Size (µm) | Pros | Cons | Typical Application for Etheno Adducts |
| C18 (ODS) | 1.7 - 5 | High hydrophobicity, good retention for a wide range of adducts.[4] | May show strong retention for very non-polar adducts; potential for silanol interactions. | General-purpose separation of various DNA adducts. |
| C8 | 1.7 - 5 | Less retentive than C18, suitable for more hydrophobic adducts.[4] | May provide insufficient retention for more polar adducts. | Analysis of complex mixtures where C18 provides too much retention. |
| Phenyl-Hexyl | 1.7 - 5 | Alternative selectivity, particularly for aromatic adducts, due to π-π interactions.[2] | May not be as universally applicable as C18. | Improving resolution of aromatic etheno adducts from other components. |
| Polymer-based | 3 - 10 | Stable over a wide pH range, reduced silanol interactions. | Generally lower efficiency than silica-based columns. | Analysis of basic adducts prone to tailing on silica columns. |
Table 2: Example Gradient Elution Programs for Etheno Adducts
| Parameter | Method A (Fast Screening) | Method B (High Resolution) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 4.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Gradient | 5-30% B in 5 min, then to 95% B | 2-15% B in 10 min, then to 50% B in 5 min |
| Total Run Time | ~8 min | ~20 min |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Etheno Adducts from Urine
This protocol provides a general guideline for the cleanup of etheno adducts from urine samples prior to HPLC-MS/MS analysis.
-
Sample Pre-treatment: Centrifuge 1-2 mL of urine to remove particulates.
-
Internal Standard Spiking: Add an appropriate amount of isotopically labeled internal standards (e.g., [¹⁵N₅]-εdA) to the urine sample.
-
SPE Column Conditioning:
-
Wash a mixed-mode cation exchange SPE cartridge with 1-2 mL of methanol.
-
Equilibrate the cartridge with 1-2 mL of 0.1% formic acid in water.
-
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash the cartridge with 1-2 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Wash with 1-2 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the etheno adducts with 1-2 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial HPLC mobile phase.
Protocol 2: General HPLC-MS/MS Method for Etheno Adduct Quantification
This protocol outlines a typical HPLC-MS/MS method for the quantification of etheno adducts.
-
HPLC System: A UPLC or HPLC system capable of delivering reproducible gradients at low flow rates.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, <2 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 2% B
-
2-10 min: 2-25% B (linear gradient)
-
10-12 min: 25-95% B (linear gradient)
-
12-14 min: Hold at 95% B (column wash)
-
14-15 min: Return to 2% B
-
15-20 min: Re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each etheno adduct and their corresponding internal standards.
Visualization of Experimental Workflow
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromtech.com [chromtech.com]
- 3. Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Immuno-Slot-Blot for DNA Adducts
Welcome to the technical support center for the immuno-slot-blot (ISB) assay for DNA adducts. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you refine your experimental technique and achieve reliable, reproducible results.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the immuno-slot-blot procedure.
Question: Why is my background signal excessively high?
Answer: High background can obscure true signals and is often caused by several factors related to blocking, antibody concentrations, and washing steps.
-
Insufficient Blocking: Non-specific binding sites on the membrane may not be fully saturated.
-
Solution: Ensure your blocking buffer is fresh and completely dissolved. Increase the blocking incubation time (e.g., 60 minutes at room temperature or overnight at 4°C) and ensure the membrane is always fully submerged and agitated. Consider increasing the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA).[1][2]
-
-
Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically to the membrane.
-
Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal with low background. Perform a dot blot to quickly test a range of dilutions.[3][4] If the secondary antibody is the cause, consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.
-
-
Inadequate Washing: Unbound antibodies may not be sufficiently washed away.
-
Contaminated Buffers: Bacterial growth or particulates in buffers can create background noise.
-
Solution: Use freshly prepared buffers and filter them if necessary.
-
Question: Why is my signal weak or completely absent?
Answer: A lack of signal can be due to issues with the DNA sample, antibody binding, or the detection reagents.
-
Insufficient DNA Loading: Too little DNA on the membrane will result in a signal below the detection limit.
-
Poor DNA Binding: The DNA may not be efficiently immobilized on the membrane.
-
Ineffective Antibodies: The primary antibody may have low affinity for the adduct, or the secondary antibody may be incorrect or inactive.
-
Solution: Verify the specificity and activity of your primary antibody. Ensure the secondary antibody is appropriate for the host species of the primary antibody. Test antibodies using a dot blot with a positive control.[4]
-
-
Inactive Detection Reagents: The chemiluminescent substrate (e.g., ECL) may have expired or lost activity.
-
Solution: Use fresh or new detection reagents. Test the substrate by mixing the components directly to see if light is produced.[9]
-
Question: What causes uneven, blotchy, or speckled spots?
Answer: Irregular spot morphology can compromise quantification and is often due to technical errors in sample application or processing.
-
Aggregated Reagents: Clumps in the blocking buffer or antibody solutions can settle on the membrane.
-
Air Bubbles: Air bubbles trapped between the gel/sample and the membrane during transfer will block DNA binding, resulting in white spots.[10]
-
Solution: Carefully assemble the slot-blot manifold, ensuring no air is trapped under the membrane. When loading samples, apply them gently to avoid introducing bubbles.
-
-
Membrane Drying: If the membrane dries out at any point, it can lead to patchy background and inconsistent signal.
-
Solution: Keep the membrane fully submerged in buffer during all incubation and washing steps.[2]
-
-
Uneven Vacuum Application: Inconsistent vacuum pressure across the manifold can cause samples to load unevenly.
-
Solution: Ensure the manifold provides a proper seal. Fill all wells with buffer before applying the vacuum to promote steady pressure.[6]
-
Quantitative Experimental Parameters
The following tables summarize key quantitative parameters for the immuno-slot-blot protocol. These values serve as a starting point and should be optimized for your specific experimental system.
Table 1: DNA Sample Preparation & Loading
| Parameter | Recommended Range | Notes |
|---|---|---|
| DNA Amount per Slot | 50 ng - 1 µg | Depends on adduct frequency. Use 50-100 ng for high-frequency adducts (e.g., CPDs) and up to 1 µg for low-frequency adducts.[6][7] |
| Denaturation Method | Heat: 100°C for 10 min | Immediately place on ice after heating to prevent re-annealing.[6][8] |
| Alkaline: 0.4 M NaOH | Incubate at room temperature before neutralizing. Note: Alkali treatment can destroy certain adducts like 6-4PPs.[6] |
| Immobilization (Baking) | 80°C for 2 hours | Perform in a vacuum oven after air-drying the membrane post-loading.[6] |
Table 2: Antibody Dilutions & Incubations
| Parameter | Recommended Range | Notes |
|---|---|---|
| Primary Antibody Dilution | 1:500 - 1:2,000 | Optimal dilution is highly dependent on antibody affinity and must be determined empirically.[5][6] |
| Primary Antibody Incubation | 2 hours at RT, or Overnight at 4°C | Overnight incubation at 4°C is often preferred to enhance signal and reduce background.[5][6] |
| Secondary Antibody Dilution | 1:1,000 - 1:5,000 | Dilute in blocking buffer or PBS-T.[5][6] |
| Secondary Antibody Incubation | 1 - 2 hours at Room Temp | Ensure gentle agitation.[5][6] |
Table 3: Buffers & Solutions
| Solution | Composition | Purpose |
|---|---|---|
| Blocking Buffer | 5% (w/v) Non-fat Dry Milk or BSA in PBS-T | Blocks non-specific binding sites on the membrane.[5][6][8] |
| Wash Buffer (PBS-T) | 0.01 M PBS + 0.1% (v/v) Tween-20 | Removes unbound antibodies and reduces background.[8] |
| Denaturation Buffer | 0.4 M NaOH, 10 mM EDTA | Denatures double-stranded DNA to single strands for blotting.[6] |
| Neutralization Buffer | 2 M Ammonium Acetate (pH 7.0) | Neutralizes alkaline DNA samples before loading.[6] |
Diagrams and Workflows
Immuno-Slot-Blot Experimental Workflow
The following diagram illustrates the key steps in the immuno-slot-blot protocol for DNA adduct detection.
Caption: Key stages of the immuno-slot-blot workflow.
Troubleshooting Logic Tree
This diagram provides a decision-making framework for diagnosing common experimental issues.
Caption: A decision tree for troubleshooting common ISB issues.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization.
1. DNA Sample Preparation
-
Extract genomic DNA using a standard extraction kit or protocol. Quantify the DNA concentration using a spectrophotometer.
-
Dilute DNA samples to a working concentration (e.g., 10-100 ng/µL) in TE buffer.
-
For a final loading volume of 200 µL, pipette the desired amount of DNA (e.g., 1 µg) into a microcentrifuge tube.
-
Add an equal volume of 2x Denaturing Solution (e.g., 0.8 M NaOH, 20 mM EDTA) to the DNA.
-
Incubate at 100°C for 10 minutes to denature the DNA.[6]
-
Immediately transfer the tubes to an ice bath for at least 5 minutes to prevent re-annealing.[8]
-
Neutralize the samples by adding an equal volume of cold 2 M Ammonium Acetate (pH 7.0). Keep samples on ice until ready to load.[6]
2. Slot-Blot Manifold Assembly and DNA Application
-
Cut a piece of nitrocellulose membrane and two pieces of Whatman 3MM filter paper to the size of the manifold.
-
Pre-wet the filter papers and the nitrocellulose membrane in 6x SSC buffer for at least 10 minutes.[6]
-
Assemble the manifold by placing the two soaked filter papers onto the vacuum base, followed by the nitrocellulose membrane.
-
Place the top sample template over the membrane and clamp the apparatus shut.
-
Wash each well with 200 µL of 6x SSC buffer and apply a gentle vacuum to ensure the system is sealed.
-
Turn off the vacuum and gently load the 200 µL DNA samples into the appropriate wells.
-
Apply a gentle, even vacuum to draw the samples through the membrane.
-
Wash each well twice with 200 µL of 2x SSC to remove any unbound DNA.
-
Disassemble the manifold, remove the membrane with forceps, and let it air-dry for 10-15 minutes.
-
Place the membrane between two sheets of filter paper and bake in a vacuum oven at 80°C for 2 hours.[6]
3. Immunodetection
-
Place the baked membrane in a clean container and re-wet it with PBS-T.
-
Blocking: Add enough Blocking Buffer (e.g., 5% non-fat milk in PBS-T) to completely submerge the membrane. Incubate for 1 hour at room temperature with gentle agitation.[5][6]
-
Primary Antibody: Discard the blocking buffer. Add the primary antibody diluted to its optimal concentration in fresh blocking buffer. Incubate overnight at 4°C with gentle agitation.[5][6]
-
Washing: Discard the primary antibody solution. Wash the membrane 4 times for 15 minutes each with a generous volume of PBS-T.[5][6]
-
Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in blocking buffer. Incubate for 1-2 hours at room temperature with gentle agitation.[5][6]
-
Final Washes: Discard the secondary antibody solution. Wash the membrane 4 times for 15 minutes each with PBS-T.
-
Detection: Move the membrane to a clean surface. Prepare the ECL detection reagent according to the manufacturer's instructions and apply it evenly across the membrane.
-
Incubate for 1-5 minutes, then drain the excess reagent. Place the membrane in a plastic sheet protector and expose it to X-ray film or an imaging system to visualize the chemiluminescent signal.
References
- 1. bio-rad.com [bio-rad.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. sinobiological.com [sinobiological.com]
- 5. academic.oup.com [academic.oup.com]
- 6. DNA Slot Blot Repair Assay [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 10. arp1.com [arp1.com]
reducing background noise in 32P-postlabelling assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges encountered during 32P-postlabelling assays.
Troubleshooting Guide
This guide addresses specific issues that can lead to high background noise in 32P-postlabelling assays, presented in a question-and-answer format.
Issue 1: High Background Across the Entire TLC Plate
Question: Why is there high, uniform background noise across my entire TLC plate, obscuring the adduct spots?
Answer: High uniform background is often due to an excess of labeled normal (non-adducted) nucleotides or contaminants in the reaction. Here are the primary causes and solutions:
-
Incomplete Nuclease P1 Digestion: The nuclease P1 enrichment step is crucial for removing normal nucleotides before the labeling reaction. If this step is inefficient, the abundant normal nucleotides will be labeled by T4 polynucleotide kinase, leading to high background.[1][2]
-
Solution:
-
Optimize Enzyme Concentration: Ensure you are using the optimal concentration of nuclease P1. Titrate the enzyme to find the ideal amount for your experimental conditions.
-
Verify Buffer pH: Nuclease P1 works optimally at a specific pH. Ensure your digestion buffer is correctly prepared and the pH is verified.
-
Incubation Time: Increase the incubation time for the nuclease P1 digestion to ensure complete removal of normal nucleotides.
-
-
-
Suboptimal T4 Polynucleotide Kinase Activity: The labeling reaction itself can contribute to background if not properly optimized.
-
Solution:
-
ATP Concentration: The concentration of [γ-32P]ATP is critical. While a high concentration is needed for efficient labeling of adducts, an excessive amount can lead to higher background. The ATP/normal nucleotides ratio is an important factor to consider.[3][4]
-
Enzyme Quality: Ensure the T4 polynucleotide kinase is active and has been stored correctly. Avoid multiple freeze-thaw cycles.
-
-
-
Contaminated Reagents: Contaminants in DNA samples, enzymes, or buffers can interfere with the assay and increase background.
-
Solution:
-
DNA Purity: Ensure your DNA is free from RNA and other contaminants. Anion-exchange chromatography can be used to check DNA purity.
-
Reagent Quality: Use high-quality reagents and nuclease-free water. Prepare fresh buffers.
-
-
Issue 2: Smearing and Streaking on the TLC Plate
Question: What causes smearing or streaking of radioactivity on the TLC plate, making it difficult to resolve adduct spots?
Answer: Smearing on a TLC plate can result from several factors related to sample preparation, the TLC plate itself, or the chromatography conditions.
-
Incomplete Enzymatic Digestion of DNA: If the initial digestion of DNA to 3'-mononucleotides is incomplete, larger DNA fragments can be labeled, leading to streaking from the origin.
-
Solution:
-
Optimize Digestion Conditions: Ensure optimal concentrations of micrococcal nuclease and spleen phosphodiesterase and appropriate incubation times.
-
Check Enzyme Activity: Verify the activity of your digestion enzymes.
-
-
-
Poor Quality of TLC Plates: Inconsistent coating or impurities on the PEI-cellulose TLC plates can cause uneven solvent flow and smearing.
-
Solution:
-
Use High-Quality Plates: Utilize pre-coated plates from a reliable supplier.
-
Pre-wash Plates: Pre-washing the TLC plates with water or another suitable solvent can help remove impurities.
-
-
-
Incorrect Solvent Systems or Development Conditions: The composition and handling of the TLC solvents are critical for good separation.
-
Solution:
-
Fresh Solvents: Always use freshly prepared solvents for each dimension of the chromatography.
-
Chamber Saturation: Ensure the TLC tank is properly saturated with the solvent vapor to ensure even solvent migration.
-
Proper Drying: Thoroughly dry the plate between dimensions to prevent solvent mixing and smearing.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the nuclease P1 enrichment step?
A1: The nuclease P1 enrichment step is a critical procedure that significantly enhances the sensitivity of the 32P-postlabelling assay.[1][2] Nuclease P1 selectively cleaves the 3'-phosphate from normal deoxyribonucleoside 3'-monophosphates, converting them into deoxyribonucleosides. These dephosphorylated normal nucleosides are not substrates for T4 polynucleotide kinase and therefore will not be labeled.[1][5] In contrast, many adducted nucleotides are resistant to the action of nuclease P1, allowing them to be subsequently labeled and detected.[1][2] This specific labeling of adducts dramatically reduces background noise and can increase the sensitivity of the assay by 500- to 1000-fold.[1]
Q2: Can I use butanol extraction instead of nuclease P1 enrichment?
A2: Yes, butanol extraction is another common method for enriching DNA adducts. This technique relies on the principle that many bulky, hydrophobic adducts can be preferentially extracted into n-butanol, separating them from the more polar normal nucleotides. While both methods are effective, their efficiency can vary depending on the specific adducts being analyzed. For some adducts, butanol extraction may provide a higher recovery, while for others, nuclease P1 treatment is more effective.[6] For unknown adducts or complex mixtures, it may be beneficial to test both methods to determine the most sensitive approach.[6]
Q3: How can I optimize the T4 polynucleotide kinase labeling reaction to minimize background?
A3: Optimizing the T4 polynucleotide kinase reaction is key to achieving a good signal-to-noise ratio. Here are some key parameters to consider:
-
ATP Concentration: The ratio of ATP to the remaining normal nucleotides is crucial. Too much ATP can lead to the labeling of residual normal nucleotides and increase background.[3][4]
-
Enzyme Concentration: Use the minimum amount of T4 PNK necessary for efficient labeling of your adducts. Excess enzyme can contribute to background.
-
Incubation Time and Temperature: Follow the recommended incubation time and temperature for the enzyme. Prolonged incubation can sometimes increase non-specific labeling.
-
Inhibitors: Be aware of potential inhibitors of T4 PNK, such as ammonium ions, which may be present in your sample or buffers.
Q4: Are there alternatives to TLC for separating the labeled adducts?
A4: Yes, while TLC is the traditional method, High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are also used for separating 32P-postlabelled adducts.[7]
-
HPLC: HPLC can offer higher resolution and sensitivity for certain adducts and is more amenable to automation and quantification. It can be particularly useful for complex mixtures of adducts.[8]
-
PAGE: PAGE provides an alternative separation matrix and can be useful for resolving specific types of adducts.[7]
The choice of separation method depends on the specific adducts of interest, the complexity of the sample, and the available equipment.
Quantitative Data Summary
The following tables summarize quantitative data related to background reduction and assay optimization.
Table 1: Comparison of Adduct Enrichment Methods
| Enrichment Method | Remaining Normal Nucleotides (pmol from 10 µg DNA) | Relative Sensitivity | Reference |
| Nuclease P1 Digestion | ~4 | Varies by adduct; higher for NCDE | [3][6] |
| 1-Butanol Extraction | ~14 | Varies by adduct; higher for 2AA and TNF | [3][6] |
NCDE: Nitrosated Coal Dust Extract; 2AA: 2-Aminoanthracene; TNF: 2,4,7-Trinitro-9-fluorenone
Table 2: Detection Limits of Different 32P-Postlabelling Separation Methods
| Separation Method | Detection Limit (adducts / 10^9 nucleotides) | Reference |
| TLC | ~7 | [7] |
| PAGE | ~7 | [7] |
| HPLC | ~0.3 (3 adducts / 10^10) | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Nuclease P1 Enrichment Protocol (Adapted from Reddy & Randerath, 1986)
-
Start with DNA that has been enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
To the DNA digest (containing up to 10 µg of DNA), add a solution containing zinc acetate to a final concentration that supports nuclease P1 activity.
-
Add an optimized amount of Nuclease P1.
-
Incubate the reaction at the optimal temperature (typically 37°C) for a sufficient duration to allow for the dephosphorylation of normal nucleotides.
-
Terminate the reaction by adding a Tris base solution to raise the pH.
2. T4 Polynucleotide Kinase Labeling Protocol
-
To the nuclease P1-treated sample, add a labeling buffer containing bicine, dithiothreitol, spermidine, and MgCl2.
-
Add an appropriate amount of high-purity [γ-32P]ATP.
-
Add T4 polynucleotide kinase to initiate the labeling reaction.
-
Incubate at 37°C for the recommended time (e.g., 30 minutes).
-
The reaction can be stopped by adding apyrase to hydrolyze excess ATP, which can help reduce background on the chromatogram.
3. Multidirectional PEI-Cellulose TLC Protocol
-
Spot the 32P-labeled sample onto the origin of a PEI-cellulose TLC plate.
-
Develop the plate in the first dimension (D1) with a suitable solvent system.
-
Air dry the plate completely.
-
Develop the plate in the second dimension (D2), perpendicular to the first, with a different solvent system.
-
Air dry the plate.
-
For further separation, a third (D3) and even a fourth (D4) dimension can be run with different solvent systems, with thorough drying between each step.
-
After the final development, air dry the plate and visualize the separated adducts by autoradiography.
Visualizations
Diagram 1: 32P-Postlabelling Workflow for Background Reduction
Caption: Workflow for 32P-postlabelling with a focus on background reduction steps.
Diagram 2: Troubleshooting Logic for High Background
References
- 1. Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 3. Some quantitative considerations about DNA adduct enrichment procedures for 32P-postlabelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. promega.com [promega.com]
- 6. Comparison of DNA adduct detection between two enhancement methods of the 32P-postlabelling assay in rat lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-postlabeling of DNA adducts arising from complex mixtures: HPLC versus TLC separation applied to adducts from petroleum products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DNA Adduct Quantification
Welcome to the technical support center for DNA adduct quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the detection and quantification of DNA adducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for DNA adduct quantification?
A1: The primary techniques used for DNA adduct quantification include ³²P-postlabeling assays, immunoassays (like ELISA), and liquid chromatography-mass spectrometry (LC-MS).[1][2] Each method has its own set of advantages and limitations regarding sensitivity, specificity, and the structural information it can provide.[2] LC-MS is currently one of the most widely used techniques due to its high sensitivity and specificity.[2][3]
Q2: I am not getting a discernible signal for my DNA adducts. What are the possible reasons?
A2: Several factors could lead to a lack of signal. These include:
-
Low Adduct Abundance: The concentration of your adduct of interest may be below the detection limit of your chosen method.[4]
-
Inefficient DNA Hydrolysis: Incomplete enzymatic or chemical hydrolysis can prevent the release of adducted nucleosides or bases for analysis.[5]
-
Sample Loss During Cleanup: Significant loss of the analyte can occur during solid-phase extraction (SPE) or other sample enrichment steps.[6]
-
Ion Suppression (Matrix Effects) in LC-MS: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to a suppressed signal.[3][7][8]
-
Suboptimal Labeling Efficiency in ³²P-Postlabeling: Inefficient transfer of the ³²P label will result in a weak signal.
Q3: My results show high variability between replicates. What could be the cause?
A3: High variability can stem from inconsistencies in the experimental workflow. Key areas to investigate include:
-
Pipetting Errors: Inaccurate pipetting during standard preparation, sample dilution, or reagent addition.
-
Inconsistent Sample Preparation: Variations in DNA extraction, hydrolysis conditions (e.g., temperature, incubation time), or cleanup procedures between samples.[6]
-
Chromatography Issues: Fluctuations in retention time and peak shape can be caused by problems with the HPLC system, such as pump malfunctions, leaks, or column degradation.[9][10]
-
Instrument Instability: Fluctuations in the mass spectrometer's performance or the radioactivity counter for ³²P-postlabeling.
Q4: How can I be sure that the signal I am detecting is truly my adduct of interest?
A4: Adduct identification and confirmation are crucial. For LC-MS-based methods, this can be achieved by:
-
Tandem Mass Spectrometry (MS/MS): Comparing the fragmentation pattern of the analyte to that of a synthetic standard. A common fragmentation is the neutral loss of the 2'-deoxyribose moiety.[2][11]
-
High-Resolution Mass Spectrometry (HRMS): Obtaining an accurate mass measurement of the precursor ion to determine its elemental composition.[12]
-
Isotope-Labeled Internal Standards: Co-elution of the analyte with a stable isotope-labeled internal standard provides strong evidence for its identity.[13]
For ³²P-postlabeling, co-chromatography with a standard adduct spot is used for identification. However, this method does not provide structural confirmation.[14] Immunoassays rely on the specificity of the antibody, which can sometimes show cross-reactivity with other molecules.[2]
Troubleshooting Guides
Guide 1: LC-MS/MS Analysis
Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Troubleshooting Step |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column.[9] |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and that the organic solvent composition is optimal. Check for miscibility of solvents.[9] |
| Secondary Interactions with Stationary Phase | Add a competing agent to the mobile phase (e.g., a small amount of acid or base) to reduce secondary interactions. |
| Sample Overload | Reduce the injection volume or dilute the sample.[9] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector.[9] |
Problem: Retention Time Shifts
| Potential Cause | Troubleshooting Step |
| Pump Malfunction/Leaks | Check for leaks in the HPLC system. Ensure the pump is delivering a consistent flow rate. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase, ensuring accurate composition and thorough mixing. Degas the mobile phase to prevent air bubbles. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection.[9] |
Problem: Ion Suppression/Enhancement (Matrix Effects)
| Potential Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve chromatographic separation to separate the analyte from interfering compounds.[8] |
| Insufficient Sample Cleanup | Optimize the solid-phase extraction (SPE) or other cleanup steps to more effectively remove matrix components.[6] |
| Ionization Source Contamination | Clean the ion source of the mass spectrometer. |
| Use of a Stable Isotope-Labeled Internal Standard | This will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[13] |
Guide 2: ³²P-Postlabeling Assay
Problem: Low Labeling Efficiency
| Potential Cause | Troubleshooting Step |
| Degraded [γ-³²P]ATP | Use fresh, high-quality [γ-³²P]ATP. |
| Inactive T4 Polynucleotide Kinase | Use a new batch of enzyme and ensure proper storage conditions. |
| Suboptimal Reaction Conditions | Optimize the concentration of ATP, enzyme, and the incubation time and temperature. |
| Presence of Inhibitors | Ensure complete removal of potential inhibitors from the DNA digest. |
Problem: High Background/Spurious Spots on TLC Plate
| Potential Cause | Troubleshooting Step |
| Incomplete Digestion of Normal Nucleotides | Optimize the nuclease P1 digestion step to remove normal nucleotides before labeling. |
| Contaminated Reagents | Use high-purity reagents and water. |
| Over-exposure of the TLC Plate | Reduce the exposure time during autoradiography. |
Guide 3: Immunoassays (ELISA)
Problem: High Background Signal
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the concentration or incubation time of the blocking agent. |
| Non-specific Antibody Binding | Optimize the primary and secondary antibody concentrations. |
| Inadequate Washing | Increase the number of washing steps and the volume of washing buffer. |
Problem: Low Signal
| Potential Cause | Troubleshooting Step |
| Inactive Antibody or Antigen | Use fresh antibodies and ensure proper storage. Verify the integrity of the coated antigen. |
| Suboptimal Incubation Times/Temperatures | Optimize the incubation parameters for each step. |
| Incorrect Buffer pH or Composition | Ensure all buffers are at the correct pH and ionic strength. |
Experimental Protocols & Workflows
General Workflow for DNA Adduct Analysis by LC-MS/MS
Caption: General workflow for DNA adduct analysis using LC-MS/MS.
Detailed Protocol: Enzymatic Hydrolysis of DNA for LC-MS Analysis
-
DNA Denaturation: Resuspend isolated DNA in a buffer (e.g., 10 mM Tris-HCl, pH 7.4). Heat the DNA solution at 100°C for 5 minutes to denature the DNA, then immediately cool on ice.
-
Initial Digestion: Add nuclease P1 and alkaline phosphatase to the denatured DNA. Incubate at 37°C for 2-4 hours. The amounts of enzymes should be optimized based on the amount of DNA.
-
Second Digestion: Add phosphodiesterase I and continue the incubation at 37°C for another 2-4 hours or overnight.[15]
-
Enzyme Removal: Precipitate the enzymes by adding cold ethanol or by using a centrifugal filter unit.
-
Sample Cleanup: The resulting digest, containing deoxynucleosides, is then subjected to solid-phase extraction (SPE) to remove salts and other impurities before LC-MS/MS analysis.[6]
Logical Workflow for Troubleshooting Poor LC-MS/MS Signal
Caption: A logical workflow for troubleshooting poor signal in LC-MS/MS.
References
- 1. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracking matrix effects in the analysis of DNA adducts of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gtfch.org [gtfch.org]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. chromacademy.com [chromacademy.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. escholarship.org [escholarship.org]
- 14. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Recovery of 1,O(6)-Ethanoguanosine from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 1,O(6)-Ethanoguanosine from various biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a DNA adduct, a form of DNA damage, that can result from exposure to certain environmental carcinogens and endogenous processes. Accurate quantification of this adduct is crucial for studies in toxicology, cancer research, and for assessing the genotoxicity of new drug candidates as it can serve as a biomarker of DNA damage.
Q2: What are the primary challenges in recovering this compound from biological samples?
A2: The main challenges include the low abundance of the adduct in biological matrices, the complex nature of these samples (e.g., blood, urine, tissue), and the potential for degradation of the analyte during sample processing. Additionally, matrix effects can interfere with quantification by mass spectrometry.[1][2]
Q3: Which analytical technique is most suitable for the quantification of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other DNA adducts.[3] This technique offers high selectivity and the ability to detect and quantify very low levels of the analyte.
Q4: What is the role of an internal standard in the quantification of this compound?
A4: A stable isotope-labeled internal standard is highly recommended to compensate for variability during sample preparation and to correct for matrix effects in LC-MS/MS analysis.[4] This ensures higher accuracy and precision in the final quantitative results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Inefficient DNA extraction. | Ensure complete cell lysis and use a DNA extraction protocol optimized for your sample type. Consider enzymatic digestion of proteins to release DNA. |
| Incomplete enzymatic hydrolysis of DNA to nucleosides. | Optimize digestion conditions (enzyme concentration, incubation time, and temperature). Ensure the pH of the reaction buffer is optimal for the enzymes used. | |
| Analyte loss during solid-phase extraction (SPE). | Select an appropriate SPE sorbent based on the polarity of this compound. A two-step SPE approach using different sorbents can improve recovery of a wide range of adducts.[1][5] Optimize the wash and elution solvent compositions and volumes to prevent analyte breakthrough or incomplete elution.[6] | |
| Poor retention on the immunoaffinity column. | Ensure the antibody has a high affinity and specificity for this compound. Check the pH and salt concentration of the binding buffer to ensure optimal antibody-antigen interaction. | |
| Incomplete elution from the immunoaffinity column. | Use a denaturing elution buffer (e.g., low pH glycine or a high concentration of organic solvent) to disrupt the antibody-antigen interaction. Optimize the elution volume and incubation time. | |
| Poor Peak Shape in LC-MS/MS | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and column temperature. Ensure the pH of the mobile phase is appropriate for the analyte's pKa. |
| Contamination of the LC system or column. | Flush the system with a strong solvent. If the problem persists, replace the column. | |
| Signal Suppression or Enhancement in MS | Matrix effects from co-eluting endogenous compounds.[1][7] | Improve sample cleanup using a more selective SPE protocol or immunoaffinity purification.[4] Adjust the chromatographic method to separate the analyte from interfering matrix components.[1] The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects.[4] |
| Suboptimal ionization source parameters. | Optimize source parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage to maximize the signal for this compound.[8] | |
| Inconsistent Quantitative Results | Variability in sample preparation. | Ensure consistent and precise execution of all steps in the protocol. Use an automated SPE system for higher reproducibility.[9] |
| Degradation of the analyte. | Keep samples on ice or at 4°C during processing. Store extracts at -80°C. Avoid repeated freeze-thaw cycles. | |
| Poor linearity of the calibration curve. | This can be caused by ion pairing or analyte aggregation.[10] Ensure calibration standards are prepared accurately and are in a matrix that mimics the samples as closely as possible. If using ESI-MS, be aware of detector saturation at high concentrations. |
Quantitative Data Summary
The following tables summarize typical recovery data for nucleoside adducts using solid-phase extraction (SPE). While specific data for this compound is limited, these values for similar compounds provide a useful reference.
Table 1: Single-Step Solid-Phase Extraction Recovery of Nucleoside Adducts from Urine
| SPE Sorbent | Analyte Class | Average Recovery (%) |
| Polymeric Reversed-Phase | Polar Nucleosides | 50 - 80 |
| Non-polar Nucleosides | 80 - 100+ | |
| Mixed-Mode Cation Exchange | Basic Nucleosides | 70 - 95 |
Data synthesized from multiple sources indicating general performance.
Table 2: Two-Step Solid-Phase Extraction Recovery of a Cocktail of 20 Nucleoside Adduct Standards from Urine
| SPE Column Combination | Number of Standards with >75% Recovery |
| ENV+ followed by PHE | 18 out of 20 |
| C18 followed by PHE | 15 out of 20 |
| WAX followed by PHE | 14 out of 20 |
Adapted from a study on urinary nucleic acid adductomics. ENV+, PHE, C18, and WAX are different types of SPE sorbents.[1][5]
Experimental Protocols
Protocol 1: DNA Extraction from Biological Tissue
-
Homogenization: Homogenize 50-100 mg of tissue in a suitable lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and proteinase K.
-
Lysis: Incubate the homogenate at 56°C for 1-3 hours, or until the tissue is completely lysed.
-
DNA Binding: Add ethanol to the lysate and apply the mixture to a silica-based spin column.
-
Washing: Wash the column with a wash buffer containing ethanol to remove proteins and other impurities.
-
Elution: Elute the purified DNA from the column with a low-salt elution buffer or nuclease-free water.
Protocol 2: Enzymatic Hydrolysis of DNA to Nucleosides
-
Denaturation: Denature 10-20 µg of purified DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice.
-
First Digestion: Add nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside 3'-monophosphates.
-
Second Digestion: Add alkaline phosphatase and continue the incubation at 37°C for another 2 hours to dephosphorylate the mononucleotides to deoxynucleosides.
-
Enzyme Removal: Remove the enzymes by ultrafiltration or protein precipitation.
Protocol 3: Solid-Phase Extraction (SPE) of this compound
-
Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.[11]
-
Sample Loading: Load the hydrolyzed DNA sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and other nucleosides with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Protocol 4: Immunoaffinity Purification of O(6)-Alkylguanine Adducts
-
Antibody Immobilization: Covalently couple a monoclonal antibody specific for O(6)-alkylguanines to activated Sepharose or magnetic beads.
-
Column/Bead Equilibration: Equilibrate the immunoaffinity matrix with a binding buffer (e.g., phosphate-buffered saline).
-
Sample Incubation: Incubate the hydrolyzed DNA sample with the equilibrated immunoaffinity matrix to allow the antibody to capture the this compound.
-
Washing: Wash the matrix extensively with the binding buffer to remove non-specifically bound nucleosides.
-
Elution: Elute the captured this compound with a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5).
-
Neutralization: Immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.0).
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: DNA damage and repair pathways for O(6)-alkylguanine adducts.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Immunoaffinity purification of human O6-alkylguanine-DNA alkyltransferase using newly developed monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Linearity Troubleshooting - Chromatography Forum [chromforum.org]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Collision Energy for 1,O(6)-Ethanoguanosine Fragmentation in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,O(6)-Ethanoguanosine analysis via tandem mass spectrometry (MS/MS). The following sections offer insights into optimizing collision energy for efficient fragmentation and reliable identification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing the expected precursor ion for this compound in my MS1 scan. What should I check?
A1:
-
Sample Concentration: Ensure your sample is appropriately concentrated. Dilute samples may not produce a strong enough signal, while overly concentrated samples can lead to ion suppression.[1]
-
Ionization Efficiency: The choice of ionization technique and its parameters are critical. For modified nucleosides, electrospray ionization (ESI) in positive mode is common. Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flows to maximize the signal of the protonated molecule [M+H]⁺.[1]
-
Instrument Calibration: Verify that the mass spectrometer is properly tuned and calibrated. Regular calibration ensures accurate mass measurements.[1]
-
Mobile Phase Composition: Ensure the mobile phase is compatible with ESI and your analyte. The presence of non-volatile salts or incompatible solvents can suppress ionization.
Q2: I am observing the precursor ion, but I am not getting any significant fragment ions in my MS/MS spectrum. What is the issue?
A2:
-
Collision Energy (CE) is too low: The applied collision energy may be insufficient to induce fragmentation. Gradually increase the collision energy in increments to find the optimal setting for your instrument and specific compound.
-
Incorrect Precursor Selection: Double-check that the correct m/z value for the this compound precursor ion is being isolated in the quadrupole.
-
Collision Cell Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure is within the manufacturer's recommended range. Low pressure will result in inefficient collisional activation.
Q3: I see many fragment ions, but the fragmentation pattern is inconsistent between runs. What could be the cause?
A3:
-
Fluctuating Source Conditions: Instability in the ESI source can lead to variable ion populations entering the mass spectrometer, resulting in inconsistent fragmentation. Check for a stable spray and consistent ion signal in the MS1 scan.
-
In-source Fragmentation: A high cone or declustering potential can cause the precursor ion to fragment in the ion source before it reaches the collision cell.[2] This can lead to a complex and misleading MS/MS spectrum. Try reducing the in-source fragmentation by lowering these voltages.
-
Stepped Collision Energy: If you are using a stepped collision energy approach, ensure the parameters are consistent across all experiments.[3][4]
Q4: What is the major fragmentation pathway for this compound and what are the expected key fragment ions?
A4: For modified 2'-deoxyguanosine adducts, the most common fragmentation pathway upon collision-induced dissociation (CID) is the cleavage of the N-glycosidic bond between the deoxyribose sugar and the nucleobase.[2][5][6][7] This results in a characteristic neutral loss of the 2'-deoxyribose moiety (116 Da).[2][3][8] The major observed ion will therefore be the protonated 1,O(6)-ethanoguanine base. Further fragmentation of this modified base can occur at higher collision energies.
Experimental Protocol: Optimizing Collision Energy
A systematic approach is necessary to determine the optimal collision energy for the fragmentation of this compound.
-
Infuse a standard solution of this compound at a known concentration directly into the mass spectrometer.
-
Optimize the ion source parameters in MS1 mode to achieve a stable and intense signal for the [M+H]⁺ precursor ion.
-
Switch to MS/MS mode and select the [M+H]⁺ ion for fragmentation.
-
Perform a collision energy ramp experiment. Start with a low collision energy (e.g., 5 eV) and incrementally increase it (e.g., in steps of 2-5 eV) up to a higher energy (e.g., 50-60 eV).
-
Monitor the intensity of the precursor and fragment ions at each collision energy step.
-
Plot the ion intensities as a function of collision energy. The optimal collision energy for a specific fragment ion is the energy at which its intensity is maximized. For general fragmentation, an energy that provides a good balance of precursor depletion and fragment ion abundance is often chosen.
-
Consider a stepped collision energy approach. Applying multiple collision energies (e.g., a ramp of 20, 30, and 40 eV) in a single scan can provide a wider range of fragment ions, which can be beneficial for structural confirmation.[3]
Quantitative Data Summary
The optimal collision energy is instrument-dependent. The following table provides a general starting range for collision energy optimization for modified guanosine nucleosides on a triple quadrupole mass spectrometer.
| Analyte Class | Precursor Ion | Key Fragment Ion | Typical Collision Energy (eV) Range | Reference |
| O⁶-alkyl-2'-deoxyguanosine | [M+H]⁺ | [BH₂]⁺ (protonated base) | 20 - 40 | [5][6] |
| General DNA Adducts | [M+H]⁺ | Neutral loss of 116 Da | 25 - 35 | [2][3] |
Note: [BH₂]⁺ refers to the protonated nucleobase. The optimal collision energy should be empirically determined for this compound on your specific instrument.
Visualizations
Caption: Workflow for optimizing collision energy for this compound.
Caption: Proposed fragmentation pathway for this compound in MS/MS.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Is High Resolution a Strict Requirement for Mass Spectrometry-Based Cellular DNA Adductomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Etheno-DNA Adducts as Biomarkers for Vinyl Chloride Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of etheno-DNA adducts, specifically 1,N6-ethenoadenine (εA), 3,N4-ethenocytosine (εC), and N2,3-ethenoguanine (εG), as biomarkers for vinyl chloride (VC) exposure. Their performance is evaluated against other established and proposed biomarkers, supported by experimental data. Detailed methodologies for key analytical techniques are also presented to facilitate the replication and validation of these findings.
Introduction to Vinyl Chloride Biomarkers
Vinyl chloride, a known human carcinogen, undergoes metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive electrophilic intermediates: 2-chloroethylene oxide (CEO) and 2-chloroacetaldehyde (CAA).[1][2] These metabolites can covalently bind to DNA, forming various adducts. The most abundant of these is 7-(2'-oxoethyl)guanine (7OEG); however, the promutagenic etheno adducts (εA, εC, and εG) are considered more critical in VC-induced carcinogenesis due to their miscoding properties and persistence.[3][4][5]
The validation of sensitive and specific biomarkers is crucial for assessing human exposure to VC, understanding its mechanisms of toxicity, and for risk assessment. This guide compares the utility of etheno-DNA adducts with other biomarkers of VC exposure.
Comparative Analysis of Vinyl Chloride Biomarkers
The ideal biomarker for VC exposure should be sensitive, specific, have a dose-dependent response, and a sufficiently long half-life to be detectable after exposure. The following tables summarize the performance of key VC biomarkers based on available experimental data.
Table 1: Performance Comparison of Vinyl Chloride Biomarkers
| Biomarker | Matrix | Sensitivity | Specificity | Half-life | Dose-Response Relationship | Key Limitations |
| Etheno-DNA Adducts (εA, εC, εG) | Tissue DNA, Urine | High | High (directly linked to VC metabolites) | Long (persistent in tissues)[3] | Supralinear at low doses, plateaus at higher doses[6] | Technically demanding analysis; background levels from endogenous sources exist.[7] |
| 7-(2'-oxoethyl)guanine (7OEG) | Tissue DNA | High | High | Short (~62 hours in rats)[3] | Linear over a range of exposures. | Rapidly repaired, making it a marker of recent exposure. |
| Thiodiglycolic Acid (TDGA) | Urine | Moderate | Low (not specific to VC)[8][9] | Short (rapidly excreted)[9] | Correlates with high-level exposure. | Not specific to VC; can be a metabolite of other compounds.[9] |
| N-acetyl-S-(2-hydroxyethyl)-cysteine (NAHEC) | Urine | Moderate | Low | Short | Correlates with exposure. | Not specific to VC.[8] |
| Vinyl Chloride | Expired Air | Low to Moderate | High | Very Short | Correlates with recent, high-level exposure. | Only useful for recent, moderate-to-high exposures.[8] |
Table 2: Quantitative Data on Etheno-DNA Adducts in Experimental Models
| Adduct | Species/Model | Exposure | Tissue | Adduct Level (adducts/108 nucleotides) | Reference |
| N2,3-ethenoguanine (εG) | Sprague-Dawley Rats (weanling) | 600 ppm VC, 4h/day, 5 days | Liver | 181 ± 25 | [10] |
| 7-(2'-oxoethyl)guanine (7OEG) | Sprague-Dawley Rats (weanling) | 600 ppm VC, 4h/day, 5 days | Liver | 16200 ± 3600 | [10] |
| 1,N6-ethenoadenine (εA) | Sprague-Dawley Rats (adult) | 500 ppm VC, 4h/day, 5 days/week, 8 weeks | Liver | 4.1 ± 1.5 (induced) | [7] |
| 3,N4-ethenocytosine (εC) | Sprague-Dawley Rats (adult) | 500 ppm VC, 4h/day, 5 days/week, 8 weeks | Liver | 7.8 ± 1.2 (induced) | [7] |
Signaling Pathways and Experimental Workflows
Vinyl Chloride Metabolic Activation and DNA Adduct Formation
The metabolic pathway of vinyl chloride is a critical component in understanding its carcinogenicity. The following diagram illustrates the key steps from VC metabolism to the formation of DNA adducts.
Caption: Metabolic activation of vinyl chloride to reactive intermediates and subsequent formation of DNA adducts, leading to mutations and cancer.
Experimental Workflow for Etheno-DNA Adduct Analysis
The quantification of etheno-DNA adducts from biological samples is a multi-step process that requires high sensitivity and specificity. The following diagram outlines a typical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: A generalized experimental workflow for the analysis of etheno-DNA adducts from biological samples using LC-MS/MS.
Experimental Protocols
Protocol for Quantification of Etheno-DNA Adducts by LC-MS/MS
This protocol is a generalized procedure based on common methodologies for the analysis of etheno-DNA adducts.[11][12][13]
1. DNA Extraction and Purification:
-
Homogenize tissue samples in a suitable lysis buffer.
-
Extract DNA using standard phenol-chloroform extraction or commercially available DNA isolation kits.
-
Treat the extracted DNA with RNase and proteinase K to remove RNA and protein contamination.
-
Precipitate DNA with ethanol and resuspend in nuclease-free water.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry.
2. DNA Hydrolysis:
-
To 100 µg of purified DNA, add a stable isotope-labeled internal standard for each adduct to be quantified.
-
Perform enzymatic hydrolysis to break down the DNA into individual nucleosides. This is typically a multi-step process:
-
Incubate with nuclease P1 to digest DNA to deoxynucleoside 3'-monophosphates.
-
Follow with alkaline phosphatase treatment to dephosphorylate the mononucleotides to deoxynucleosides.
-
-
Terminate the reaction and prepare the sample for purification.
3. Sample Purification:
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove salts and other polar impurities. Elute the nucleosides with methanol.
-
Immunoaffinity Purification: For higher specificity and sensitivity, use an immunoaffinity column containing monoclonal antibodies specific to the etheno adduct of interest. This allows for selective enrichment of the target adducts.[11][12]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 or graphitized carbon column for separation of the nucleosides.
-
Employ a gradient elution with a mobile phase typically consisting of aqueous and organic solvents (e.g., water with formic acid and methanol or acetonitrile).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
-
Monitor the specific precursor-to-product ion transitions for each native and isotope-labeled adduct.
-
5. Quantification:
-
Generate a standard curve using known concentrations of the etheno adduct standards and their corresponding internal standards.
-
Calculate the concentration of the etheno adducts in the DNA sample by comparing the peak area ratio of the native adduct to its internal standard against the standard curve.
-
Express the results as the number of adducts per 106 or 108 normal nucleotides.
Conclusion
Etheno-DNA adducts, particularly εA, εC, and εG, serve as highly specific and sensitive biomarkers for vinyl chloride exposure. Their long persistence in tissues provides a significant advantage over biomarkers of recent exposure, such as VC in expired air or urinary metabolites like thiodiglycolic acid. While the analytical methods for etheno-adduct detection are more complex, their high specificity and direct link to the mutagenic potential of vinyl chloride make them invaluable tools for risk assessment and mechanistic studies. The continued development and refinement of LC-MS/MS methods are expected to further enhance the utility of these biomarkers in both research and regulatory settings.
References
- 1. VINYL CHLORIDE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Etheno adducts formed in DNA of vinyl chloride-exposed rats are highly persistent in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the miscoding properties of 1,N6-ethenoadenine and 3,N4-ethenocytosine, DNA reaction products of vinyl chloride metabolites, during in vitro DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the miscoding properties of 1,N6-ethenoadenine and 3,N4-ethenocytosine, DNA reaction products of vinyl chloride metabolites, during in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular dosimetry and repair of N(2),3-ethenoguanine in rats exposed to vinyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of etheno DNA adducts in carcinogenesis induced by vinyl chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Vinyl Chloride - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
A Comparative Analysis of 1,O(6)-Ethanoguanosine and N2,3-Ethenoguanine Levels in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formation, biological implications, and quantitative levels of two structurally related DNA adducts: 1,O(6)-ethanoguanosine (a conceptual analog to the well-studied 1,N2-ethenoguanine) and N2,3-ethenoguanine. This comparison is supported by experimental data to aid researchers in understanding the differential roles of these adducts in toxicology and carcinogenesis.
Introduction to Etheno DNA Adducts
Etheno DNA adducts are a class of cyclic DNA lesions formed from the reaction of DNA with bifunctional electrophiles. These adducts can arise from both exogenous sources, such as exposure to the industrial chemical vinyl chloride, and endogenous processes like lipid peroxidation.[1] Their formation is a critical event in chemical carcinogenesis as they can lead to mutations if not repaired.[2][3] This guide focuses on two key guanine adducts: 1,N2-ethenoguanine (1,N2-εG), often studied as its deoxynucleoside 1,N2-etheno-2'-deoxyguanosine, and N2,3-ethenoguanine (N2,3-εG).
Biological Significance and Mutagenicity
N2,3-Ethenoguanine (N2,3-εG) is the most abundant etheno adduct found both endogenously and after exposure to vinyl chloride.[2] It is a potent mutagen that primarily induces G to A transition mutations.[2][3] This specific mutational signature has been observed in tumors associated with vinyl chloride exposure.[2] N2,3-εG is poorly repaired by some DNA repair enzymes, such as AlkB, which contributes to its persistence in the genome.[2]
1,N2-Ethenoguanine (1,N2-εG) , in contrast, is formed to a greater extent from endogenous oxidative processes, such as lipid peroxidation.[4][5] While also mutagenic, 1,N2-εG induces a broader range of mutations, including various base substitutions and frameshift mutations.[2] Both 1,N2-εG and N2,3-εG can act as strong blocks to DNA replication, and their bypass by translesion synthesis polymerases can be mutagenic.[2]
Comparative Quantitative Levels
The relative abundance of 1,N2-εG and N2,3-εG can vary significantly depending on the source of the DNA damage. The following table summarizes quantitative data from key experimental studies.
| Biological Sample/Condition | 1,N2-εG Level | N2,3-εG Level | Ratio (1,N2-εG : N2,3-εG) | Reference |
| Calf Thymus DNA + Ethyl Linoleate (peroxidizing) | Predominant | Minor | 5:1 | [4][5] |
| Calf Thymus DNA + 4-Hydroxynonenal (peroxidizing) | Predominant | Minor | 38:1 | [4][5] |
| DNA + Vinyl Chloride Metabolite (2-chloroethylene oxide) | Not Detected | Detected | - | [4][5] |
| Hepatocyte DNA from Rats Exposed to 1100 ppm Vinyl Chloride | Not Detected | Detected | - | [4][5] |
Experimental Protocols for Quantification
The accurate quantification of 1,N2-εG and N2,3-εG in biological samples is crucial for assessing their roles in disease. Mass spectrometry-based methods are the gold standard for their sensitive and specific detection.
Immunoaffinity/Gas Chromatography/High-Resolution Mass Spectrometry (IA/GC/HRMS)
This method offers high sensitivity and specificity for the simultaneous quantification of both adducts.[5]
1. DNA Isolation and Hydrolysis:
-
Genomic DNA is isolated from tissues or cells using standard protocols.
-
The DNA is subjected to neutral thermal hydrolysis to release the adducted purine bases.
2. Immunoaffinity Purification:
-
The DNA hydrolysate is passed through an immunoaffinity column containing antibodies specific for both 1,N2-εG and N2,3-εG.
-
The adducts are selectively retained on the column while unmodified bases are washed away.
-
The purified adducts are then eluted from the column.
3. Derivatization:
-
The eluted adducts are derivatized with a fluorinating agent, such as pentafluorobenzyl bromide (PFBBr), to enhance their volatility and detection by gas chromatography with electron capture negative chemical ionization.
4. GC/HRMS Analysis:
-
The derivatized adducts are separated by gas chromatography and detected by a high-resolution mass spectrometer.
-
Quantification is achieved by comparing the signal of the native adduct to that of a known amount of a stable isotope-labeled internal standard added at the beginning of the procedure.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a widely used, highly sensitive, and specific method for the analysis of DNA adducts that does not typically require derivatization.
1. DNA Isolation and Enzymatic Hydrolysis:
-
High-purity DNA is isolated from the biological matrix.
-
The DNA is enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
2. Solid-Phase Extraction (SPE) Cleanup:
-
The digested DNA sample is loaded onto an SPE cartridge to remove interfering substances and enrich the adducts of interest.
-
The adducts are eluted with an appropriate solvent.
3. UPLC Separation:
-
The purified sample is injected into a UPLC system equipped with a reverse-phase column.
-
A gradient of aqueous and organic mobile phases is used to separate the target adducts from other deoxynucleosides.
4. MS/MS Detection:
-
The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 1,N2-etheno-2'-deoxyguanosine and N2,3-etheno-2'-deoxyguanosine are monitored for highly selective and sensitive quantification.
-
Stable isotope-labeled internal standards are used for accurate quantification.
Signaling Pathways and Cellular Response
The presence of 1,N2-εG and N2,3-εG in the genome triggers the DNA Damage Response (DDR), a complex network of signaling pathways that coordinate cell cycle checkpoints, DNA repair, and apoptosis. The primary repair pathway for these lesions is Base Excision Repair (BER).
Conclusion
Both 1,N2-ethenoguanine and N2,3-ethenoguanine are significant DNA adducts with distinct origins and mutagenic properties. N2,3-εG is a hallmark of vinyl chloride exposure and a potent inducer of G to A transitions, while 1,N2-εG is more prominently formed through endogenous lipid peroxidation and leads to a wider array of mutations. The choice of analytical method for their quantification depends on the required sensitivity and the available instrumentation, with mass spectrometry-based techniques being the methods of choice. Understanding the relative levels and biological consequences of these adducts is critical for assessing cancer risk and developing strategies for prevention and therapy.
References
- 1. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation sequencing reveals the biological significance of the N2,3-ethenoguanine lesion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The vinyl chloride DNA derivative N2,3-ethenoguanine produces G----A transitions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simultaneous quantitation of N(2),3-ethenoguanine and 1,N(2)-ethenoguanine with an immunoaffinity/gas chromatography/high-resolution mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: LC-MS/MS vs. ³²P-Postlabelling for the Quantification of 1,O⁶-Ethanoguanosine
A comprehensive guide for researchers navigating the analytical landscape for detecting the pro-mutagenic DNA adduct, 1,O⁶-ethanoguanosine. This guide provides a detailed comparison of two powerful techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabelling, empowering you to make an informed decision for your research needs.
The detection and quantification of DNA adducts, such as 1,O⁶-ethanoguanosine, are critical in the fields of toxicology, cancer research, and drug development. These adducts, formed by the covalent binding of reactive metabolites to DNA, can lead to mutations and initiate carcinogenesis. The choice of analytical method is paramount for obtaining accurate and reliable data. This guide provides a thorough cross-validation of two widely used techniques, LC-MS/MS and ³²P-postlabelling, for the analysis of 1,O⁶-ethanoguanosine and structurally related adducts.
Quantitative Performance: A Comparative Overview
The selection of an appropriate analytical method hinges on its quantitative performance. The following table summarizes key metrics for LC-MS/MS and ³²P-postlabelling based on published data for 1,O⁶-ethanoguanosine and analogous DNA adducts.
| Parameter | LC-MS/MS | ³²P-Postlabelling | Key Considerations |
| Limit of Detection (LOD) | Adducts in 10⁸-10⁹ nucleotides[1][2] | 1 adduct in 10⁹-10¹⁰ nucleotides[3][4][5][6] | ³²P-Postlabelling generally offers higher sensitivity. |
| Limit of Quantification (LOQ) | ~0.2 adducts/10⁸ nucleotides for O⁶-alkyl-dG[2] | ~5 adducts in 10⁸ nucleotides for etheno adducts[7] | Method-dependent and can be influenced by the specific adduct and matrix. |
| DNA Sample Requirement | Typically 50-500 µg[1] | Typically 1-10 µg[3][5][6] | ³²P-Postlabelling is advantageous when sample amounts are limited. |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Lower (potential for co-eluting, interfering species)[1] | LC-MS/MS provides unambiguous structural confirmation. |
| Throughput | Higher (amenable to automation) | Lower (labor-intensive and time-consuming) | LC-MS/MS is better suited for analyzing large sample sets. |
| Cost & Infrastructure | High initial instrument cost | Requires handling of radioactive materials and associated safety infrastructure | Both require specialized equipment and expertise. |
Experimental Workflows: A Visual Guide
To further elucidate the practical differences between the two methodologies, the following diagrams illustrate the typical experimental workflows for the analysis of DNA adducts.
Detailed Experimental Protocols
LC-MS/MS Method for 1,O⁶-Ethanoguanosine (A Representative Protocol)
This protocol is a synthesized representation based on methods for similar DNA adducts.
-
DNA Isolation and Digestion:
-
Isolate DNA from the biological matrix of interest using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
Enzymatically digest 50-100 µg of DNA to individual deoxynucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
-
Sample Cleanup:
-
Purify the digested DNA sample using solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering substances.
-
Elute the adducted nucleosides and evaporate to dryness. Reconstitute the sample in a small volume of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.
-
Separate the analytes using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with a modifier like formic acid.
-
Perform detection and quantification using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of 1,O⁶-ethanoguanosine and an appropriate internal standard.[2][8]
-
³²P-Postlabelling Method for 1,O⁶-Ethanoguanosine (A Representative Protocol)
This protocol is a generalized procedure based on established ³²P-postlabelling methods.[3][6]
-
DNA Digestion and Adduct Enrichment:
-
Digest 1-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than adducted ones.
-
-
Radiolabeling:
-
Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts using either two-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by HPLC.[4]
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography of the TLC plate.
-
Quantify the amount of adduct by excising the corresponding spots from the TLC plate and measuring the radioactivity using liquid scintillation counting or by using an online radioisotope detector with HPLC.
-
Concluding Remarks
Both LC-MS/MS and ³²P-postlabelling are powerful techniques for the analysis of 1,O⁶-ethanoguanosine. The choice between them depends on the specific requirements of the study.
-
³²P-postlabelling remains a gold standard for studies requiring the highest sensitivity and where the amount of available DNA is limited. Its primary drawbacks are the use of radioactivity, lower throughput, and lower specificity compared to LC-MS/MS.
-
LC-MS/MS offers high specificity, structural confirmation, and higher throughput, making it ideal for studies with larger sample cohorts and where unambiguous identification is critical. While its sensitivity is often comparable to ³²P-postlabelling, it typically requires a larger initial DNA sample.
For researchers aiming to conduct a comprehensive analysis of 1,O⁶-ethanoguanosine, a cross-validation approach using both methods on a subset of samples can provide the highest level of confidence in the obtained results. This allows for the leveraging of the exceptional sensitivity of ³²P-postlabelling and the unequivocal structural confirmation provided by LC-MS/MS.
References
- 1. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 32P-postlabeling method for simultaneous detection and quantification of exocyclic etheno and propano adducts in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Mutagenicity of O6-Alkylguanine Adducts: A Guide for Researchers
A comprehensive analysis of the mutagenic potential of various O6-alkylguanine DNA adducts, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.
The alkylation of the O6 position of guanine in DNA is a critical form of DNA damage, strongly implicated in mutagenesis and carcinogenesis. Various environmental and endogenous agents can introduce different alkyl groups at this position, leading to a range of mutagenic outcomes. This guide provides a comparative overview of the mutagenicity of four key O6-alkylguanine adducts: O6-methylguanine (m6G), O6-ethylguanine (e6G), O6-carboxymethylguanine (O6-CMG), and O6-hydroxyethylguanine (O6-HEG).
Quantitative Comparison of Mutagenicity
The mutagenic potential of O6-alkylguanine adducts is significantly influenced by the nature of the alkyl group, the cellular repair capacity, and the specific experimental system. The following tables summarize key quantitative data from studies investigating the mutagenicity of these adducts.
| Adduct | Cell Line/Organism | Repair Status | Mutation Frequency (%) | Predominant Mutation | Reference |
| O6-Methylguanine (m6G) | Chinese Hamster Ovary (CHO) | mex- (Repair Deficient) | ~19 | G → A | [1] |
| Escherichia coli | Repair Competent | 6 | G → A | [2] | |
| O6-Ethylguanine (e6G) | Chinese Hamster Ovary (CHO) | mex- (Repair Deficient) | ~11 | G → A | [1] |
| Escherichia coli | Repair Competent | 11 | G → A | [2] | |
| O6-Carboxymethylguanine (O6-CMG) | Human cells (in vitro) | N/A | Data not available in direct comparison | G → A, G → C | [3] |
| O6-Hydroxyethylguanine (O6-HEG) | N/A | N/A | Data not available | N/A | [4] |
Note: The direct quantitative comparison of O6-CMG and O6-HEG with m6G and e6G is limited by the availability of studies using identical experimental systems. O6-CMG is known to be a mutagenic lesion that can be bypassed by translesion synthesis polymerases, leading to the misincorporation of dAMP or dCMP opposite the adduct[3]. Information on the mutagenicity of O6-HEG is sparse in the currently available literature[4].
Experimental Protocols
Understanding the methodologies used to assess the mutagenicity of these adducts is crucial for interpreting the data and designing future experiments. Below are detailed protocols for key experimental approaches.
Site-Specific Mutagenesis Assay in Mammalian Cells
This method allows for the precise investigation of the mutagenic potential of a single, defined DNA adduct within a mammalian cell context.
Objective: To determine the frequency and types of mutations induced by a specific O6-alkylguanine adduct integrated into the genome of a mammalian cell line.
Materials:
-
Plasmid vector (e.g., pKE15) containing a unique restriction site (e.g., PstI).
-
Synthetic oligonucleotides with and without the desired O6-alkylguanine adduct.
-
Mammalian cell line (e.g., Chinese Hamster Ovary - CHO) with both repair-proficient (mex+) and repair-deficient (mex-) variants.
-
Transfection reagent.
-
Cell culture reagents.
-
Genomic DNA extraction kit.
-
PCR reagents, including primers flanking the integration site.
-
Restriction enzymes.
-
DNA sequencing reagents.
Procedure:
-
Vector Construction: A plasmid vector is engineered to contain a single O6-alkylguanine adduct at a specific site. This is typically achieved by ligating a synthetic oligonucleotide containing the adduct into a gapped-duplex vector.
-
Transfection: The adducted and control (unadducted) vectors are transfected into both repair-proficient (e.g., mex+) and repair-deficient (e.g., mex-) mammalian cells.
-
Genomic Integration and Replication: The transfected plasmids integrate into the host cell's genome and replicate along with the cellular DNA.
-
Genomic DNA Extraction: After a sufficient period for replication and mutation fixation, genomic DNA is isolated from the cultured cells.
-
PCR Amplification: The region of the integrated vector containing the original adduct site is amplified by PCR using specific primers.
-
Mutation Analysis: The PCR products are analyzed for mutations. This can be done by restriction digestion analysis (if the mutation alters a restriction site) and by direct DNA sequencing to identify the precise nature of the mutations.
-
Calculation of Mutation Frequency: The mutation frequency is calculated as the ratio of mutant sequences to the total number of sequences analyzed[1][5].
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of chemical compounds.
Objective: To determine if a chemical agent that forms O6-alkylguanine adducts can induce reverse mutations in a histidine-requiring strain of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA100, TA1535 for base-pair substitutions).
-
Test compound and positive/negative controls.
-
S9 fraction (for metabolic activation).
-
Top agar.
-
Minimal glucose agar plates.
-
Histidine/biotin solution.
Procedure:
-
Strain Preparation: Overnight cultures of the Salmonella typhimurium tester strains are grown.
-
Metabolic Activation: The test compound is mixed with the S9 fraction (a liver homogenate that provides metabolic enzymes) if metabolic activation is required to convert the compound into its mutagenic form.
-
Exposure: The bacterial culture is exposed to the test compound (with or without S9) in molten top agar containing a trace amount of histidine and biotin.
-
Plating: The mixture is poured onto minimal glucose agar plates. The small amount of histidine allows the bacteria to undergo a few rounds of replication, which is necessary for mutations to be fixed.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: Only bacteria that have undergone a reverse mutation (revertants) that restores their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: The mutagenicity of the compound is determined by comparing the number of revertant colonies on the test plates to the number on the negative control plates[6][7][8][9][10].
In Vitro DNA Polymerase Fidelity Assay
This assay measures the ability of a DNA polymerase to accurately replicate past a specific DNA lesion in a template strand.
Objective: To determine the frequency and type of nucleotides incorporated by a DNA polymerase opposite a specific O6-alkylguanine adduct.
Materials:
-
DNA template containing a single, site-specific O6-alkylguanine adduct.
-
Primer that anneals to the template upstream of the adduct.
-
DNA polymerase.
-
dNTPs.
-
Reaction buffer.
-
Gel electrophoresis equipment.
-
DNA sequencing reagents.
Procedure:
-
Primer-Template Annealing: The primer is annealed to the DNA template containing the adduct.
-
Polymerase Extension: The DNA polymerase is added to the reaction mixture along with dNTPs to initiate DNA synthesis.
-
Product Analysis: The extension products are analyzed by denaturing polyacrylamide gel electrophoresis. This allows for the separation of products based on size and can reveal polymerase stalling at the adduct site.
-
Sequence Analysis: The sequence of the extended products is determined to identify which nucleotide(s) were incorporated opposite the O6-alkylguanine adduct.
-
Calculation of Misincorporation Frequency: The frequency of misincorporation is calculated as the ratio of the amount of product with an incorrect nucleotide to the total amount of extended product[11][12][13][14][15][16][17].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in DNA damage and repair can aid in understanding the comparative mutagenicity of different adducts.
O6-Alkylguanine-DNA Alkyltransferase (AGT) Repair Pathway
The primary mechanism for repairing O6-alkylguanine adducts is through the direct reversal of the damage by the enzyme O6-alkylguanine-DNA alkyltransferase (AGT).
Caption: AGT directly repairs O6-alkylguanine adducts by transferring the alkyl group to itself.
Experimental Workflow for Site-Specific Mutagenesis
The following diagram illustrates the key steps in a typical site-specific mutagenesis experiment to assess the mutagenic potential of a DNA adduct.
Caption: Workflow for determining adduct mutagenicity using site-specific modification.
Conclusion
The mutagenicity of O6-alkylguanine adducts is a complex interplay between the chemical nature of the alkyl group and the cellular DNA repair machinery. While O6-methylguanine and O6-ethylguanine are well-characterized mutagens, primarily inducing G to A transitions, more research is needed to fully quantify the mutagenic potential of O6-carboxymethylguanine and O6-hydroxyethylguanine in various biological systems. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative studies, which are essential for a comprehensive understanding of the role of these DNA lesions in human health and disease.
References
- 1. Site-specific mutagenesis by O6-alkylguanines located in the chromosomes of mammalian cells: influence of the mammalian O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative mutagenesis of O6-methylguanine and O4-methylthymine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bypass of Mutagenic O(6)-Carboxymethylguanine DNA Adducts by Human Y- and B-Family Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical transformation/derivatization of O6-methyl- and O6-(hydroxyethyl)guanine for detection by GC-EC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. courses.washington.edu [courses.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structural basis for the mutagenicity of O6-methyl-guanine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Plasmid-based lacZα assay for DNA polymerase fidelity: application to archaeal family-B DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. The In Vitro Fidelity Of Yeast DNA Polymerase δ And Polymerase ε Holoenzymes During Dinucleotide Microsatellite DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Manufacturing DNA in E. coli yields higher-fidelity DNA than in vitro enzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Carcinogenesis: A Comparative Analysis of 1,O(6)-Ethanoguanosine Adduct Levels in Target vs. Non-Target Tissues
For researchers, scientists, and drug development professionals, understanding the distribution of DNA adducts is paramount in assessing carcinogenic risk and developing targeted therapies. This guide provides an objective comparison of 1,O(6)-ethanoguanosine adduct levels—a key mutagenic lesion—in target versus non-target tissues following exposure to carcinogens, supported by experimental data.
This analysis focuses on etheno-DNA adducts, including 1,N6-ethenoadenine (εA), 3,N4-ethenocytosine (εC), and N2,3-ethenoguanine (εG), which are structurally related to and serve as surrogates for this compound in many studies. These adducts are formed from exposure to vinyl chloride, a known human and rodent hepatocarcinogen, and their levels provide critical insights into tissue-specific susceptibility to cancer.[1]
Quantitative Comparison of Etheno-DNA Adduct Levels
The following table summarizes the quantitative data on the levels of various etheno-DNA adducts in the target organ for vinyl chloride-induced carcinogenesis (liver) compared to several non-target tissues in Sprague-Dawley rats.
| Adduct | Carcinogen Exposure | Tissue | Adduct Level (adducts per 10^8 parent base) | Reference |
| 1,N6-ethenoadenine (εA) | 500 ppm vinyl chloride (inhalation, 4h/day, 5 days/week, 8 weeks) | Liver (Target) | 4.1 ± 1.5 | [1] |
| Lung | 4.1 ± 1.5 | [1] | ||
| Testis | 4.1 ± 1.5 | [1] | ||
| Lymphocytes | 4.1 ± 1.5 | [1] | ||
| Kidney | No increase observed | [1] | ||
| Spleen | No increase observed | [1] | ||
| Brain | No increase observed | [1] | ||
| 3,N4-ethenocytosine (εC) | 500 ppm vinyl chloride (inhalation, 4h/day, 5 days/week, 8 weeks) | Liver (Target) | 7.8 ± 1.2 | [1] |
| Kidney | 7.8 ± 1.2 | [1] | ||
| Spleen | 7.8 ± 1.2 | [1] | ||
| Lymphocytes | 7.8 ± 1.2 | [1] | ||
| Lung | 28 | [1] | ||
| Testis | 19 | [1] | ||
| Brain | No increase observed | [1] | ||
| N2,3-ethenoguanine (εG) | 600 ppm vinyl chloride (inhalation, 4h/day, 5 days) | Liver (Target) | 1.81 ± 0.25 (pmol/µmol guanine) | [2] |
| Kidney | 0.31 ± 0.02 (pmol/µmol guanine) | [2] | ||
| Lung | 0.21 ± 0.08 (pmol/µmol guanine) | [2] | ||
| Brain | Not detected | [2][3] | ||
| Spleen | Not detected | [2][3] |
Key Observations
-
Higher Adduct Levels in Target Tissue: For N2,3-ethenoguanine, the adduct levels were significantly higher in the liver, the primary target organ for vinyl chloride carcinogenesis, compared to non-target tissues like the kidney and lung.[2][4] This suggests a higher metabolic activation of vinyl chloride in the liver.
-
Variable Adduct Distribution: The distribution of 1,N6-ethenoadenine and 3,N4-ethenocytosine shows a more complex pattern. While εA levels were similarly elevated in the liver, lung, testis, and lymphocytes, εC levels were highest in the lung and testis.[1] This indicates that tissue-specific factors, including DNA repair capacity, can influence adduct levels.[1]
-
Persistence of Adducts: Etheno adducts are highly persistent in the liver, with an estimated half-life of over 30 days for N2,3-ethenoguanine, while other adducts like 7-(2'-oxoethyl)guanine are repaired more rapidly.[2][4] This persistence in the target organ likely contributes to the carcinogenic process.
Experimental Protocols
The data presented above were generated using the following key experimental methodologies:
Animal Model and Carcinogen Exposure
-
Animal Model: Adult male Sprague-Dawley rats were used in the cited studies.[1][2]
-
Carcinogen Administration: Rats were exposed to vinyl chloride via inhalation in exposure chambers. The concentrations and durations of exposure are detailed in the data table.[1][2]
DNA Adduct Quantification
-
DNA Isolation: Following exposure, animals were euthanized, and DNA was isolated from various tissues (liver, lung, kidney, spleen, brain, testis, and lymphocytes).
-
Analytical Techniques:
-
Immunoaffinity Purification and 32P-Postlabelling: This highly sensitive technique was used to measure 1,N6-ethenoadenine and 3,N4-ethenocytosine. It involves the enzymatic digestion of DNA, enrichment of adducted nucleotides using specific antibodies, and radiolabeling for quantification.[1]
-
Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS): This method was employed for the detection and quantification of N2,3-ethenoguanine.[2]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: Used for the detection of 7-(2'-oxoethyl)guanine.[2]
-
Visualizing the Processes
To further elucidate the experimental and biological contexts, the following diagrams illustrate the workflow for DNA adduct analysis and a simplified representation of the DNA damage and repair pathway.
References
- 1. Role of etheno DNA adducts in carcinogenesis induced by vinyl chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinyl chloride-induced DNA adducts. II: Formation and persistence of 7-(2'-oxoethyl)guanine and N2,3-ethenoguanine in rat tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. Etheno adducts formed in DNA of vinyl chloride-exposed rats are highly persistent in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis for the Mutagenicity of O6-Methylguanine Lesions: A Comparative Guide
O6-methylguanine (O6-meG) is a highly mutagenic and carcinogenic DNA lesion induced by exposure to alkylating agents, such as N-nitroso compounds found in tobacco smoke and certain foods.[1][2] This lesion is a primary driver of G:C to A:T transition mutations, a hallmark of cancers associated with alkylating agent exposure.[1][3] Understanding the structural basis of its mutagenicity is critical for researchers in oncology, toxicology, and drug development, particularly for therapies involving alkylating chemotherapeutics like temozolomide.[4][5]
This guide provides a detailed comparison of O6-meG and its canonical counterpart, guanine, focusing on the structural alterations that lead to mispairing during DNA replication and the cellular mechanisms that counteract this damage.
The Structural Origin of Miscoding: O6-meG vs. Guanine
The mutagenic potential of O6-meG stems from a single methyl group added to the O6 position of guanine. This seemingly minor modification has profound structural consequences for DNA base pairing.
-
Canonical G:C Pairing: Unmodified guanine forms three stable hydrogen bonds with cytosine in the canonical Watson-Crick geometry. The hydrogen atom at the N1 position and the amino group at the N2 position act as hydrogen bond donors, while the O6 carbonyl oxygen and the N7 nitrogen act as acceptors.
-
O6-meG:T Mispairing: The methylation of the O6 oxygen prevents it from acting as a hydrogen bond acceptor for cytosine and introduces steric hindrance. Instead, the O6-meG lesion preferentially pairs with thymine.[6] This mispair adopts a pseudo-Watson-Crick geometry that is structurally very similar (isosteric) to a canonical A:T base pair.[7][8] The O6-meG:T pair is stabilized by two hydrogen bonds and an unusual weak electrostatic interaction between the O-methyl protons and a carbonyl oxygen on thymine.[7][9]
-
Disfavored O6-meG:C Pairing: While pairing with cytosine is not impossible, it is structurally and energetically unfavorable. The O6-meG:C pair typically forms a "wobble" conformation, which distorts the DNA backbone.[10] To achieve a Watson-Crick-like geometry that can fit into a polymerase active site, the cytosine base must adopt a rare and unstable tautomeric form or be protonated.[7][9][11]
The structural mimicry of an A:T pair by the O6-meG:T pair is the fundamental reason for its mutagenicity. High-fidelity DNA polymerases, which select nucleotides based on the shape and hydrogen-bonding pattern of the nascent base pair, are effectively deceived by this disguise.[4][7][9]
Caption: Comparison of canonical and O6-meG base pairing geometries.
DNA Polymerase Interaction and Fidelity
The fate of an O6-meG lesion is determined during DNA replication. Pre-steady-state kinetic analyses and X-ray crystallography have revealed how DNA polymerases process this damaged base.[7][9] High-fidelity polymerases from organisms like Bacillus stearothermophilus and human DNA polymerase β have been shown to insert thymine opposite O6-meG much more efficiently than cytosine.[7][12]
The structural basis for this preference is that the O6-meG:T pair fits cleanly into the polymerase's active site, mimicking a correct base pair and inducing the conformational changes required for catalysis.[12][13] This steric mimicry allows the lesion to bypass the polymerase's proofreading function, leading to the fixation of a mutation.[7][9]
| Lesion/Template | Incoming Nucleotide | Polymerase | kpol (s⁻¹) | Kd (µM) | Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Reference |
| O6-meG | dTTP | B. stearothermophilus Pol I | 0.3 | 1.5 | 0.2 | [7] |
| O6-meG | dCTP | B. stearothermophilus Pol I | 0.007 | 1.4 | 0.005 | [7] |
| Guanine | dCTP | B. stearothermophilus Pol I | 25 | 1.0 | 25 | [7] |
| O6-meG | dTTP | Human Polymerase β | - | - | ~30-fold > dCTP | [12] |
Table 1: Comparative Polymerase Kinetics. This table summarizes the kinetic parameters for nucleotide incorporation opposite an O6-meG lesion compared to a canonical guanine base by the large fragment of Bacillus stearothermophilus DNA polymerase I. The data clearly show a significant preference for incorporating thymine (T) over cytosine (C) opposite O6-meG.
Cellular Response: Repair vs. Mutagenesis
Cells have evolved sophisticated pathways to handle O6-meG lesions. The outcome—either faithful repair or permanent mutation—depends on the interplay between direct reversal repair and DNA replication.
-
Direct Repair by MGMT: The primary defense against O6-meG is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[3] MGMT is a "suicide" enzyme that scans the DNA for O6-alkylguanine adducts.[5][14] Upon finding a lesion, it flips the damaged base out of the DNA helix and into its active site, where it transfers the methyl group to one of its own cysteine residues.[14] This action restores the original guanine base but irreversibly inactivates the MGMT protein.[3]
-
Replication and Mutagenesis: If DNA replication occurs before MGMT can repair the lesion, a DNA polymerase is likely to incorporate a thymine opposite the O6-meG.[15] In the subsequent round of replication, this thymine will correctly template the insertion of an adenine, completing the G:C to A:T transition mutation.[2]
-
Role of Mismatch Repair (MMR): The O6-meG:T mispair can also be recognized by the DNA mismatch repair (MMR) system.[15][16] However, since the MMR system removes the newly synthesized thymine but not the original O6-meG lesion, this can lead to futile cycles of repair. This process can cause persistent single-strand breaks, ultimately triggering cell cycle arrest or apoptosis.[4][16] This MMR-dependent toxicity is a key mechanism of action for alkylating chemotherapeutic drugs.[15]
References
- 1. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 4. pnas.org [pnas.org]
- 5. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of mutagenesis by O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Mutagenicity associated with O6-methylguanine-DNA damage and mechanism of nucleotide flipping by AGT during repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protonated base pairs explain the ambiguous pairing properties of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal-Dependent Conformational Activation Explains Highly Promutagenic Replication across O6-Methylguanine by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Repair of O(6)-methylguanine is not affected by thymine base pairing and the presence of MMR proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Miscoding Properties of 1,N(6)-Ethanoadenine and 1,N(6)-Ethenoadenine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the miscoding properties of two structurally related exocyclic DNA adducts: 1,N(6)-ethanoadenine (EA) and 1,N(6)-ethenoadenine (εA). Understanding the distinct ways these adducts are processed by DNA polymerases and lead to mutations is crucial for research in carcinogenesis, mutagenesis, and the development of anticancer agents.
Introduction to 1,N(6)-Ethanoadenine and 1,N(6)-Ethenoadenine
1,N(6)-ethenoadenine (εA) is a well-characterized DNA adduct formed from exposure to vinyl chloride, a known human carcinogen, and also generated endogenously through lipid peroxidation.[1][2] Its presence in DNA can block replication and is highly mutagenic, particularly in mammalian cells.
1,N(6)-ethanoadenine (EA) is primarily known as a DNA adduct formed by the antitumor agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU).[3] While structurally similar to εA, the saturated ethanobridge in EA leads to distinct conformational properties and, consequently, different interactions with DNA polymerases.
This guide will delve into the experimental data that highlights the differences in how these two adducts lead to errors during DNA replication and transcription.
Comparative Miscoding Properties
The miscoding potential of EA and εA has been investigated using various in vitro and in-cell systems. The following tables summarize the key quantitative findings from these studies.
Table 1: Nucleotide Incorporation Opposite 1,N(6)-Ethanoadenine (EA) and 1,N(6)-Ethenoadenine (εA) by Mammalian DNA Polymerases
| DNA Polymerase | Adduct | Relative Nucleotide Incorporation Preference | Bypass Efficiency | Reference |
| Pol α | EA | Blocked | Very Minor Extension | [3] |
| εA | Blocked | Very Minor Extension | [3] | |
| Pol β | EA | Blocked | Very Minor Extension | [3] |
| εA | Blocked | Very Minor Extension | [3] | |
| Pol η | EA | All four nucleotides incorporated (error-prone) | Significant Bypass | [3] |
| εA | dATP > dGTP > dTTP | Significant Bypass | [2][4] | |
| Pol ι | EA | C > T | Blocked | [3] |
| εA | C > T | Very Minor Extension | [3] | |
| Pol θ | εA | A > G, C, T | Predominantly Error-Free in cells | [5][6] |
Table 2: Mutation Frequencies and Spectra of 1,N(6)-Ethanoadenine (EA) and 1,N(6)-Ethenoadenine (εA)
| Adduct | System | Mutation Frequency | Predominant Mutation(s) | Reference |
| EA | In vitro (mammalian polymerases) | Miscoding lesion | Primarily misincorporation | [3] |
| εA | E. coli | ~0.1% | A→G | [7] |
| COS7 cells (mammalian) | 70% | A→G (63%) | ||
| Human cell extracts | 0.14% | A→G | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the miscoding properties of EA and εA.
Protocol 1: In Vitro Primer Extension Assay for Translesion Synthesis
This assay is used to determine the ability of a DNA polymerase to bypass a specific DNA adduct and to identify which nucleotides are incorporated opposite the lesion.
1. Oligonucleotide Template-Primer Preparation:
-
Synthesize a DNA oligonucleotide template containing a site-specific EA or εA adduct.
-
Synthesize a complementary primer, typically 15-25 nucleotides long, that anneals to the template such that its 3'-end is positioned just before the adduct.
-
Label the 5'-end of the primer with [γ-³²P]ATP using T4 polynucleotide kinase for visualization by autoradiography.
-
Anneal the labeled primer to the template oligonucleotide in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl) by heating to 95°C and slowly cooling to room temperature.
2. Translesion Synthesis Reaction:
-
Prepare a reaction mixture containing the annealed template-primer, a specific DNA polymerase (e.g., Pol η), all four dNTPs (or a single dNTP for incorporation efficiency studies), and the polymerase-specific reaction buffer (typically includes a magnesium salt).
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-30 minutes).
-
Terminate the reaction by adding a stop solution containing formamide, EDTA, and loading dyes.
3. Analysis of Reaction Products:
-
Denature the DNA products by heating at 95°C.
-
Separate the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled DNA fragments by autoradiography.
-
The size of the extended products indicates whether the polymerase bypassed the adduct, and the specific nucleotide incorporated can be determined by running parallel reactions with only one dNTP.
Protocol 2: Shuttle Vector Mutagenesis Assay in Mammalian Cells
This assay quantifies the frequency and types of mutations induced by a DNA adduct in a cellular context.
1. Construction of the Shuttle Vector:
-
A shuttle vector plasmid, capable of replicating in both E. coli and mammalian cells (e.g., containing SV40 and pBR322 origins of replication), is used.
-
A target gene for mutagenesis, such as supF, is cloned into the vector.[8][9]
-
An oligonucleotide containing a site-specific EA or εA adduct is ligated into the target gene within the vector.
2. Transfection and Replication in Mammalian Cells:
-
Transfect the shuttle vector containing the adduct into a suitable mammalian cell line (e.g., COS-7) using a standard transfection method (e.g., electroporation, lipofection).
-
Allow the vector to replicate in the mammalian cells for a specific period (e.g., 48-72 hours).
3. Rescue and Analysis of Progeny Plasmids:
-
Isolate the progeny plasmids from the mammalian cells.
-
Transform the rescued plasmids into an appropriate indicator strain of E. coli (e.g., one that allows for blue-white screening based on the functionality of the supF gene).
-
Plate the bacteria on selective media to identify colonies containing plasmids with mutations in the target gene.
-
Calculate the mutation frequency by dividing the number of mutant colonies by the total number of colonies.
-
Isolate plasmid DNA from mutant colonies and sequence the target gene to determine the specific type of mutation (e.g., base substitution, frameshift).
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of these DNA adducts.
Conclusion
The data presented in this guide clearly demonstrate that while 1,N(6)-ethanoadenine and 1,N(6)-ethenoadenine are structurally similar, their miscoding properties are distinct. εA is a potent mutagen in mammalian cells, primarily inducing A→G transitions, and is bypassed by specific translesion synthesis polymerases like Pol η in an error-prone manner. In contrast, the information on the specific mutation spectrum of EA in cells is less abundant, but in vitro studies show that it also acts as a miscoding lesion and can block replicative polymerases.
These differences likely arise from the subtle structural variations between the etheno and ethano bridges, which affect the conformation of the adducted base within the DNA helix and its interaction with the active sites of various DNA polymerases. A thorough understanding of these differences is essential for elucidating the mechanisms of chemical carcinogenesis and for the rational design of chemotherapeutic agents that target DNA replication.
References
- 1. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Solution conformation and mutagenic specificity of 1,N6-ethenoadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a versatile high-throughput mutagenesis assay with multiplexed short-read NGS using DNA-barcoded supF shuttle vector library amplified in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a versatile high-throughput mutagenesis assay with multiplexed short-read NGS using DNA-barcoded supF shuttle vector library amplified in E. coli | eLife [elifesciences.org]
Persistence of 1,N⁶-Ethenoadenine and Other DNA Adducts: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the persistence of DNA adducts is critical for assessing the genotoxic potential of various chemical agents and for developing effective therapeutic strategies. This guide provides a comparative analysis of the persistence of 1,N⁶-ethenoadenine (εA), a key DNA adduct formed from exposure to vinyl chloride and endogenous lipid peroxidation, with other significant DNA adducts. The information is supported by experimental data and detailed methodologies.
Executive Summary
DNA adducts are covalent modifications to DNA that can arise from exposure to exogenous carcinogens or from endogenous metabolic processes. The persistence of these adducts within the genome is a crucial determinant of their mutagenic and carcinogenic potential. Adducts that are not efficiently removed by cellular DNA repair mechanisms can lead to mutations during DNA replication and, ultimately, to the initiation of cancer. This guide focuses on the comparative persistence of several key DNA adducts, with a particular emphasis on etheno adducts, which are characterized by their cyclic structure.
Data Presentation: Comparative Persistence of DNA Adducts
The following table summarizes the in vivo persistence, specifically the half-life (t½), of various DNA adducts in rat liver. This organ is a primary site of metabolic activation for many carcinogens and is often used in toxicological studies.
| DNA Adduct | Half-life (t½) in Rat Liver | Primary Repair Pathway(s) | Reference(s) |
| Etheno Adducts | |||
| N²,3-Ethenoguanine (εG) | ~30 days | Base Excision Repair (BER), AlkB Homologs | |
| 1,N⁶-Ethenoadenine (εA) | Highly persistent; levels 1.6-fold higher in APNG-/- mice | Base Excision Repair (BER) via Alkylpurine-DNA-N-glycosylase (APNG), AlkB Homologs | |
| 3,N⁴-Ethenocytidine (εdC) | Not significantly repaired | Likely recognized by some glycosylases, but poorly repaired | |
| Alkyl Adducts | |||
| O⁶-Methylguanine (O⁶-MeG) | ~62 hours (for 7-OEG from vinyl chloride) | O⁶-Alkylguanine-DNA Alkyltransferase (AGT), Nucleotide Excision Repair (NER) | |
| O⁶-Ethylguanine | ~8 hours in repair-proficient human cells | O⁶-Alkylguanine-DNA Alkyltransferase (AGT), Nucleotide Excision Repair (NER) | |
| Bulky Adducts | |||
| Benzo[a]pyrene diol epoxide-dG (BPDE-dG) | Repair is significantly slower than 1-NOP-induced adducts | Nucleotide Excision Repair (NER) | |
| Oxidative Damage Adducts | |||
| 8-Oxo-7,8-dihydroguanine (8-oxoG) | Efficiently repaired | Base Excision Repair (BER) via OGG1 |
Note: The persistence of DNA adducts can vary depending on the tissue, species, and the specific experimental conditions.
Key Findings on Adduct Persistence
Etheno adducts, such as N²,3-ethenoguanine (εG), 1,N⁶-ethenoadenine (εA), and 3,N⁴-ethenocytidine (εdC), are notably persistent in vivo. Studies on rats exposed to vinyl chloride have shown that while the major adduct, 7-(2'-oxoethyl)guanine (7OEG), has a half-life of approximately 62 hours, the etheno adducts are much more stable. Specifically, εG has an estimated half-life of about 30 days, while εdC and 1,N⁶-etheno-2'-deoxyadenosine (εdA) show little to no repair. This high persistence suggests that these cyclic adducts are poorly recognized by the liver's DNA repair enzymes, which can lead to their accumulation upon chronic exposure.
In contrast, other types of DNA adducts exhibit different persistence profiles. O⁶-Methylguanine (O⁶-MeG), a well-studied pro-mutagenic lesion, is repaired by the dedicated O⁶-alkylguanine-DNA alkyltransferase (AGT) protein, leading to a much shorter half-life compared to the etheno adducts. Similarly, O⁶-ethylguanine is repaired with a half-life of about 8 hours in repair-proficient human cells. Bulky adducts, such as those formed from benzo[a]pyrene, are primarily repaired by the nucleotide excision repair (NER) pathway, and their persistence can vary depending on the specific structure of the adduct and its location in the genome. Oxidative DNA damage, like 8-oxoguanine, is generally repaired efficiently by the base excision repair (BER) pathway.
The persistence of 1,N⁶-ethenoadenine (εA) is particularly noteworthy. Studies using alkylpurine-DNA-N-glycosylase (APNG) knockout mice have shown that εA levels are 1.6-fold higher and persist longer in these mice compared to wild-type animals, confirming that APNG plays a role in its in vivo repair. The AlkB family of proteins has also been shown to directly repair εA.
Experimental Protocols
Accurate assessment of DNA adduct persistence relies on robust and sensitive analytical methods. The following are detailed methodologies for two key experiments commonly used in this field.
32P-Postlabelling Analysis of DNA Adducts
This ultrasensitive method is capable of detecting very low levels of DNA adducts.
1. DNA Isolation and Digestion:
-
Isolate high molecular weight DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
2. Adduct Enrichment:
-
Enrich the adducted nucleotides to increase the sensitivity of detection. This is typically achieved by either nuclease P1 treatment, which removes normal nucleotides, or by butanol extraction.
3. 32P-Labelling:
-
Label the 5'-hydroxyl group of the enriched adducts with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
4. Chromatographic Separation:
-
Separate the 32P-labelled adducts from excess [γ-32P]ATP and other reaction components.
-
Commonly used separation techniques include multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or high-performance liquid chromatography (HPLC).
5. Detection and Quantification:
-
Visualize the separated adducts by autoradiography of the TLC plate.
-
Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting.
-
Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷-10⁹ normal nucleotides.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of DNA Adducts
LC-MS/MS provides high specificity and sensitivity for the identification and quantification of known DNA adducts.
1. DNA Isolation and Hydrolysis:
-
Isolate DNA as described for the 32P-postlabelling assay.
-
Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.
2. Sample Cleanup and Enrichment:
-
Remove proteins and other macromolecules by ultrafiltration or precipitation.
-
For some applications, enrich the adducted nucleosides using solid-phase extraction (SPE).
3. LC Separation:
-
Inject the prepared sample onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the adducted nucleosides from the normal nucleosides using a reverse-phase C18 column with a gradient elution of solvents (e.g., water and acetonitrile with a small amount of formic acid).
4. MS/MS Detection:
-
Introduce the eluent from the LC system into a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).
-
Ionize the nucleosides using electrospray ionization (ESI).
-
Select the precursor ion (the protonated molecular ion of the adduct) in the first mass analyzer.
-
Fragment the precursor ion in a collision cell.
-
Detect the specific product ions in the second mass analyzer.
5. Quantification:
-
Quantify the adducts by comparing the peak area of the specific transition (precursor ion → product ion) to a standard curve generated with known amounts of a synthetic adduct standard.
-
Use a stable isotope-labeled internal standard to correct for variations in sample processing and instrument response.
DNA Repair Pathways for Etheno Adducts
The persistence of DNA adducts is inversely related to the efficiency of their repair. Etheno adducts are primarily repaired through the Base Excision Repair (BER) pathway, initiated by specific DNA glycosylases, and by the direct reversal activity of AlkB homolog proteins.
Base Excision Repair (BER) Pathway
The BER pathway removes small, non-helix-distorting base lesions. For etheno adducts, the process is initiated by a DNA glycosylase that recognizes and excises the damaged base.
AlkB Homolog-Mediated Direct Reversal
The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases can directly repair certain alkylated bases, including 1,N⁶-ethenoadenine, by oxidative dealkylation.
Conclusion
The persistence of DNA adducts is a complex interplay between the chemical nature of the adduct, its location in the genome, and the efficiency of the cellular DNA repair machinery. Etheno adducts, such as 1,N⁶-ethenoadenine, demonstrate significant persistence compared to many other types of DNA damage, highlighting their potential as long-term biomarkers of exposure and as critical lesions in the etiology of cancers associated with agents like vinyl chloride. A thorough understanding of the mechanisms underlying the repair and persistence of these adducts is essential for advancing our knowledge of carcinogenesis and for the development of novel preventative and therapeutic strategies.
A Comparative Guide to the Quantitative Genetic Effects of Ethylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic effects of common ethylating agents, supported by quantitative experimental data. It details the methodologies for key genotoxicity assays and illustrates the underlying molecular mechanisms and experimental workflows.
Introduction to Ethylating Agents
Ethylating agents are a class of monofunctional alkylating agents that covalently add an ethyl group to nucleophilic sites in cellular macromolecules, most significantly DNA.[1] This process, known as ethylation, can lead to the formation of various DNA adducts.[2] While some adducts are relatively harmless and are efficiently repaired, others, particularly those at oxygen atoms like O⁶-ethylguanine, are premutagenic lesions that can cause mispairing during DNA replication, leading to GC to AT transition mutations.[1][3][4] The genotoxic and carcinogenic potential of these agents makes their quantitative analysis critical in toxicology and drug development.[1][5] This guide focuses on four widely studied ethylating agents: Ethyl Methanesulfonate (EMS), N-ethyl-N-nitrosourea (ENU), Diethyl Sulfate (DES), and N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG).[3][6]
Quantitative Comparison of Genotoxic Effects
The genotoxicity of ethylating agents can be compared based on their ability to induce mutations and chromosomal damage at equivalent levels of DNA adduct formation. O⁶-ethylguanine is often used as a molecular dosimeter for such comparisons, as its formation strongly correlates with mutagenic frequency across different systems.[3][7]
Table 1: Comparison of Mutagenic Frequency Induced by Ethylating Agents in V79 Chinese Hamster Cells
| Ethylating Agent | Concentration for 100 mutants/10⁶ cells | O⁶-ethylguanine/guanine ratio (x 10⁻⁶) | N-7-ethylguanine/guanine ratio (x 10⁻⁶) |
| ENU | 0.2 mM | 10 | 11 |
| ENNG | 0.005 mM | 10 | 23 |
| EMS | 4 mM | 10 | 240 |
| DES | 0.4 mM | 10 | 330 |
Data sourced from studies comparing mutation induction at the HPRT locus, demonstrating that different agents require vastly different concentrations to produce the same level of the key premutagenic lesion, O⁶-ethylguanine, and consequently, the same mutation frequency.[3][7]
Table 2: Dose-Response Characteristics for Genotoxicity of EMS and ENU in Rats
| Agent | Endpoint | No Observed Genotoxic Effect Level (NOGEL) | Benchmark Dose Lower Confidence Limit (BMDL) |
| EMS | Pig-a gene mutation, Micronucleus, Comet assay | Not explicitly determined | 1.7 mg/kg bw/day |
| ENU | Pig-a gene mutation, Micronucleus, Comet assay | Not explicitly determined | 0.0036 mg/kg bw/day |
This table summarizes Points of Departure (PoDs) from a 28-day oral gavage study in rats, highlighting the significantly higher potency of ENU compared to EMS in vivo. Studies have shown that for EMS, doses around 50 mg/kg begin to induce observable effects in some in vivo studies, with 100 mg/kg being clearly positive in most somatic cell assays.[8]
Mechanisms of Action and Cellular Response
Ethylating agents damage DNA by transferring an ethyl group to nitrogen and oxygen atoms in the DNA bases.[9] The primary sites of ethylation include the N7 position of guanine and the N3 position of adenine.[2] However, ethylation at the O⁶ position of guanine (O⁶-EtG) is the most significant lesion from a mutagenic standpoint.[3]
If unrepaired, O⁶-EtG preferentially mispairs with thymine during DNA replication, leading to G:C to A:T transition mutations.[10][11] Cells have evolved complex DNA repair and damage response pathways to counteract these lesions.[10]
Key cellular defense mechanisms include:
-
Direct Reversal: The O⁶-methylguanine-DNA methyltransferase (MGMT) protein directly removes the ethyl group from O⁶-ethylguanine, restoring the correct base in an error-free process.[10][12][13]
-
Base Excision Repair (BER): This pathway is primarily responsible for removing N-ethylated purines, such as N7-ethylguanine and N3-ethyladenine.[12]
-
Mismatch Repair (MMR): The MMR system recognizes the O⁶-EtG:T mispair that forms after replication.[5] However, instead of repairing the lesion, this recognition can trigger a futile repair cycle that leads to stalled replication forks, double-strand breaks, and ultimately, apoptosis or cell death.[5][10][11]
Experimental Protocols for Genotoxicity Assessment
Standardized assays are used to quantify the genetic damage caused by ethylating agents.
HPRT Gene Mutation Assay
The Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) assay is a widely used method for quantifying gene mutations in mammalian cells.[14]
-
Principle: The HPRT gene is located on the X-chromosome.[14] The HPRT enzyme is part of the purine salvage pathway. Cells with a functional HPRT enzyme are sensitive to the toxic purine analog 6-thioguanine (6-TG). If a mutation inactivates the HPRT gene, the cells become resistant to 6-TG and can proliferate in a selective medium containing it.[15][16]
-
Methodology:
-
Cell Culture: Mammalian cell lines such as Chinese Hamster Ovary (CHO), V79, or human lymphoblastoid TK6 cells are commonly used.[16]
-
Treatment: Cells are exposed to various concentrations of the ethylating agent for a defined period.
-
Phenotypic Expression: After treatment, the cells are cultured in a non-selective medium for a period (typically 7-9 days) to allow for the fixation of mutations and the turnover of existing HPRT protein.
-
Mutant Selection: Cells are plated at a known density in a medium containing 6-thioguanine. A separate set of cells is plated in a non-selective medium to determine plating efficiency.
-
Scoring: After incubation (approx. 10-14 days), colonies in both selective and non-selective plates are counted.[17]
-
Calculation: The mutation frequency is calculated by dividing the number of 6-TG resistant colonies by the total number of cells plated, corrected for plating efficiency.[17]
-
In Vitro Micronucleus Test
This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[18][19]
-
Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase and are not incorporated into the daughter nuclei.[18] An increase in the frequency of micronucleated cells indicates genotoxic damage.
-
Methodology:
-
Cell Culture: Human peripheral blood lymphocytes or cell lines like CHO or TK6 are used.[20]
-
Treatment: Cultures are incubated with at least three concentrations of the test agent.[20] Treatment is often done both with and without an external metabolic activation system (S9 mix).
-
Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to the culture. It inhibits actin polymerization, thereby preventing cytokinesis (cytoplasmic division) after mitosis. This results in the accumulation of binucleated cells that have completed one nuclear division, ensuring that only cells that have divided are scored.[18][21]
-
Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and stained with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[21]
-
Data Analysis: The frequency of micronucleated cells is calculated and statistically compared to negative and positive controls. A dose-dependent increase in micronuclei indicates a positive result.[20][21]
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.[22][23]
-
Principle: Individual cells are embedded in an agarose gel on a microscope slide and lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid". The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid towards the anode, forming a "comet tail". The intensity and length of the tail are proportional to the amount of DNA damage.[23]
-
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system.[24]
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a pre-coated slide.[24]
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to dissolve cellular and nuclear membranes.
-
Alkaline Unwinding & Electrophoresis: For the standard alkaline version, slides are placed in an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then performed under alkaline conditions.[23] A neutral version of the assay can be used to specifically detect double-strand breaks.[23]
-
Staining & Visualization: After electrophoresis, the DNA is neutralized and stained with a fluorescent dye. The comets are visualized using a fluorescence microscope.
-
Scoring: Image analysis software is used to quantify the DNA in the comet tail (% Tail DNA) and other parameters (e.g., tail moment) for at least 50-100 cells per sample. An increase in tail migration indicates DNA damage.
-
References
- 1. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 7. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mammalian Cell HPRT Gene Mutation Assay: Test Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. HPRT gene mutation assay [bio-protocol.org]
- 18. Micronucleus test - Wikipedia [en.wikipedia.org]
- 19. scispace.com [scispace.com]
- 20. criver.com [criver.com]
- 21. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 22. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 24. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
comparing DNA adduct profiles in different types of cancer
A Comparative Guide to DNA Adduct Profiles in Different Cancer Types
For researchers, scientists, and drug development professionals, understanding the landscape of DNA damage across various malignancies is crucial for developing targeted therapies and preventative strategies. DNA adducts, which are segments of DNA covalently bound to a cancer-causing chemical, serve as critical biomarkers of exposure to carcinogens and may contribute to the initiation of cancer.[1] This guide provides an objective comparison of DNA adduct profiles in several common cancer types, supported by experimental data and detailed methodologies.
Quantitative Comparison of DNA Adduct Profiles
The following table summarizes the levels of specific DNA adducts found in different types of cancer, providing a quantitative basis for comparison. These adducts are formed from both environmental carcinogens and endogenous processes.
| Cancer Type | Adduct Type | Carcinogen Source | Mean Adduct Levels (adducts per 10^7 nucleotides) | Tissue Type | Reference |
| Breast Cancer | Polycyclic Aromatic Hydrocarbon (PAH)-DNA adducts | Environmental pollutants, tobacco smoke, diet[2] | Elevated odds ratio (1.29) for detectable vs. non-detectable adducts.[3] Specific quantitative levels vary significantly between studies. | Breast tissue, White blood cells | [2][3][4] |
| Colorectal Cancer | Malondialdehyde-deoxyguanosine (M1-dG) | Lipid peroxidation[5][6] | 4.3 ± 3.0 (males), 4.6 ± 2.9 (females) | Normal colorectal mucosa | [5][7] |
| Urothelial Cancer | 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) | Aristolochic acid (herbal remedies)[8] | 1.4 to 234 adducts per 10^8 nucleotides | Renal cortex | [9] |
| Lung & Bladder Cancer | Bulky aromatic adducts | Tobacco smoke[10][11] | Current smokers have ~83% higher adduct levels than controls.[10][11] | White blood cells, Lung tissue, Bladder tissue | [10][11][12] |
| Bladder Cancer | N-(deoxyguanosin-8-yl)-4-aminobiphenyl | Tobacco smoke[13][14] | Significantly elevated in current smokers compared to non-smokers and ex-smokers.[13] | Bladder biopsy | [13] |
Experimental Protocols
Accurate detection and quantification of DNA adducts are paramount for comparative studies. The two most widely used and sensitive methods are ³²P-postlabeling and liquid chromatography-mass spectrometry (LC-MS).
³²P-Postlabeling Assay
This ultrasensitive method can detect as low as one adduct in 10⁹ to 10¹⁰ normal nucleotides.[15][16][17]
Protocol Steps:
-
DNA Digestion: DNA is enzymatically digested to 3'-monophosphate nucleosides.[16]
-
Adduct Enrichment: The adducts are enriched from the normal nucleotides.[18]
-
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is labeled with ³²P from [γ-³²P]ATP catalyzed by T4 polynucleotide kinase.[19]
-
Chromatographic Separation: The labeled adducts are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[15][19]
-
Detection and Quantification: Adducts are detected and quantified based on their radioactive decay.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity for identifying and quantifying known DNA adducts.[20][21]
Protocol Steps:
-
DNA Hydrolysis: DNA is hydrolyzed to modified 2'-deoxynucleosides using a cocktail of nucleases.[22]
-
Chromatographic Separation: The hydrolyzed sample is injected into an LC system to separate the different nucleosides.
-
Mass Spectrometry Analysis: The separated nucleosides are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratio is measured.[21] Tandem mass spectrometry (MS/MS) is often used for structural confirmation by fragmenting the parent ion and analyzing the resulting product ions.[21][22] The loss of the 2'-deoxyribose moiety is a common fragmentation pattern used to identify DNA adducts.[22]
Visualizing the Pathways and Processes
To better understand the formation of these adducts and the methods used to detect them, the following diagrams illustrate key pathways and workflows.
Figure 1: Generalized experimental workflow for DNA adduct analysis.
Figure 2: Metabolic activation of PAHs and formation of DNA adducts.
Figure 3: Formation of malondialdehyde (MDA)-DNA adducts via lipid peroxidation.
References
- 1. DNA adduct - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ovid.com [ovid.com]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Detection of malondialdehyde DNA adducts in human colorectal mucosa: relationship with diet and the presence of adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Bulky DNA adducts and risk of cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pnas.org [pnas.org]
- 14. pnas.org [pnas.org]
- 15. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 17. 32P-Postlabeling Analysis of DNA Adducts. | Semantic Scholar [semanticscholar.org]
- 18. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 19. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DNA adducts: mass spectrometry methods and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
A Researcher's Guide to the Validation of New Analytical Methods for DNA Adduct Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of DNA adducts—covalent modifications to DNA—is a critical aspect of toxicology, pharmacology, and cancer research. The choice of analytical method can significantly impact experimental outcomes. This guide provides an objective comparison of leading and emerging techniques for DNA adduct detection, supported by experimental data and detailed protocols to aid in the validation of new analytical methods.
The formation of DNA adducts is a key event in chemical carcinogenesis and can serve as a biomarker for exposure to genotoxic agents and the efficacy of chemotherapeutic drugs.[1] The validation of new and existing methods for their detection is paramount for reliable risk assessment and drug development. This guide compares four prominent methods: ³²P-Postlabeling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunoassays (ELISA), and Accelerator Mass Spectrometry (AMS).
Comparative Analysis of DNA Adduct Detection Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the nature of the DNA adduct, the amount of available sample, and the desired throughput. The following table summarizes the key quantitative performance characteristics of the four major techniques.
| Method | Limit of Detection (LOD) | Sensitivity | DNA Requirement | Throughput | Specificity |
| ³²P-Postlabeling | 1 adduct per 10⁹ - 10¹⁰ nucleotides | High | 1 - 10 µg | Low to Medium | Moderate |
| LC-MS/MS | 1 adduct per 10⁷ - 10⁸ nucleotides | Moderate to High | 10 - 100 µg | Medium to High | High |
| Immunoassay (ELISA) | 0.1 - 1 adduct per 10⁹ nucleotides | High | <10 µg - 200 µg | High | Moderate to High |
| Accelerator Mass Spectrometry (AMS) | 1 adduct per 10¹¹ - 10¹² nucleotides | Very High | Low (µg range) | Low | High (for specific isotopes) |
Experimental Workflow and Biological Context
The general workflow for DNA adduct analysis involves several key stages, from sample collection to data analysis. Understanding the biological context, such as the cellular repair mechanisms for DNA adducts, is also crucial for interpreting the results.
Caption: General experimental workflow for DNA adduct analysis.
Bulky DNA adducts, which can be formed by environmental carcinogens, often trigger the Nucleotide Excision Repair (NER) pathway. This cellular mechanism is essential for maintaining genomic integrity.
Caption: Simplified diagram of the Nucleotide Excision Repair (NER) pathway.
Detailed Experimental Protocols
³²P-Postlabeling Assay
The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts.[2]
Methodology:
-
DNA Digestion: Digest 1-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, often by nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky adducts.
-
Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Detect the adducts by autoradiography and quantify them by scintillation counting or phosphorimaging. The level of adduction is expressed as relative adduct labeling (RAL), which is the ratio of counts per minute (cpm) in adduct spots to the cpm in total nucleotides.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and the ability to identify and quantify known DNA adducts.[3]
Methodology:
-
DNA Isolation and Hydrolysis: Isolate DNA from the biological matrix and hydrolyze it to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup: Purify the sample to remove proteins and other interfering substances, often using solid-phase extraction (SPE).
-
LC Separation: Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
MS/MS Detection: Introduce the separated nucleosides into a tandem mass spectrometer. Use electrospray ionization (ESI) to generate ions. In the first mass analyzer (Q1), select the protonated molecular ion of the target adduct. In the collision cell (q2), fragment the selected ion. In the second mass analyzer (Q3), detect a specific fragment ion.
-
Quantification: Quantify the adduct by comparing its signal intensity to that of a stable isotope-labeled internal standard.
Immunoassay (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are high-throughput methods that use antibodies specific to a particular DNA adduct.
Methodology:
-
DNA Adsorption: Adsorb the DNA sample onto the wells of a microtiter plate.
-
Blocking: Block the unoccupied sites on the plate to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Add a primary antibody that specifically recognizes the DNA adduct of interest and incubate.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme into a colored product.
-
Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of DNA adduct present.
-
Quantification: Determine the concentration of the adduct in the sample by comparing its absorbance to a standard curve generated with known amounts of the adduct.
Accelerator Mass Spectrometry (AMS)
AMS is an exceptionally sensitive technique for quantifying DNA adducts from radiolabeled compounds (e.g., ¹⁴C or ³H).[4]
Methodology:
-
Dosing with Radiolabeled Compound: Expose the biological system (e.g., cell culture, animal model) to a compound labeled with a rare, long-lived isotope like ¹⁴C.
-
DNA Isolation: Isolate DNA from the exposed samples. Special care must be taken to avoid contamination with extraneous carbon.[4]
-
Sample Preparation for AMS: Convert the isolated DNA into graphite. This is a critical step that involves the combustion of the DNA sample to CO₂, followed by the reduction of CO₂ to elemental carbon (graphite).[4]
-
AMS Measurement: Introduce the graphite sample into the AMS instrument. The AMS accelerates the ions to high energies and uses magnetic and electrostatic analyzers to separate the rare isotope (e.g., ¹⁴C) from the abundant stable isotopes (e.g., ¹²C and ¹³C).
-
Quantification: The instrument counts the individual atoms of the rare isotope, allowing for extremely precise and sensitive quantification of the amount of the radiolabeled compound bound to the DNA. The results are typically expressed as the amount of adduct per nucleotide.[4]
Conclusion
The validation of analytical methods for DNA adduct detection is a multifaceted process that requires a thorough understanding of the strengths and limitations of each technique. ³²P-postlabeling and immunoassays offer high sensitivity for screening, while LC-MS/MS provides structural confirmation and accurate quantification of specific adducts. AMS stands out for its unparalleled sensitivity in studies involving radiolabeled compounds. By carefully considering the experimental goals and the characteristics of the DNA adducts under investigation, researchers can select and validate the most appropriate method to obtain reliable and meaningful data in the fields of toxicology, cancer research, and drug development.
References
- 1. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Comparison of 1,O(6)-Ethanoguanosine Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the measurement of 1,O(6)-Ethanoguanosine, a significant DNA adduct implicated in mutagenesis and carcinogenesis. While direct inter-laboratory comparison data for this compound is not publicly available, this document outlines the established analytical methods, presents a standardized experimental protocol for the most common technique, and visualizes the relevant biological and experimental pathways. The objective is to facilitate a better understanding of the current landscape of this compound quantification and to support the standardization of measurement practices across different laboratories.
Introduction to this compound
This compound is an exocyclic DNA adduct formed from exposure to various chemical agents, including vinyl chloride metabolites and products of lipid peroxidation.[1] These adducts can disrupt normal DNA base pairing, leading to mutations during DNA replication and transcription, and are consequently linked to an increased risk of cancer.[2][3] Accurate and reproducible measurement of this compound is crucial for toxicological studies, biomarker discovery, and assessing the efficacy of chemopreventive agents.[4][5]
Comparative Analysis of Measurement Methodologies
The quantification of DNA adducts like this compound is typically performed at very low concentrations, requiring highly sensitive and specific analytical techniques. The most prevalent methods in the field are based on mass spectrometry (MS), often coupled with liquid chromatography (LC) for separation.
Table 1: Comparison of Key Analytical Methods for DNA Adduct Quantification
| Method | Principle | Advantages | Disadvantages | Typical Limit of Detection |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection and fragmentation for structural confirmation. | High specificity and sensitivity, allows for simultaneous quantification of multiple adducts, provides structural information. | Requires sophisticated instrumentation, potential for matrix effects and ion suppression.[6] | 1 adduct per 10⁸ - 10¹⁰ nucleotides[7] |
| ³²P-Postlabeling | Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling, and separation by chromatography. | Extremely sensitive, requires small amounts of DNA (1-10 µg).[7] | Non-specific for adduct structure, use of radioactivity. | 1 adduct per 10¹⁰ nucleotides[7] |
| Immunoassays | Use of antibodies specific to the DNA adduct for detection (e.g., ELISA). | High throughput, relatively inexpensive. | Potential for cross-reactivity, may not be strictly quantitative, antibody availability can be limited. | Varies depending on antibody affinity |
| GC-MS | Gas chromatographic separation of derivatized adducts followed by mass spectrometric detection. | High resolution and sensitivity. | Requires derivatization of the analyte, may not be suitable for thermally labile compounds. | Adduct-dependent |
Experimental Protocols
The following section details a generalized experimental protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its specificity and sensitivity.[8]
Protocol: Quantification of this compound by LC-MS/MS
1. DNA Isolation and Purification:
-
Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction or column-based methods).
-
Ensure high purity of the DNA, with A260/A280 ratio between 1.8 and 2.0.
2. DNA Hydrolysis:
-
Digest the purified DNA to individual nucleosides. This can be achieved through enzymatic hydrolysis using a cocktail of enzymes such as nuclease P1, phosphodiesterase I, and alkaline phosphatase.
-
Alternatively, thermal hydrolysis in a buffered solution can be employed.
3. Sample Cleanup/Enrichment (Optional but Recommended):
-
To remove unmodified nucleosides and other interfering substances, use solid-phase extraction (SPE) cartridges. This step is crucial for enhancing the detection of the low-abundance this compound.
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a characteristic product ion after collision-induced dissociation (CID).
-
5. Quantification:
-
Generate a calibration curve using a synthesized this compound standard of known concentrations.
-
Spike an internal standard (e.g., an isotopically labeled version of the adduct) into the samples and calibration standards to correct for variations in sample preparation and instrument response.
-
Calculate the concentration of this compound in the original DNA sample based on the calibration curve.
Visualizations
The following diagrams illustrate the biological context of this compound and the analytical workflow for its measurement.
Caption: DNA damage and repair pathway for this compound.
References
- 1. Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The uses of carcinogen-DNA adduct measurement in establishing mechanisms of mutagenesis and in chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Adducts as Biomarkers To Predict, Prevent, and Diagnose Disease-Application of Analytical Chemistry to Clinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,O(6)-Ethanoguanosine Adducts in Human vs. Rodent Models
For researchers, scientists, and drug development professionals, understanding the species-specific differences in the formation, repair, and biological consequences of DNA adducts is critical for accurate human health risk assessment. This guide provides a comprehensive comparison of 1,O(6)-ethanoguanosine adducts in human and rodent models, drawing upon available experimental data for this and structurally related DNA lesions.
Formation of this compound Adducts
This compound is an exocyclic DNA adduct formed from exposure to the human carcinogen vinyl chloride, a widely used industrial chemical. It can also be formed endogenously through lipid peroxidation. The formation of this adduct is a multi-step process initiated by the metabolic activation of vinyl chloride, primarily in the liver, by cytochrome P450 enzymes.
The metabolic activation of vinyl chloride produces the highly reactive intermediates chloroethylene oxide (CEO) and 2-chloroacetaldehyde (CAA). These electrophilic compounds can then react with the guanine base in DNA to form the this compound adduct.
Figure 1: Formation of this compound from Vinyl Chloride.
Comparative Levels of Etheno Adducts
Direct quantitative comparisons of this compound levels between human and rodent tissues are scarce in the literature. However, studies on other etheno adducts formed from vinyl chloride exposure in rats indicate that the liver generally accumulates the highest levels of these adducts, followed by the lungs and kidneys.[1] Age also appears to be a factor, with younger rats showing higher adduct levels than adults.
Table 1: Comparative Levels of Etheno DNA Adducts in Rodents Following Vinyl Chloride Exposure
| Adduct | Species/Tissue | Exposure | Adduct Level | Citation |
| N2,3-Ethenoguanine | Rat (Preweanling) Liver | 600 ppm VC, 4h/day, 5 days | ~1% of total adducts | [1] |
| 1,N6-Ethenoadenine | Rat (Preweanling) Liver | 600 ppm VC, 4h/day, 5 days | <1% of total adducts | [1] |
| 7-(2'-Oxoethyl)guanine | Rat (Preweanling) Liver | 600 ppm VC, 4h/day, 5 days | ~98% of total adducts | [1] |
Repair of this compound Adducts
The primary and most efficient mechanism for the repair of O6-alkylguanine adducts is through the action of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). This "suicide" enzyme directly transfers the alkyl group from the O6 position of guanine to a cysteine residue in its own active site. This process restores the guanine base in a single step but inactivates the MGMT protein.
Figure 2: Repair of this compound by MGMT.
Species Differences in MGMT Activity
Significant differences in MGMT activity exist between humans and rodents. Generally, human liver exhibits higher MGMT activity compared to rodent liver. Furthermore, comparative genomic studies have shown that the expression of DNA repair genes, including those involved in base excision repair (BER), is higher in humans than in mice.[2][3] This suggests a greater capacity for DNA repair in humans, which could lead to more efficient removal of this compound adducts and a lower risk of mutagenesis.
Table 2: Comparison of MGMT/AGT Activity and DNA Repair Gene Expression
| Feature | Human | Rodent (Mouse/Rat) | Citation |
| MGMT Activity (Liver) | Generally higher | Generally lower | [4] |
| Overall DNA Repair Gene Expression (Liver) | Higher | Lower | [2][3] |
| Base Excision Repair (BER) Gene Expression (Liver) | Significantly higher than mouse | Lower than human | [2][3] |
Other DNA repair pathways, such as nucleotide excision repair (NER) and the broader base excision repair (BER) pathway, may also play a role in the removal of etheno adducts, although their contribution to the repair of this compound is less well characterized.
Biological Consequences: Mutagenicity
If not repaired, the this compound adduct is highly mutagenic. The bulky ethano group at the O6 position of guanine disrupts the normal Watson-Crick base pairing during DNA replication. This altered guanine preferentially mispairs with thymine instead of cytosine. Consequently, during the next round of DNA replication, the incorrectly inserted thymine will template the incorporation of adenine, leading to a G•C to A•T transition mutation.
Figure 3: Mutagenic Pathway of this compound.
Comparative Mutagenicity
While direct comparative data on the mutagenicity of this compound in human versus rodent cells is limited, studies with other O6-alkylguanine adducts provide valuable insights. For instance, O6-methylguanine is known to be highly mutagenic in mammalian cells that are deficient in MGMT, leading predominantly to G to A transitions.[5] Given the higher MGMT activity in human cells, it is plausible that the mutagenic potential of this compound is lower in humans compared to rodents under similar exposure conditions.
Table 3: Mutagenicity of O6-Alkylguanine Adducts in Mammalian Cells
| Adduct | Cell Type | Key Finding | Citation |
| O6-Methylguanine | MGMT-deficient human fibroblasts | Increased frequency of G to A mutations. | [6] |
| O6-Methylguanine | MGMT-deficient mouse cells | Increased sensitivity to mutagenic effects. | [7] |
| O6-Ethylguanine | MGMT-deficient Chinese hamster ovary cells | High frequency of G to A transitions. | [5] |
DNA Damage Response and Signaling
The presence of bulky DNA adducts like this compound can stall the DNA replication machinery. This replication stress is a potent activator of the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. ATR, in turn, activates its downstream effector kinase, Chk1. This ATR-Chk1 signaling cascade plays a crucial role in the cellular response to DNA damage by inducing cell cycle arrest, allowing time for DNA repair, and, if the damage is too extensive, triggering apoptosis.[8][9]
Figure 4: ATR-Chk1 Signaling Pathway Activated by this compound.
Experimental Protocols
Accurate detection and quantification of this compound adducts are essential for research in this field. The two most common and sensitive methods are ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
³²P-Postlabeling Assay
This ultrasensitive method allows for the detection of very low levels of DNA adducts.[10][11] The general workflow involves the enzymatic digestion of DNA, enrichment of the adducted nucleotides, radiolabeling with ³²P, and subsequent separation and quantification.
Figure 5: Workflow of the ³²P-Postlabeling Assay.
Detailed Protocol for ³²P-Postlabeling of Bulky DNA Adducts (adapted from Nature Protocols): [10]
-
DNA Digestion:
-
Dissolve 10 µg of DNA in 10 µl of a solution containing 20 mM sodium succinate and 10 mM CaCl₂, pH 6.0.
-
Add 2.5 µl of a mixture of micrococcal nuclease (0.5 U/µl) and spleen phosphodiesterase (0.05 U/µl).
-
Incubate at 37°C for 3.5 hours.
-
-
Adduct Enrichment (Nuclease P1 method):
-
Add 3 µl of a solution containing 0.5 M sodium acetate (pH 5.0) and 1 mM ZnCl₂.
-
Add 1 µl of nuclease P1 (1 µg/µl).
-
Incubate at 37°C for 30 minutes.
-
-
³²P-Labeling:
-
Add 5 µl of a labeling mixture containing 100 mM bicine-NaOH (pH 9.0), 100 mM MgCl₂, 100 mM dithiothreitol, 10 mM spermidine, 500 µCi of [γ-³²P]ATP (specific activity >5,000 Ci/mmol), and 15 units of T4 polynucleotide kinase.
-
Incubate at 37°C for 30 minutes.
-
-
Chromatographic Separation (Thin-Layer Chromatography - TLC):
-
Apply the labeled sample to a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from normal nucleotides.
-
A typical multi-directional chromatography involves:
-
D1: 1.0 M sodium phosphate, pH 6.0 (upwards).
-
D2: Transfer the origin to a new plate and run with 3.5 M lithium formate, 8.5 M urea, pH 3.5 (upwards).
-
D3: 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0 (at 90° to D2).
-
D4: 1.7 M sodium phosphate, pH 6.0 (in the same direction as D3).
-
-
-
Quantification:
-
Detect the ³²P-labeled adducts by autoradiography or phosphorimaging.
-
Excise the adduct spots from the TLC plate and quantify the radioactivity by Cerenkov counting.
-
Calculate the adduct levels relative to the total amount of DNA analyzed.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the identification and quantification of DNA adducts.[12] The method involves the enzymatic hydrolysis of DNA to nucleosides, followed by chromatographic separation and mass spectrometric detection.
Figure 6: Workflow of LC-MS/MS Analysis of DNA Adducts.
Detailed Protocol for LC-MS/MS Analysis of DNA Adducts:
-
DNA Isolation and Purification:
-
Isolate genomic DNA from tissues or cells using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Ensure high purity of the DNA, with A260/A280 ratio between 1.8 and 2.0.
-
-
Enzymatic Hydrolysis to Deoxyribonucleosides:
-
To 20-50 µg of DNA, add a known amount of a stable isotope-labeled internal standard for the adduct of interest (e.g., [¹³C₄,¹⁵N₂]-1,O(6)-ethanoguanosine).
-
Perform a two-step enzymatic digestion:
-
Step 1: Add micrococcal nuclease and spleen phosphodiesterase. Incubate at 37°C for 2 hours.
-
Step 2: Add alkaline phosphatase. Incubate at 37°C for another 2 hours.
-
-
The final reaction mixture should contain the digested nucleosides.
-
-
Sample Clean-up (Optional but Recommended):
-
Use solid-phase extraction (SPE) with a C18 cartridge to remove enzymes and other interfering substances.
-
Elute the nucleosides with methanol or acetonitrile.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water with a small amount of formic acid (e.g., 0.1%) and an organic solvent like acetonitrile or methanol.
-
-
Tandem Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode.
-
Perform selected reaction monitoring (SRM) for the specific transitions of the native adduct and the stable isotope-labeled internal standard. The characteristic transition for many nucleoside adducts is the loss of the deoxyribose sugar (a neutral loss of 116 Da).
-
For this compound, the precursor ion would be [M+H]⁺ and the product ion would correspond to the protonated ethano-guanine base.
-
-
-
Quantification:
-
Generate a calibration curve using known amounts of the adduct standard.
-
Quantify the amount of the adduct in the sample by comparing the peak area ratio of the native adduct to the internal standard against the calibration curve.
-
Conclusion
While direct comparative data for this compound are limited, the available evidence for related O6-alkylguanine and etheno adducts suggests that humans may have a higher capacity for the repair of this lesion compared to rodents. This is primarily attributed to the generally higher expression and activity of the key repair enzyme, MGMT, in human tissues, particularly the liver. Consequently, for a given exposure to a precursor like vinyl chloride, rodents might accumulate higher levels of this mutagenic adduct, potentially leading to a greater risk of G•C to A•T transition mutations.
These species-specific differences underscore the importance of caution when extrapolating carcinogenicity data from rodent models to human health risk assessment. Further research directly comparing the formation, repair, and mutagenic consequences of this compound in human and rodent systems is warranted to refine these risk assessments. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to fill these knowledge gaps.
References
- 1. Etheno adducts formed in DNA of vinyl chloride-exposed rats are highly persistent in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA repair in species with extreme lifespan differences | Aging [aging-us.com]
- 4. Comparison of repair of O6-methylguanine produced by N-methyl-N'-nitro-N-nitrosoguanidine in mouse and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific mutagenesis by O6-alkylguanines located in the chromosomes of mammalian cells: influence of the mammalian O6-alkylguanine-DNA alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depletion of O6-methylguanine-DNA-methyltransferase in human fibroblasts increases the mutagenic response to N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA repair methyltransferase (Mgmt) knockout mice are sensitive to the lethal effects of chemotherapeutic alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 11. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Safety Operating Guide
Prudent Disposal of 1,O(6)-Ethanoguanosine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling of 1,O(6)-Ethanoguanosine and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following procedure is a general guideline based on best practices for laboratory chemical waste management.
-
Waste Identification and Segregation :
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office. Incompatible materials can react violently or produce toxic fumes[1].
-
-
Containerization :
-
Use a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred[2].
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when waste was first added[3].
-
Keep the waste container securely closed except when adding waste[1][2].
-
-
Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[2].
-
The SAA must be under the control of laboratory personnel and should have a spill kit readily available.
-
-
Disposal of Empty Containers :
-
If the original container of this compound is empty, it may still contain hazardous residue.
-
For containers that held what may be considered an acutely hazardous chemical, triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[1][4][5].
-
After proper rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department[4][6].
-
-
Request for Pickup :
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS or equivalent department. Do not transport hazardous waste yourself[4].
-
Chemical and Physical Properties
While a specific safety data sheet for this compound was not found, the table below includes properties of the related compound guanosine to provide some context.
| Property | Value | Source |
| Molecular Formula | C10H13N5O5 (Guanosine) | [7] |
| Molecular Weight | 283.24 g/mol (Guanosine) | [7] |
| Appearance | White to off-white powder (Guanosine) | [7][8] |
| Melting Point | Decomposes at 240°C (Guanosine) | [7] |
| Solubility | Slightly soluble in aqueous acid, DMSO (heated), and methanol (heated) | [8] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for any chemicals used. Your institution's Environmental Health and Safety office is the primary resource for chemical disposal inquiries.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. nswai.org [nswai.org]
- 7. hmdb.ca [hmdb.ca]
- 8. 8-AMINOGUANOSINE CAS#: 3868-32-4 [m.chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,O(6)-Ethanoguanosine
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1,O(6)-Ethanoguanosine, a modified nucleoside. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
I. Personal Protective Equipment (PPE): Your First Line of Defense
| PPE Category | Specific Equipment | Purpose | Relevant Information |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes or airborne particles.[1] | Standard laboratory practice for handling any chemical. |
| Hand Protection | Nitrile gloves | To prevent skin contact with the compound. | Impermeable and resistant to the chemical should be used.[2] |
| Body Protection | Laboratory coat | To protect skin and clothing from spills.[1] | Should be buttoned and have long sleeves. |
| Respiratory Protection | N95 or higher-level respirator | Recommended when handling the powdered solid to avoid inhalation.[3][4] | Use in a well-ventilated area or under a chemical fume hood.[5][6] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects.[1] | Standard laboratory safety policy. |
II. Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for both safety and experimental accuracy. The following workflow outlines the key steps from preparation to post-experiment cleanup.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Appropriate PPE | ACEP [acep.org]
- 5. hmdb.ca [hmdb.ca]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
